Phosphazene base P2-Et
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
N-[dimethylamino-ethylimino-[[tris(dimethylamino)-λ5-phosphanylidene]amino]-λ5-phosphanyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H35N7P2/c1-12-13-20(15(2)3,16(4)5)14-21(17(6)7,18(8)9)19(10)11/h12H2,1-11H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUKEHPEQCSIOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=P(N=P(N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H35N7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392093 | |
| Record name | Phosphazene base P2-Et | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165535-45-5 | |
| Record name | Phosphazene base P2-Et | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,N'3,N'3,N3,N3,N'5,N'5,N5,N5-nonamethyl-2,4,6-triaza-3lambda5,5lambda5-diphosphaocta-3,5-diene-3,3,5,5-tetramine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Phosphazene Base P2-Et: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphazene base P2-Et, systematically named 1-ethyl-2,2,4,4,4-pentakis(dimethylamino)-2λ⁵,4λ⁵-catenadi(phosphazene), is a prominent member of the phosphazene superbase family.[1] These non-ionic, yet extremely strong, organic bases have carved a significant niche in modern organic synthesis. P2-Et is particularly valued for its exceptional basicity, coupled with low nucleophilicity, which allows for highly selective and efficient catalysis in a variety of chemical transformations.[1] This guide provides an in-depth overview of the structure, properties, and applications of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of its mechanistic pathways.
Structure and Properties
The unique structure of P2-Et, a dimeric phosphazene, is the source of its remarkable reactivity. The molecule features a P=N-P backbone with multiple dimethylamino substituents, which contribute to its high electron density and, consequently, its profound basicity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₃₅N₇P₂ | [1] |
| Molecular Weight | 339.40 g/mol | [2] |
| CAS Number | 165535-45-5 | [1] |
| Appearance | Liquid | |
| Boiling Point | 96 °C at 0.05 mmHg | |
| Density | 1.02 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.492 | |
| pKa (in Acetonitrile) | ~32.9 | [1] |
| Solubility | High solubility in apolar to moderately polar solvents (e.g., hexane, toluene, THF) | [3] |
| Thermal Stability | Stable towards electrophilic attack, O₂ and hydrolysis. Specific decomposition temperature not readily available in public literature. | [3] |
Core Mechanism of Action: Proton Abstraction
The primary role of P2-Et in chemical reactions is to act as a potent Brønsted-Lowry base. Its exceptional ability to abstract protons, even from very weak acids, is the cornerstone of its catalytic activity. This process generates highly reactive anionic intermediates, which can then participate in a variety of bond-forming reactions.
Caption: Proton abstraction mechanism by P2-Et.
Applications in Organic Synthesis
The strong, non-nucleophilic nature of P2-Et makes it an ideal base for a range of organic transformations where traditional bases may lead to side reactions or fail to provide sufficient reactivity.
Palladium-Catalyzed Cross-Coupling Reactions
P2-Et has proven to be a highly effective base in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. It facilitates these transformations under mild conditions, often at room temperature, and is compatible with a broad range of functional groups.[4]
Catalytic Cycle of Suzuki-Miyaura Coupling with P2-Et
The role of P2-Et in the Suzuki-Miyaura coupling is to facilitate the transmetalation step by activating the organoboron species.
Caption: Generalized catalytic cycle of a Suzuki-Miyaura reaction.
Isomerization of Vinyl Sulfones
P2-Et is also a potent catalyst for the isomerization of vinyl sulfones to their thermodynamically more stable allyl sulfone counterparts. This transformation is of significant interest in organic synthesis as allyl sulfones are versatile synthetic intermediates.
Experimental Protocols
Synthesis of this compound
While several synthetic routes to P2-Et have been developed, a notable improvement involves a three-step synthesis from readily available starting materials, which is more efficient and scalable than earlier methods.[5] A general representation of a modern synthetic approach is outlined below. Due to the hazardous nature of the reagents and intermediates, this synthesis should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
A Novel Three-Step Synthetic Workflow
Caption: Simplified workflow for the synthesis of P2-Et.
Detailed Protocol for Suzuki-Miyaura Coupling (General Example)
The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction that can be adapted for the use of P2-Et. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid or ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
This compound (1.5 - 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, THF, or 1,4-Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, boronic acid or ester, and the palladium catalyst.
-
Add the anhydrous solvent via syringe.
-
Add the this compound to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (room temperature to reflux, depending on the substrates) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Conclusion
This compound is a powerful and versatile tool in the arsenal (B13267) of the modern organic chemist. Its strong basicity and low nucleophilicity enable a wide range of important chemical transformations with high efficiency and selectivity. The information presented in this guide, including its physicochemical properties, mechanistic insights, and general experimental protocols, provides a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this remarkable superbase in their synthetic endeavors. Further exploration into its applications and the development of more sustainable synthetic routes will undoubtedly continue to expand its utility in the years to come.
References
- 1. Page loading... [guidechem.com]
- 2. echemi.com [echemi.com]
- 3. Phosphazene Bases [sigmaaldrich.cn]
- 4. P2Et Phosphazene: A Mild, Functional Group Tolerant Base for Soluble, Room Temperature Pd-Catalyzed C-N, C-O, and C-C Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
P2-Et Phosphazene Base: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of the P2-Et phosphazene base, a powerful and versatile non-ionic, organic superbase. This document details the synthetic pathway, experimental protocols for its preparation and purification, and a thorough analysis of its structural and spectroscopic properties. The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to effectively utilize this potent reagent in their work.
Introduction
The P2-Et phosphazene base, chemically known as 1-Ethyl-2,2,4,4,4-pentakis(dimethylamino)-2λ⁵,4λ⁵-catenadi(phosphazene), is a member of the phosphazene family of organophosphorus compounds.[1] It is recognized for its exceptionally high basicity, classifying it as a non-ionic, organic superbase.[1] This strong basicity, coupled with its non-nucleophilic nature, allows P2-Et to deprotonate very weak acids, enabling a wide range of chemical transformations that are not feasible with more common bases.[1][2] Its applications span various areas of organic synthesis, including palladium-catalyzed cross-coupling reactions, alkylations, and isomerizations.[2]
Physicochemical Properties
A summary of the key physicochemical properties of the P2-Et phosphazene base is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 165535-45-5 | [3] |
| Molecular Formula | C₁₂H₃₅N₇P₂ | [3] |
| Molecular Weight | 339.40 g/mol | [3] |
| Appearance | Liquid | [4] |
| Boiling Point | 96 °C at 0.05 mmHg | [4] |
| Density | 1.02 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.492 | [4] |
| Purity | ≥98% | [3] |
Synthesis of P2-Et Phosphazene Base
The synthesis of the P2-Et phosphazene base can be achieved through a multi-step process. A novel and efficient synthetic route has been described, which provides a significant improvement over previous methods.[5]
Synthesis Pathway
The overall synthetic pathway for the P2-Et phosphazene base is depicted in the diagram below.
References
An In-depth Technical Guide to the Mechanism of Action of P2-Et Phosphazene Base
Audience: Researchers, scientists, and drug development professionals.
Abstract
The P2-Et phosphazene base, chemically known as 1-ethyl-2,2,4,4,4-pentakis(dimethylamino)-2λ⁵,4λ⁵-catenadi(phosphazene), is a potent, non-ionic, and sterically hindered organic superbase.[1] Its exceptional proton affinity, coupled with low nucleophilicity, enables a wide range of chemical transformations that are often challenging with conventional inorganic or amine bases. This guide provides a comprehensive overview of its core mechanism of action, presents key quantitative data, details experimental protocols for its application, and illustrates its functional pathways through detailed diagrams. The primary utility of P2-Et lies in its capacity to deprotonate very weak acids, thereby generating highly reactive intermediates crucial for modern organic synthesis, most notably in facilitating palladium-catalyzed cross-coupling reactions at ambient temperatures.[2][3]
Core Mechanism of Action: Proton Abstraction
The fundamental mechanism of action for the P2-Et phosphazene base is its function as a powerful Brønsted-Lowry base.[1] Its remarkable catalytic activity is derived from its exceptional ability to abstract protons from a diverse array of weakly acidic organic compounds. This proton abstraction generates highly reactive anionic intermediates, such as carbanions, which are pivotal for initiating subsequent synthetic transformations.[1]
The high basicity of P2-Et is quantified by the pKₐ of its conjugate acid (pKₐH⁺) in acetonitrile, which is approximately 33.5 . This high value places it in the category of superbases, significantly stronger than common amine bases like DBU (pKₐH⁺ ≈ 24.3).
The key features contributing to its mechanism are:
-
High Proton Affinity: The unique electronic structure, involving a P=N backbone, delocalizes the positive charge effectively upon protonation. This delocalization stabilizes the conjugate acid, thereby increasing the basicity of the parent molecule.
-
Low Nucleophilicity: The proton abstraction site is sterically hindered by the bulky pentakis(dimethylamino) and ethyl groups. This steric shield prevents the base from acting as a nucleophile, minimizing unwanted side reactions and enhancing reaction selectivity.
-
Generation of "Naked" Anions: By abstracting a proton, P2-Et generates a reactive anion and a large, non-coordinating cationic conjugate acid. This results in a less tightly bound ion pair, increasing the reactivity of the generated anion.
Quantitative Data
The properties and performance of the P2-Et base are summarized below.
Table 1: Physicochemical and Basicity Data
| Parameter | Value | Reference |
| Chemical Name | 1-ethyl-2,2,4,4,4-pentakis(dimethylamino)-2λ⁵,4λ⁵-catenadi(phosphazene) | |
| CAS Number | 165535-45-5 | [4] |
| Molecular Formula | C₁₂H₃₅N₇P₂ | [4] |
| Molecular Weight | 339.40 g/mol | [4] |
| Form | Liquid | |
| Density | 1.02 g/mL at 25 °C | |
| Boiling Point | 96 °C at 0.05 mmHg | |
| pKₐH⁺ (in Acetonitrile) | 33.5 | [5] |
Table 2: Performance in Palladium-Catalyzed C-N Cross-Coupling
P2-Et has been shown to be a highly effective base for various room-temperature, palladium-catalyzed cross-coupling reactions.[1][2][3]
| Aryl Halide Substrate | Amine Substrate | Pd-Catalyst / Ligand | Yield (%) | Reference |
| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ / tBuXPhos | >95 | [1][3] |
| 4-Bromobenzonitrile | Aniline | Pd₂(dba)₃ / tBuXPhos | >95 | [1][3] |
| 1-Chloro-4-nitrobenzene | N-Methylaniline | Pd₂(dba)₃ / tBuBrettPhos | >95 | [1][3][6] |
| 2-Bromopyridine | Piperidine | Pd₂(dba)₃ / tBuXPhos | >95 | [1][3] |
Key Applications and Reaction Pathways
P2-Et is a versatile tool in organic synthesis, enabling reactions that are otherwise difficult to achieve.[6][7]
Palladium-Catalyzed Cross-Coupling Reactions
A primary application of P2-Et is in palladium-catalyzed C-C, C-N, and C-O bond-forming reactions.[1] In these catalytic cycles, the base is crucial for generating the active nucleophile or facilitating the reductive elimination step. Its high basicity and solubility in organic solvents allow these reactions to proceed at room temperature with high efficiency.[3]
// Invisible nodes for positioning labels Reactants1 [label="Ar-X", shape=plaintext, fontcolor="#202124"]; Reactants2 [label="HNR'R''", shape=plaintext, fontcolor="#202124"]; Base [label="P2-Et (B:)", shape=plaintext, fontcolor="#4285F4"]; Base_H [label="P2-Et-H⁺ (BH⁺)", shape=plaintext, fontcolor="#EA4335"]; Product [label="Ar-NR'R''", shape=plaintext, fontcolor="#34A853"];
// Edges for the catalytic cycle Pd0 -> OA_Complex [label="Oxidative\nAddition"]; OA_Complex -> Amine_Complex [label="Ligand Exchange &\nDeprotonation", style=dashed]; Amine_Complex -> Product_Complex [label="Reductive\nElimination"]; Product_Complex -> Pd0 [label="Product Release"];
// Invisible nodes for positioning labels Reactants1 [label="Ar-X", shape=plaintext, fontcolor="#202124"]; Reactants2 [label="HNR'R''", shape=plaintext, fontcolor="#202124"]; Base [label="P2-Et (B:)", shape=plaintext, fontcolor="#4285F4"]; Base_H [label="P2-Et-H⁺ (BH⁺)", shape=plaintext, fontcolor="#EA4335"]; Product [label="Ar-NR'R''", shape=plaintext, fontcolor="#34A853"];
// Edges for the catalytic cycle Pd0 -> OA_Complex [label="Oxidative\nAddition"]; OA_Complex -> Amine_Complex [label="Ligand Exchange &\nDeprotonation", style=dashed]; Amine_Complex -> Product_Complex [label="Reductive\nElimination"]; Product_Complex -> Pd0 [label="Product Release"];
// Edges for reactants and products Reactants1 -> OA_Complex [style=dotted, arrowhead=none]; Reactants2 -> OA_Complex [style=dotted, arrowhead=none]; Base -> Amine_Complex [style=dotted, arrowhead=none, constraint=false]; Amine_Complex -> Base_H [style=dotted, arrowhead=none, constraint=false]; Product_Complex -> Product [style=dotted, arrowhead=none]; } Caption: Role of P2-Et in a Buchwald-Hartwig amination cycle.
Isomerization and Rearrangement Reactions
P2-Et is an effective catalyst for isomerization reactions, such as the conversion of vinyl sulfones into their more thermodynamically stable allyl sulfone counterparts.[1] This transformation proceeds via a proton abstraction/reprotonation sequence initiated by the base.
Generation of Specific Reactive Intermediates
The potent deprotonating power of P2-Et is harnessed to generate key reactive intermediates that are inaccessible with weaker bases. A notable example is the deprotonation of ortho-halobenzyl sulfones to form α-sulfonyl benzylic carbanions, which are valuable precursors in various synthetic routes.[1][6]
Detailed Experimental Protocol
The following is a representative protocol for a room-temperature Buchwald-Hartwig amination reaction using the P2-Et phosphazene base.
Materials and Reagents
-
Aryl halide (e.g., 4-chlorotoluene): 1.0 mmol
-
Amine (e.g., morpholine): 1.2 mmol
-
P2-Et phosphazene base: 1.5 mmol
-
Palladium precatalyst (e.g., tBuXPhos Pd G3): 0.02 mmol
-
Anhydrous toluene (B28343): 5 mL
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
Experimental Workflow Diagram
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol) and the palladium precatalyst (0.02 mmol) under an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (5 mL) to the flask.
-
Reagent Addition: Add the amine (1.2 mmol) to the stirred solution. Subsequently, add the P2-Et phosphazene base (1.5 mmol) dropwise via syringe.
-
Reaction Execution: Allow the reaction mixture to stir vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-24 hours).
-
Work-up: Upon completion, carefully quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 15 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica (B1680970) gel to yield the desired coupled product.
Conclusion
The P2-Et phosphazene base is a powerful and versatile superbase whose mechanism of action is centered on its high capacity for proton abstraction. Its unique combination of extreme basicity, low nucleophilicity, and high solubility in organic media makes it an indispensable tool for modern synthetic chemistry. It enables the generation of reactive anions from very weak acids and facilitates key transformations, such as palladium-catalyzed cross-couplings, at mild, ambient temperatures, thus offering significant advantages over traditional basic reagents. Understanding its core mechanism is crucial for its effective application in the synthesis of complex molecules in research and industrial settings.
References
- 1. P2Et Phosphazene: A Mild, Functional Group Tolerant Base for Soluble, Room Temperature Pd-Catalyzed C-N, C-O, and C-C Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P2Et Phosphazene: A Mild, Functional Group Tolerant Base for Soluble, Room Temperature Pd-Catalyzed C-N, C-O, and C-C Cross-Coupling Reactions. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Phosphazene base P2-Et = 98.0 NT 165535-45-5 [sigmaaldrich.com]
- 7. P2Et Phosphazene: A Versatile Base for Room-Temperature Pd-Catalyzed Cross-Couplings [virscidian.com]
Phosphazene Base P2-Et: A Technical Guide to its Basicity and pKa in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the basicity and pKa of the phosphazene base P2-Et in different solvents. P2-Et, a highly potent, non-nucleophilic organic superbase, is a valuable tool in a wide range of chemical transformations. Understanding its basicity in various media is crucial for reaction optimization, mechanistic studies, and the development of robust synthetic protocols. This document summarizes key quantitative data, provides detailed experimental methodologies for pKa determination, and visualizes important concepts and workflows.
Basicity and pKa of P2-Et: A Tabulated Summary
The basicity of the this compound is significantly influenced by the solvent in which it is dissolved. The pKa of its conjugate acid (pKaH) is a direct measure of its basic strength. The following table summarizes the available pKa data for P2-Et in different solvents.
| Solvent | pKa of Conjugate Acid (pKaH) | Measurement Method |
| Acetonitrile (MeCN) | ~32.9 | Not specified |
| Acetonitrile (MeCN) | ~32.74 | Not specified |
| Tetrahydrofuran (THF) | 25.3 | Spectrophotometry |
| Water (H₂O) | 20 ± 2 (estimated) | Not specified |
Note: The pKa values in non-aqueous solvents are typically referenced to a standard acid-base pair in that solvent and may not be directly comparable to aqueous pKa values.
Experimental Protocols for pKa Determination in Non-Aqueous Solvents
The determination of pKa for highly basic compounds like P2-Et in non-aqueous solvents requires specialized techniques due to the absence of the leveling effect of water and the need for a well-defined pH scale. Below are detailed protocols for three common methods: potentiometric titration, UV-Vis spectrophotometric titration, and NMR spectroscopy.
Potentiometric Titration
Potentiometric titration is a widely used method for determining pKa values. It involves monitoring the potential of a solution with a pH-sensitive electrode as a titrant of known concentration is added.
Materials and Equipment:
-
Potentiometer with a pH electrode suitable for non-aqueous solvents (e.g., a glass electrode with a sleeve-type diaphragm)
-
Autotitrator or a precision burette
-
Inert gas supply (e.g., Argon or Nitrogen)
-
Anhydrous, high-purity non-aqueous solvent (e.g., acetonitrile, THF, DMSO)
-
P2-Et phosphazene base solution of known concentration in the chosen solvent
-
Standardized solution of a strong acid in the same solvent (e.g., trifluoromethanesulfonic acid, HClO₄)
-
Standard buffer solutions for electrode calibration in the non-aqueous solvent (if available) or a suitable reference electrode system.
Protocol:
-
Solvent and Reagent Preparation:
-
Ensure all solvents are rigorously dried and deoxygenated to prevent interference from water and carbon dioxide. This can be achieved by passing the solvent through a column of activated alumina (B75360) or molecular sieves and sparging with an inert gas.
-
Prepare a standard solution of a strong, non-nucleophilic acid (e.g., 0.01 M trifluoromethanesulfonic acid) in the chosen anhydrous solvent.
-
Prepare a solution of P2-Et of known concentration (e.g., 0.005 M) in the same solvent.
-
-
Electrode Calibration:
-
Calibrate the pH electrode using standard buffer solutions prepared in the specific non-aqueous solvent, if available.
-
Alternatively, determine the electrode's response by titrating a known strong acid with a known strong base in the solvent of interest to establish a potential vs. "pAH" (a measure of proton activity in the non-aqueous solvent) curve.
-
-
Titration Procedure:
-
Place a known volume of the P2-Et solution into a thermostatted titration vessel.
-
Blanket the solution with an inert gas throughout the experiment to exclude atmospheric CO₂ and moisture.
-
Immerse the calibrated pH electrode and the tip of the burette into the solution.
-
Add the standardized acid solution in small, precise increments.
-
After each addition, allow the potential reading to stabilize and record the value along with the volume of titrant added.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the measured potential (or pAH) against the volume of titrant added to obtain the titration curve.
-
The equivalence point is determined from the point of maximum slope on the titration curve, often found by calculating the first or second derivative.
-
The pKa of the conjugate acid of P2-Et is determined from the pAH value at the half-equivalence point.
-
UV-Vis Spectrophotometric Titration
This method is suitable when the protonated and deprotonated forms of the base have distinct UV-Vis absorption spectra. The change in absorbance at a specific wavelength is monitored as a function of the solution's acidity.
Materials and Equipment:
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes with stoppers
-
Precision micropipettes
-
Inert gas supply
-
Anhydrous, high-purity non-aqueous solvent transparent in the desired UV-Vis range
-
P2-Et phosphazene base solution of known concentration
-
A series of buffer solutions with known pAH values in the chosen solvent, or a standardized solution of a strong acid and a weaker indicator base.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of P2-Et in the chosen anhydrous solvent.
-
Prepare a series of buffer solutions spanning a range of pAH values around the expected pKa of P2-Et. These can be prepared from pairs of weak acids and their conjugate bases with known pKa values in the solvent.
-
Alternatively, prepare a solution containing P2-Et and a weaker indicator base with a known pKa. This solution will be titrated with a strong acid.
-
-
Spectral Measurements:
-
Record the UV-Vis spectrum of the fully deprotonated P2-Et by dissolving it in the pure solvent or a highly basic buffer.
-
Record the UV-Vis spectrum of the fully protonated P2-Et by adding a stoichiometric excess of a strong acid.
-
Prepare a series of solutions with a constant concentration of P2-Et in the different buffer solutions.
-
Record the UV-Vis spectrum for each solution.
-
-
Titration Procedure (if using an indicator):
-
Place the solution containing P2-Et and the indicator base in a cuvette.
-
Add small increments of a standardized strong acid solution.
-
After each addition, mix thoroughly and record the UV-Vis spectrum.
-
-
Data Analysis:
-
Identify a wavelength where the absorbance difference between the protonated and deprotonated forms of P2-Et is maximal.
-
Plot the absorbance at this wavelength against the pAH of the buffer solutions.
-
The resulting data should fit a sigmoidal curve. The pKa is the pAH value at the inflection point of this curve.
-
The pKa can be calculated using the following equation: pKa = pAH + log((A - A_B) / (A_BH+ - A)) where A is the measured absorbance at a given pAH, A_B is the absorbance of the fully deprotonated base, and A_BH+ is the absorbance of the fully protonated base.
-
NMR Spectroscopy
NMR spectroscopy can be used to determine pKa values by monitoring the chemical shift of a nucleus (e.g., ¹H, ¹³C, ³¹P) that is sensitive to the protonation state of the base.
Materials and Equipment:
-
NMR spectrometer
-
NMR tubes
-
Deuterated anhydrous non-aqueous solvent (e.g., acetonitrile-d₃, THF-d₈, DMSO-d₆)
-
P2-Et phosphazene base
-
Standardized solution of a strong acid in the deuterated solvent
-
Internal standard (e.g., tetramethylsilane, TMS).
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of P2-Et in the deuterated solvent.
-
Prepare a series of NMR samples, each containing the same concentration of P2-Et and the internal standard.
-
To each sample, add a different, known amount of the standardized strong acid solution to create a range of protonation states.
-
-
NMR Measurements:
-
Acquire the NMR spectrum (e.g., ¹H or ³¹P) for each sample at a constant temperature.
-
Identify a resonance signal that shows a significant chemical shift change upon protonation.
-
-
Data Analysis:
-
Measure the chemical shift (δ) of the selected nucleus in each spectrum relative to the internal standard.
-
The observed chemical shift is a weighted average of the chemical shifts of the deprotonated (δ_B) and protonated (δ_BH+) forms.
-
The ratio of the protonated to deprotonated species can be calculated from the chemical shifts: [BH+]/[B] = (δ - δ_B) / (δ_BH+ - δ)
-
The pKa can then be determined from the Henderson-Hasselbalch equation, adapted for non-aqueous media, by plotting the logarithm of the concentration ratio against a measure of the acid concentration or by fitting the chemical shift data to a sigmoidal curve.
-
Visualizing Key Concepts and Workflows
The following diagrams, generated using the DOT language, illustrate important relationships and experimental processes related to the basicity of phosphazene bases.
Caption: Generalized workflow for the experimental determination of pKa.
Caption: Trend of increasing basicity with phosphazene oligomerization.
P2-Et Phosphazene Base: A Technical Guide to Its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
The P2-Et phosphazene base, chemically known as 1-Ethyl-2,2,4,4,4-pentakis(dimethylamino)-2λ⁵,4λ⁵-catenadi(phosphazene), is a potent, non-nucleophilic organic superbase. Its unique combination of strong basicity and high solubility in a range of organic solvents has established it as a valuable reagent in modern organic synthesis, particularly in facilitating reactions that are challenging with conventional bases. This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of P2-Et phosphazene base, supplemented with detailed, generalized experimental protocols for their determination. This document also illustrates a key application of P2-Et in a palladium-catalyzed cross-coupling reaction workflow.
Physicochemical Properties
A summary of the key physicochemical properties of P2-Et phosphazene base is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₃₅N₇P₂ | [1] |
| Molecular Weight | 339.40 g/mol | [1] |
| Appearance | Liquid | [2][3] |
| Boiling Point | 96 °C at 0.05 mmHg | [2][3] |
| Density | 1.02 g/mL at 25 °C | [2][3] |
| Refractive Index | n20/D 1.492 | [2][3] |
| Assay | ≥98.0% | [1][2] |
Solubility Profile
Qualitative Solubility
P2-Et phosphazene base exhibits high solubility in a range of apolar to moderately polar organic solvents.[4] This property is advantageous in various synthetic applications where ionic bases may cause solubility issues.[4] Commonly used solvents in which P2-Et is readily soluble include:
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the equilibrium solubility of a liquid base like P2-Et in an organic solvent. This method is adapted from general principles of solubility testing.[5][6]
Objective: To determine the concentration of a saturated solution of P2-Et phosphazene base in a specific organic solvent at a controlled temperature.
Materials:
-
P2-Et phosphazene base (≥98.0% purity)
-
Selected organic solvent (e.g., hexane, toluene, THF), HPLC grade
-
Thermostatically controlled shaker or agitator
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or Gas Chromatography (GC) system
-
Reference standard of P2-Et for calibration
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of P2-Et phosphazene base to a known volume of the selected organic solvent in a sealed vial. The presence of a distinct undissolved phase of the base should be visible.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. Preliminary experiments are recommended to determine the time required to reach equilibrium.[5]
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the mixture to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no undissolved base is transferred.
-
Immediately filter the aliquot through a 0.45 µm syringe filter compatible with the organic solvent to remove any suspended microdroplets.
-
Accurately dilute the filtered solution with the same organic solvent to a concentration within the calibration range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of P2-Et in the chosen solvent with known concentrations.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical signal versus the concentration of the standard solutions.
-
Determine the concentration of P2-Et in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.[5]
-
Stability Profile
Chemical and Thermal Stability
The P2-Et phosphazene base is generally considered to be a chemically stable compound under standard laboratory conditions. A Safety Data Sheet (SDS) for P2-Et states that the product is chemically stable under standard ambient conditions (room temperature). Furthermore, phosphazene bases, in general, are described as being remarkably stable towards electrophilic attack, oxygen, and hydrolysis.[4]
However, it is also noted that for some commercial products, if a retest or expiration date is not provided on the Certificate of Analysis, it implies that suitable stability data to determine a shelf life is not available.[2] The SDS for P2-Et also indicates "No data available" for specific reactivity, the possibility of hazardous reactions, and decomposition temperature.
Incompatible Materials: P2-Et phosphazene base is incompatible with strong oxidizing agents.
Experimental Protocol for Stability Assessment
The following is a generalized protocol for assessing the stability of P2-Et phosphazene base under various conditions, based on general guidelines for stability testing of chemical substances.[7][8][9]
Objective: To evaluate the chemical and thermal stability of P2-Et phosphazene base over time under defined storage conditions.
Materials:
-
P2-Et phosphazene base (≥98.0% purity)
-
Environmentally controlled stability chambers (for temperature and humidity control)
-
Inert gas (e.g., argon or nitrogen)
-
Sealed vials (e.g., amber glass vials with PTFE-lined caps)
-
Analytical instrumentation for purity assessment (e.g., HPLC or GC)
Procedure:
-
Sample Preparation and Storage:
-
Aliquot the P2-Et phosphazene base into several sealed vials to minimize the impact of repeated sampling from a single container.
-
For assessing stability under inert conditions, purge the vials with an inert gas before sealing.
-
Expose the samples to a range of storage conditions, for example:
-
Accelerated Stability: 40 °C ± 2 °C / 75% RH ± 5% RH
-
Long-Term Storage: 25 °C ± 2 °C / 60% RH ± 5% RH and refrigerated conditions (e.g., 2-8 °C)
-
Forced Degradation (Stress Testing):
-
Thermal Stress: Elevated temperatures (e.g., 60 °C, 80 °C).
-
Hydrolytic Stress: In the presence of water at different pH values (acidic, neutral, basic).
-
Oxidative Stress: In the presence of an oxidizing agent (e.g., a dilute solution of hydrogen peroxide).
-
Photostability: Exposure to light (as per ICH Q1B guidelines).
-
-
-
-
Testing Schedule:
-
Establish a testing schedule with defined time points. For example:
-
Initial: Time zero (baseline).
-
Accelerated: 1, 3, and 6 months.
-
Long-Term: 3, 6, 9, 12, 18, and 24 months.
-
Forced Degradation: Shorter time points may be appropriate (e.g., hours or days).
-
-
-
Analytical Method:
-
Use a validated stability-indicating analytical method (typically HPLC or GC) that can separate the intact P2-Et phosphazene base from any potential degradation products.
-
At each time point, analyze the stored samples for:
-
Assay: To determine the concentration of the P2-Et base.
-
Purity: To detect and quantify any degradation products.
-
Appearance: Any changes in color or clarity.
-
-
-
Data Evaluation:
-
Compare the results at each time point to the initial (time zero) data.
-
Determine the rate of degradation, if any, under each storage condition.
-
Identify and, if possible, characterize any significant degradation products.
-
Based on the data, establish a recommended shelf life and appropriate storage conditions.
-
Application in Palladium-Catalyzed Cross-Coupling Reactions
P2-Et phosphazene base has proven to be a highly effective base in a variety of palladium-catalyzed cross-coupling reactions, including C-C, C-N, and C-O bond formations.[10][11][12] Its non-nucleophilic nature and high basicity allow these reactions to proceed under mild conditions, often at room temperature, with a broad tolerance for various functional groups.[10][11][12]
Generalized Workflow for a Pd-Catalyzed C-N Cross-Coupling Reaction
The following diagram illustrates a typical workflow for a Buchwald-Hartwig amination reaction using P2-Et as the base.
References
- 1. scbt.com [scbt.com]
- 2. Phosphazene base P2-Et = 98.0 NT 165535-45-5 [sigmaaldrich.com]
- 3. This compound | Krackeler Scientific, Inc. [krackeler.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 6. Wiley-VCH - The Experimental Determination of Solubilities [wiley-vch.de]
- 7. researchgate.net [researchgate.net]
- 8. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 9. ikev.org [ikev.org]
- 10. P2Et Phosphazene: A Versatile Base for Room-Temperature Pd-Catalyzed Cross-Couplings [virscidian.com]
- 11. P2Et Phosphazene: A Mild, Functional Group Tolerant Base for Soluble, Room Temperature Pd-Catalyzed C-N, C-O, and C-C Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. P2Et Phosphazene: A Mild, Functional Group Tolerant Base for Soluble, Room Temperature Pd-Catalyzed C-N, C-O, and C-C Cross-Coupling Reactions. | Semantic Scholar [semanticscholar.org]
Phosphazene Base P2-Et: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the commercially available phosphazene base P2-Et, covering its chemical properties, suppliers, and applications in organic synthesis, with a focus on providing practical information for laboratory use.
Introduction to this compound
This compound, with the chemical name 1-Ethyl-2,2,4,4,4-pentakis(dimethylamino)-2λ⁵,4λ⁵-catenadi(phosphazene), is a strong, non-ionic, and sterically hindered organic base.[1][2] Its unique combination of high basicity and low nucleophilicity makes it an invaluable tool in modern organic synthesis, particularly in reactions where traditional inorganic or other organic bases may be unsuitable or lead to undesired side reactions.[3][4] P2-Et is a dimeric phosphazene base, and its structure features a P-N-P backbone with multiple dimethylamino substituents, which contribute to its high basicity.[3][4] This technical guide provides a comprehensive overview of the commercial availability, suppliers, physicochemical properties, and key applications of P2-Et, along with a detailed experimental protocol for a representative reaction.
Commercial Availability and Suppliers
This compound is commercially available from several major chemical suppliers, ensuring its accessibility for research and development purposes. It is typically sold in various quantities, ranging from milliliters to larger volumes, to accommodate different experimental scales. When purchasing, it is important to note that P2-Et is classified as a dangerous good for transport and may incur additional shipping charges.[1]
Table 1: Prominent Suppliers of this compound
| Supplier | Product Name | Purity | CAS Number |
| MilliporeSigma (Sigma-Aldrich) | Phosphazene base P₂-Et | ≥98.0% (NT) | 165535-45-5 |
| Santa Cruz Biotechnology | This compound | ≥98% | 165535-45-5 |
| Smolecule | This compound | In Stock | 165535-45-5 |
| Benchchem | This compound | --- | 165535-45-5 |
| Krackeler Scientific | Phosphazene base P₂-Et | ≥98.0% (NT) | 165535-45-5 |
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of P2-Et is crucial for its safe handling and effective use in experimental setups. This section summarizes the key data for this compound.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₃₅N₇P₂ | [1] |
| Molecular Weight | 339.40 g/mol | [1] |
| CAS Number | 165535-45-5 | [1] |
| Appearance | Liquid | [5] |
| Density | 1.02 g/mL at 25 °C | [2] |
| Boiling Point | 96 °C at 0.05 mmHg | [2] |
| Refractive Index | n20/D 1.492 | [2][5] |
| Purity | ≥98% | [1] |
Safety Information:
This compound is a corrosive substance and requires careful handling in a well-ventilated fume hood.[6] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[6] It is classified with the GHS05 pictogram for corrosion and the signal word "Danger".[6] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Applications in Organic Synthesis
The primary utility of this compound lies in its exceptional performance as a strong, non-nucleophilic base in a variety of organic transformations. Its high basicity allows for the deprotonation of very weak acids, while its steric hindrance minimizes its participation in unwanted nucleophilic side reactions.[3][4]
Palladium-Catalyzed Cross-Coupling Reactions
P2-Et has proven to be a highly effective base in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and C-O bond formation.[3][7] It facilitates these reactions under mild conditions, often at room temperature, and is compatible with a wide range of functional groups.[7] The use of P2-Et in combination with specific palladium precatalysts, such as those bearing tBuXPhos or tBuBrettPhos ligands, has been shown to be particularly efficient.[2][6]
Deprotonation of Weak Carbon Acids
The strong basicity of P2-Et enables the deprotonation of substrates that are challenging for conventional bases. A notable example is the deprotonation of ortho-halobenzyl sulfones to generate α-sulfonyl benzylic carbanions.[2][6] These carbanions are valuable intermediates in organic synthesis, allowing for further functionalization.
Isomerization and Other Base-Mediated Reactions
P2-Et can effectively catalyze isomerization reactions, such as the conversion of vinyl sulfones to the thermodynamically more stable allyl sulfones.[2][6] It is also employed in other base-mediated transformations, including α-alkylation reactions.[2][6]
Experimental Protocols
This section provides a detailed, representative experimental protocol for a Palladium-Catalyzed Buchwald-Hartwig Amination reaction using this compound.
Reaction: Coupling of 4-chloroanisole (B146269) with morpholine (B109124).
Materials:
-
4-chloroanisole
-
Morpholine
-
This compound
-
[Pd(tBuXPhos)G3] (Palladium precatalyst)
-
Toluene (B28343) (anhydrous)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Magnetic stirrer and heating plate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst [Pd(tBuXPhos)G3] (e.g., 0.02 mmol, 2 mol%).
-
Addition of Reactants: Add 4-chloroanisole (1.0 mmol, 1.0 equiv) and morpholine (1.2 mmol, 1.2 equiv) to the flask via syringe.
-
Solvent Addition: Add anhydrous toluene (e.g., 5 mL) to the flask.
-
Base Addition: Add this compound (1.5 mmol, 1.5 equiv) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for the desired time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, quench the reaction by adding water. Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic solution under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.
Visualizations
Logical Workflow for Buchwald-Hartwig Amination
The following diagram illustrates the general workflow for performing a Buchwald-Hartwig amination reaction using this compound.
Caption: General workflow for a Palladium-Catalyzed Buchwald-Hartwig Amination using P2-Et.
As no direct involvement of this compound in biological signaling pathways has been identified in the scientific literature, a signaling pathway diagram is not applicable. The primary role of P2-Et is as a reagent in chemical synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of polyphosphazenes: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Ambiguity of "P2-Et Base": A Comprehensive Technical Guide to the Safety and Handling of N-Ethyl-2-pyrrolidone and Phosphazene Base P2-Et
For Immediate Release
This technical guide addresses the potential ambiguity surrounding the term "P2-Et base" by providing an in-depth analysis of two distinct chemical entities: N-Ethyl-2-pyrrolidone (NEP) and Phosphazene base P2-Et. Due to the lack of a standardized chemical identifier for "P2-Et base," this document furnishes researchers, scientists, and drug development professionals with the critical safety and handling precautions for both compounds, ensuring a comprehensive understanding of their respective properties and associated hazards.
Section 1: N-Ethyl-2-pyrrolidone (NEP)
N-Ethyl-2-pyrrolidone, a versatile aprotic solvent, is widely utilized in the fine chemical industry for its exceptional solvating properties in various organic reactions.[1] While beneficial in synthesis, its handling requires strict adherence to safety protocols due to its potential health risks.
Quantitative Data Summary
A compilation of the key physical and chemical properties of N-Ethyl-2-pyrrolidone is presented below for easy reference and comparison.
| Property | Value |
| CAS Number | 2687-91-4 |
| Molecular Formula | C6H11NO |
| Molecular Weight | 113.16 g/mol |
| Boiling Point | 212.5 °C (414.5 °F) @ 1013.25 hPa |
| Melting/Freezing Point | < -120 °C (< -184 °F) |
| Flash Point | 90.8 °C (195.4 °F) |
| Density | 0.9930 g/cm³ @ 25 °C |
| Vapor Pressure | 0.18 hPa @ 20 °C |
| Solubility | Soluble in water |
| Autoignition Temperature | 245 °C (DIN 51794) |
| pH | 8-9 (100 g/L in H2O at 20 °C) |
Hazard Identification and Classification
N-Ethyl-2-pyrrolidone is classified as a substance with significant health hazards. It is crucial to understand these classifications to implement appropriate safety measures.
| Hazard Class | GHS Classification | Hazard Statement |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[2] |
| Reproductive Toxicity | Category 1B | H360Df: May damage the unborn child. Suspected of damaging fertility[2] |
Experimental Protocols for Safe Handling
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may also be required.
-
Skin Protection: Wear fire/flame resistant and impervious clothing. Handle with chemically resistant gloves (e.g., PVC).[3]
-
Respiratory Protection: Use in a well-ventilated area. If inhalation of vapors, mists, or aerosols is possible, a self-contained breathing apparatus (SCBA) or an appropriate respirator should be used.[4]
Engineering Controls:
-
Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[4]
-
Ensure that eyewash stations and safety showers are readily accessible.[5]
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Keep away from heat, sparks, open flames, and hot surfaces.[4][5]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Incompatible materials include strong oxidizing agents, reducing agents, strong acids, and strong bases.[4][5]
Emergency Procedures
First Aid Measures:
-
If Inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[2]
-
In Case of Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Immediately call an ophthalmologist.[2]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical advice.[2]
Spill Response:
-
Evacuate personnel from the spill area.
-
Remove all sources of ignition.[4]
-
Ventilate the area.
-
Wear appropriate personal protective equipment.
-
Contain the spill using an inert absorbent material (e.g., sand, diatomaceous earth).[2]
-
Collect the absorbed material into a suitable, closed container for disposal.[2]
Visualized Safety Workflows
References
- 1. scbt.com [scbt.com]
- 2. This compound | 165535-45-5 | Benchchem [benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Collection - P2Et Phosphazene: A Mild, Functional Group Tolerant Base for Soluble, Room Temperature Pd-Catalyzed CâN, CâO, and CâC Cross-Coupling Reactions - Organic Letters - Figshare [acs.figshare.com]
The Silent Revolution: A Technical Guide to Non-Ionic Strong Bases in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the quest for potent, selective, and mild reagents is perpetual. While traditional ionic strong bases have long been the workhorses for deprotonation, their limitations—such as poor solubility in organic solvents, high nucleophilicity, and the presence of counterions that can complicate reaction pathways—have driven the exploration of a new class of reagents: non-ionic strong bases. This in-depth technical guide provides a comprehensive overview of the core principles, applications, and experimental considerations of these powerful tools, with a focus on phosphazenes, Verkade's bases, and guanidines.
Introduction: Beyond Ionicity
Non-ionic strong bases, often referred to as "superbases," are charge-neutral molecules that exhibit exceptionally high proton affinity in organic solvents.[1][2] Their strength originates from unique structural features that lead to highly stabilized conjugate acids upon protonation. This intrinsic property allows them to deprotonate a wide range of weakly acidic C-H, N-H, and O-H bonds with remarkable efficiency and selectivity, often under milder conditions than their ionic counterparts.[3][4] The absence of metal cations minimizes side reactions and simplifies purification, making them invaluable assets in modern synthetic chemistry.[5]
A Comparative Overview of Non-Ionic Strong Bases
The three primary classes of non-ionic strong bases—phosphazenes, Verkade's bases, and guanidines—each offer a distinct profile of basicity, steric hindrance, and reactivity. The choice of base is dictated by the specific requirements of the transformation, including the pKa of the substrate, the desired reaction pathway, and the tolerance of other functional groups.
Data Presentation: A Quantitative Comparison
The basicity of these compounds is typically expressed as the pKa of their conjugate acid in acetonitrile (B52724) (MeCN), providing a standardized scale for comparison.
| Base Type | Specific Base | Abbreviation | pKa in MeCN |
| Phosphazenes | 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine | BEMP | 27.6 |
| N'-(tert-Butyl)-N,N,N',N',N'',N''-hexamethylphosphorimidic triamide | P1-t-Bu | ~26-28 | |
| tert-Butyl-P4 | t-Bu-P4 | 42.7 | |
| Verkade's Bases | 2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane | 32.9 | |
| 2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane | ~35 | ||
| Guanidines | 1,1,3,3-Tetramethylguanidine | TMG | 23.3 |
| 2-tert-Butyl-1,1,3,3-tetramethylguanidine | Barton's Base | 24.3 | |
| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene | TBD | 26.0 | |
| 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene | MTBD | 25.5 |
Key Applications and Experimental Protocols
Non-ionic strong bases have proven their utility in a wide spectrum of organic transformations, from fundamental C-C bond formations to complex polymerizations.
Phosphazene Bases: The Power of the P=N Bond
Phosphazene bases are characterized by a phosphorus-nitrogen double bond, and their exceptional basicity arises from the extensive delocalization of the positive charge in the protonated form.[2]
Key Applications:
-
Polymerization: Acting as highly efficient catalysts for the ring-opening polymerization (ROP) of cyclic esters and lactones.[5]
-
Alkylations and Acylations: Promoting the formation of C-C and C-X bonds with high efficiency.
-
Elimination Reactions: Effecting clean elimination reactions to form alkenes.
Experimental Protocol: Ring-Opening Polymerization of ε-Caprolactone using BEMP
This protocol describes the BEMP-catalyzed ring-opening polymerization of ε-caprolactone, initiated by benzyl (B1604629) alcohol.
Materials:
-
ε-Caprolactone (freshly distilled)
-
Benzyl alcohol (dried over molecular sieves)
-
BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine)
-
Toluene (B28343) (anhydrous)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add ε-caprolactone (e.g., 1.0 g, 8.76 mmol) and anhydrous toluene (5 mL).
-
Add benzyl alcohol (e.g., 9.5 mg, 0.088 mmol) as the initiator.
-
Add BEMP (e.g., 24 mg, 0.088 mmol) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the progress of the polymerization by ¹H NMR spectroscopy or by periodically taking aliquots for GPC analysis.
-
Upon completion, quench the reaction by adding a small amount of a weak acid (e.g., benzoic acid).
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Expected Outcome:
This procedure typically yields polycaprolactone (B3415563) with a predictable molecular weight (controlled by the monomer-to-initiator ratio) and a narrow polydispersity index (PDI < 1.2), indicative of a living polymerization.[5]
Verkade's Bases: The Proazaphosphatrane Cage
Verkade's bases are proazaphosphatranes, cage-like structures where the phosphorus atom is the primary site of protonation. The resulting transannular P-N bond in the conjugate acid contributes to their high stability and, consequently, their strong basicity.[3][6]
Key Applications:
-
Condensation Reactions: Catalyzing aldol (B89426), Henry (nitroaldol), and Knoevenagel condensations.[3][6]
-
Alkylation of Active Methylene (B1212753) Compounds: Facilitating the selective mono- or dialkylation of substrates with acidic C-H bonds.
-
Silylation Reactions: Promoting the efficient silylation of alcohols.
Experimental Protocol: Verkade's Base-Catalyzed Henry (Nitroaldol) Reaction
This protocol details the reaction between an aldehyde and a nitroalkane catalyzed by a Verkade's base.[3]
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Nitroalkane (e.g., nitromethane)
-
Verkade's base (e.g., 2,8,9-trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane)
-
Solvent (e.g., THF, anhydrous)
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere, add the nitroalkane (1.2 mmol).
-
Add the Verkade's base (0.1 mmol, 10 mol%) to the mixture at room temperature.
-
Stir the reaction for the required time (typically a few hours), monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the β-nitro alcohol.
Quantitative Data Example:
The Henry reaction between various aldehydes and nitroalkanes catalyzed by Verkade's bases typically proceeds with high yields (often >90%).[3]
Guanidine Bases: Nature's Superbase Motif
Guanidines are characterized by a central carbon atom bonded to three nitrogen atoms. The exceptional stability of the guanidinium (B1211019) cation, formed upon protonation, is due to extensive resonance delocalization of the positive charge across all three nitrogen atoms.[4]
Key Applications:
-
Michael Additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[6]
-
Transesterification and Transamidation: Facilitating the interchange of ester and amide groups.
-
SNAr Reactions: Barton's base, a sterically hindered guanidine, is particularly effective in promoting nucleophilic aromatic substitution reactions.[7]
Experimental Protocol: Barton's Base Promoted Alkylation of an Active Methylene Compound
This protocol describes the alkylation of a compound containing an active methylene group using Barton's base.[5]
Materials:
-
Active methylene compound (e.g., diethyl malonate)
-
Alkylating agent (e.g., benzyl bromide)
-
Barton's base (2-tert-Butyl-1,1,3,3-tetramethylguanidine)
-
Solvent (e.g., anhydrous THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the active methylene compound (1.0 mmol) in anhydrous THF (10 mL).
-
Add Barton's base (1.1 mmol) to the solution and stir for 10 minutes at room temperature.
-
Add the alkylating agent (1.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
Mechanistic Insights and Visualizations
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The following diagrams, generated using the DOT language, illustrate the catalytic cycles of key reactions.
Phosphazene-Catalyzed Ring-Opening Polymerization
Caption: Catalytic cycle of phosphazene-catalyzed ring-opening polymerization.
Verkade's Base-Catalyzed Aldol Condensation
Caption: General mechanism for a Verkade's base-catalyzed aldol condensation.
Guanidine-Catalyzed Michael Addition
Caption: Catalytic cycle of a guanidine-catalyzed Michael addition.
Conclusion
Non-ionic strong bases represent a significant advancement in the field of organic synthesis, offering powerful and selective alternatives to traditional ionic bases. Their unique properties enable a wide range of transformations under mild conditions, leading to cleaner reactions and higher yields. As research in this area continues to expand, the development of new non-ionic superbases with tailored reactivity and the discovery of novel applications will undoubtedly further empower chemists in their pursuit of molecular complexity. This guide serves as a foundational resource for researchers looking to harness the potential of these remarkable reagents in their synthetic endeavors.
References
- 1. Mechanistic considerations of guanidine-catalyzed reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Henry Reaction [organic-chemistry.org]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
The Ascent of Giants: A Technical Guide to the Discovery and Development of Phosphazene Superbases
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fascinating journey of phosphazene superbases, from their conceptual origins to their current-day applications as powerful tools in organic synthesis. These non-ionic, yet exceptionally strong, bases have revolutionized numerous chemical transformations by offering remarkable reactivity, high solubility in organic solvents, and minimal nucleophilicity. This document provides a comprehensive overview of their discovery, a detailed look at their synthesis, quantitative data on their basicity, and insights into their mechanisms of action.
A Historical Perspective: The Dawn of Phosphazene Chemistry
The story of phosphazenes begins long before their superbasic properties were fully realized. The foundational chemistry dates back to the early 20th century with the work of Hermann Staudinger, who first reported the reaction between phosphines and organic azides to form iminophosphoranes, the core structural motif of many phosphazene bases. This reaction, now famously known as the Staudinger reaction, laid the groundwork for the synthesis of these unique phosphorus-nitrogen compounds.
However, it was the pioneering work of Reinhard Schwesinger and his research group in the latter half of the 20th century that truly unlocked the potential of phosphazenes as superbases. They systematically designed and synthesized a series of polyaminophosphazenes, demonstrating that the successive addition of phosphazene units leads to a dramatic increase in basicity. These compounds, often referred to as "Schwesinger bases," pushed the boundaries of non-ionic basicity and opened up new avenues for synthetic chemists.
The Principle of Escalating Basicity
The remarkable strength of phosphazene superbases stems from the efficient delocalization of the positive charge in their protonated forms. The basicity increases significantly with the number of phosphazene units, a trend that is categorized by the Pn nomenclature, where 'n' denotes the number of phosphazene moieties.
-
P1 Phosphazenes: Monomeric phosphazenes, such as BEMP, are already strong bases, significantly more so than many conventional organic bases like DBU.
-
P2 Phosphazenes: Dimeric structures, like P2-Et, exhibit a substantial leap in basicity.
-
P4 Phosphazenes: Tetrameric phosphazenes, such as the renowned P4-t-Bu, are among the strongest neutral organic bases known, with pKa values in acetonitrile (B52724) exceeding 40.
This progressive increase in basicity is a direct consequence of the larger and more delocalized cationic center upon protonation, which stabilizes the conjugate acid.
graph Basicity_Increase {
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node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
P1 [label="P1\n(Monomeric)"];
P2 [label="P2\n(Dimeric)"];
P4 [label="P4\n(Tetrameric)"];
Basicity [label="Increasing Basicity ->", shape=plaintext, fontcolor="#202124"];
P1 -> P2 [color="#4285F4"];
P2 -> P4 [color="#EA4335"];
{rank=same; P1; P2; P4;}
{rank=same; Basicity;}
}
Caption: Catalytic cycle of a phosphazene superbase in the Ullmann biaryl ether synthesis.
In this cycle, the phosphazene base (P4-t-Bu) deprotonates the phenol (B47542) to generate a phenoxide anion. This highly reactive "naked" anion then participates in the copper-catalyzed coupling with the aryl halide to form the desired biaryl ether. The protonated phosphazene is subsequently regenerated, completing the catalytic cycle.
Conclusion and Future Outlook
The discovery and development of phosphazene superbases represent a significant advancement in the field of organic chemistry. Their exceptional basicity, coupled with their unique properties as non-ionic, highly soluble, and sterically hindered reagents, has enabled a wide range of chemical transformations that were previously challenging. The ongoing research in this area continues to expand their applications, with new chiral phosphazenes being developed for asymmetric catalysis and innovative strategies, such as their in-situ generation from stable salts, making them more accessible and user-friendly. [1]As our understanding of their reactivity deepens, phosphazene superbases are poised to play an even more critical role in the synthesis of complex molecules, from pharmaceuticals to advanced materials.
References
Theoretical Insights into the Reactivity of the P2-Et Phosphazene Superbase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical and practical aspects of P2-Et phosphazene, a prominent member of the phosphazene superbase family. Its exceptional basicity and low nucleophilicity have established it as a critical tool in modern organic synthesis, particularly in facilitating challenging palladium-catalyzed cross-coupling reactions at ambient temperatures. This document summarizes key theoretical data, outlines detailed experimental protocols for its application, and visualizes the underlying reaction and computational workflows.
Introduction to P2-Et Phosphazene
P2-Et phosphazene, systematically named 1-ethyl-2,2,4,4,4-pentakis(dimethylamino)-2λ⁵,4λ⁵-catenadi(phosphazene), is a non-ionic, organic superbase.[1] Its structure, characterized by a P-N-P backbone and multiple dimethylamino substituents, creates a highly electron-rich nitrogen center, resulting in extraordinary Brønsted basicity.[1] This high basicity allows P2-Et to deprotonate a wide range of weak acids, generating highly reactive intermediates essential for various chemical transformations.[1] A key advantage of P2-Et is its ability to enable a broad scope of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and C-O couplings, to proceed efficiently at room temperature.[2][3][4][5] This mildness and high functional group tolerance make it an invaluable reagent in the synthesis of complex molecules, particularly in the pharmaceutical industry.[2][4]
Theoretical Studies on the Reactivity of P2-Et Phosphazene
The remarkable reactivity of P2-Et phosphazene is fundamentally governed by its electronic and steric properties. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in quantifying its basicity and elucidating its mechanistic behavior.
Gas-Phase Basicity and Proton Affinity
| Compound | Experimental Gas-Phase Basicity (GB) (kJ/mol) | Computational Method |
| P2-Et phosphazene | 1106.9 | B3LYP/6-311+G** |
This data is crucial for understanding the thermodynamic driving force behind the deprotonation of substrates in a reaction.
Mechanistic Insights from Computational Studies
DFT calculations on related phosphazene systems and cross-coupling reactions highlight key aspects of P2-Et's reactivity:
-
Proton Abstraction: The high proton affinity of P2-Et facilitates the deprotonation of even weakly acidic substrates, such as amines and boronic acids, which is often the rate-determining step in catalytic cycles using weaker bases.
-
Steric Hindrance: The bulky nature of the P2-Et phosphazene is thought to be advantageous in palladium-catalyzed reactions. Computational models suggest that its steric bulk prevents it from coordinating to the palladium center and inhibiting the catalyst, a common issue with smaller, highly basic reagents.
-
Low Nucleophilicity: Despite its high basicity, the sterically hindered nature of the basic nitrogen atom minimizes its nucleophilic character, preventing unwanted side reactions.
Key Applications and Experimental Protocols
P2-Et phosphazene has proven to be a highly effective base in a variety of palladium-catalyzed cross-coupling reactions. The following are representative experimental protocols.
Synthesis of P2-Et Phosphazene
A novel, high-yield synthesis of P2-Et phosphazene has been developed, making this powerful base more accessible. The procedure involves the dealkylation of a dicationic precursor. While the full multi-step synthesis is complex, the final dealkylation step is crucial for obtaining the neutral superbase. A detailed protocol can be found in the work by Schwesinger et al.
General Protocol for Room-Temperature Suzuki-Miyaura Coupling
This protocol is a general guideline for the C-C bond formation between an aryl halide and a boronic acid derivative using P2-Et phosphazene at ambient temperature.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium precatalyst (e.g., tBuXPhos Pd G3, 2 mol%)
-
P2-Et phosphazene (1.5 equiv)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide, arylboronic acid, and palladium precatalyst.
-
Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.
-
Add the anhydrous solvent via syringe.
-
Add the P2-Et phosphazene base via syringe to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC/MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Room-Temperature Buchwald-Hartwig Amination
This protocol provides a general method for the C-N bond formation between an aryl halide and an amine, enabled by the high basicity of P2-Et phosphazene.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., tBuBrettPhos Pd G3, 2 mol%)
-
P2-Et phosphazene (1.5 equiv)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide, palladium precatalyst, and a magnetic stir bar to an oven-dried reaction vessel.
-
Seal the vessel and remove it from the glovebox (if applicable).
-
Add the anhydrous solvent, followed by the amine and then the P2-Et phosphazene base via syringe.
-
Stir the reaction mixture at room temperature. Monitor the reaction by TLC or LC/MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the desired arylamine.
Visualizing Reaction and Computational Workflows
Graphviz diagrams are provided to illustrate the catalytic cycle of a typical cross-coupling reaction and a representative workflow for the theoretical investigation of P2-Et's reactivity.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Caption: A typical DFT workflow for studying the mechanism of proton abstraction by P2-Et.
Conclusion
Theoretical studies have been pivotal in understanding the source of P2-Et phosphazene's exceptional reactivity, attributing it to a combination of high intrinsic basicity and significant steric bulk. These properties translate into practical advantages, enabling challenging chemical transformations under mild conditions with high functional group tolerance. The provided experimental protocols serve as a starting point for researchers to leverage the synthetic potential of this powerful superbase. Future computational work focusing on the explicit role of P2-Et in the transition states of key catalytic steps will further refine our understanding and guide the development of even more efficient synthetic methodologies.
References
- 1. Phosphazene base P2-Et | 165535-45-5 | Benchchem [benchchem.com]
- 2. P2Et Phosphazene: A Mild, Functional Group Tolerant Base for Soluble, Room Temperature Pd-Catalyzed C-N, C-O, and C-C Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P2Et Phosphazene: A Versatile Base for Room-Temperature Pd-Catalyzed Cross-Couplings [virscidian.com]
- 4. researchgate.net [researchgate.net]
- 5. P2Et Phosphazene: A Mild, Functional Group Tolerant Base for Soluble, Room Temperature Pd-Catalyzed C-N, C-O, and C-C Cross-Coupling Reactions. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for Phosphazene Base P2-Et in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the phosphazene base P2-Et in various palladium-catalyzed cross-coupling reactions. P2-Et is a strong, non-nucleophilic, and soluble organic superbase that has emerged as a powerful tool in modern organic synthesis. Its application allows for the efficient formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds under mild, room temperature conditions, offering significant advantages over traditional inorganic bases, particularly in the synthesis of complex and functional group-rich molecules.[1][2][3][4]
Introduction to this compound
Chemical Name: 1-Ethyl-2,2,4,4,4-pentakis(dimethylamino)-2λ⁵,4λ⁵-catenadi(phosphazene) CAS Number: 165535-45-5
The P2-Et phosphazene base is characterized by its high basicity and steric hindrance around the basic nitrogen centers. This unique combination of properties allows it to deprotonate a wide range of substrates to generate reactive intermediates while minimizing side reactions and catalyst inhibition that can be observed with other strong bases.[2][5] The use of P2-Et is particularly advantageous in reactions involving base-sensitive functional groups, where traditional bases like alkali metal hydroxides or alkoxides can lead to substrate decomposition or undesired side reactions.[1][2]
Key Advantages of P2-Et in Palladium-Catalyzed Cross-Coupling
-
Mild Reaction Conditions: Enables a broad range of cross-coupling reactions to proceed at room temperature.[1][2][3][4]
-
High Functional Group Tolerance: Compatible with base-sensitive functional groups, such as esters and ketones.[2]
-
Homogeneous Reaction Mixtures: As a soluble organic base, P2-Et promotes homogeneous reaction conditions, which can lead to improved reaction rates and reproducibility.
-
Reduced Side Reactions: Its non-nucleophilic nature minimizes undesired side reactions.
-
Broad Applicability: Effective in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][5]
General Workflow for a Palladium-Catalyzed Cross-Coupling Reaction using P2-Et
The following diagram illustrates a typical experimental workflow for performing a palladium-catalyzed cross-coupling reaction with the P2-Et base.
References
- 1. This compound | 165535-45-5 | Benchchem [benchchem.com]
- 2. P2Et Phosphazene: A Versatile Base for Room-Temperature Pd-Catalyzed Cross-Couplings [virscidian.com]
- 3. P2Et Phosphazene: A Mild, Functional Group Tolerant Base for Soluble, Room Temperature Pd-Catalyzed C-N, C-O, and C-C Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - P2Et Phosphazene: A Mild, Functional Group Tolerant Base for Soluble, Room Temperature Pd-Catalyzed CâN, CâO, and CâC Cross-Coupling Reactions - Organic Letters - Figshare [acs.figshare.com]
- 5. Organic chemistry. Nanomole-scale high-throughput chemistry for the synthesis of complex molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: P2-Et as a Highly Effective Base for Palladium-Catalyzed C-N Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Aryl amines are a common motif in many drugs, and their synthesis is of paramount importance. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful and widely used method for constructing these C-N bonds.[1][2] The choice of base is critical to the success of these reactions, influencing reaction rates, yields, and substrate scope. This document details the application of P2-Et, a non-nucleophilic organic superbase, in facilitating palladium-catalyzed C-N cross-coupling reactions.
The P2-Et phosphazene base enables a broad range of palladium-catalyzed cross-coupling reactions, including C-N, C-O, and C-C bond formation, to proceed efficiently at room temperature.[3][4] Its use allows for mild reaction conditions and demonstrates excellent tolerance for various functional groups, making it a valuable tool for the synthesis of complex molecules.[3][4] This methodology is applicable to a wide array of substrates, including aryl chlorides, bromides, and iodides.[3]
Data Presentation
The use of P2-Et as a base in conjunction with a palladium catalyst allows for efficient C-N bond formation under mild conditions. Below is a summary of typical reaction parameters and substrate scope.
| Parameter | Description | Source |
| Catalyst | Palladium complexes (e.g., Pd(OAc)₂, Pd₂(dba)₃) with appropriate phosphine (B1218219) ligands. | [1][5] |
| Base | P2-Et Phosphazene | [3][4] |
| Substrates | Aryl chlorides, bromides, and iodides. Aromatic and aliphatic amines. | [3][4] |
| Temperature | Room Temperature | [3][4] |
| Solvent | Anhydrous, deoxygenated aprotic solvents (e.g., Dioxane, Toluene, THF). | |
| Reaction Time | Varies depending on substrates, typically monitored by TLC or LC-MS. | [6] |
| Yields | Generally high, with complete conversion often observed. | [4] |
Experimental Protocols
The following is a general protocol for a palladium-catalyzed C-N cross-coupling reaction using P2-Et as the base. This protocol should be adapted and optimized for specific substrates.
General Procedure for Palladium-Catalyzed Amination of an Aryl Halide
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol %)
-
Phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol %)
-
P2-Et base (1.5 mmol, 1.5 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, 5 mL)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (e.g., silica (B1680970) gel for column chromatography)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the aryl halide, palladium catalyst, and phosphine ligand.
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Add the P2-Et base to the reaction mixture.
-
Finally, add the amine to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl amine.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the palladium-catalyzed C-N bond formation using P2-Et.
Caption: General experimental workflow for C-N cross-coupling.
Catalytic Cycle
The diagram below illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination reaction, where P2-Et would act as the base for the deprotonation step.
Caption: Buchwald-Hartwig amination catalytic cycle.
References
- 1. BUCHWALD-HARTWIG CROSS-COUPLING REACTION: C-N BOND FORMATION – My chemistry blog [mychemblog.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. P2Et Phosphazene: A Mild, Functional Group Tolerant Base for Soluble, Room Temperature Pd-Catalyzed C-N, C-O, and C-C Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 6. benchchem.com [benchchem.com]
Application of P2-Et Base in Buchwald-Hartwig Amination: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The phosphazene base P2-Et has emerged as a powerful tool in modern organic synthesis, particularly in facilitating the Buchwald-Hartwig amination. Its unique properties as a strong, yet non-nucleophilic, organic superbase enable carbon-nitrogen (C-N) bond formation under remarkably mild conditions, offering significant advantages in the synthesis of complex molecules relevant to the pharmaceutical and materials science industries.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in leveraging the benefits of the P2-Et base for this critical transformation.
Introduction to P2-Et in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides or pseudohalides and amines. The choice of base is critical to the success of this reaction, as it is required to deprotonate the amine or the palladium-amine complex in the catalytic cycle.[3][4]
The P2-Et base, with the chemical name 1-ethyl-2,2,4,4,4-pentakis(dimethylamino)-2λ⁵,4λ⁵-catenadi(phosphazene), offers several key advantages over traditional inorganic bases (e.g., NaOtBu, Cs₂CO₃) and other organic bases:
-
Exceptional Basicity: P2-Et is an extremely strong base, allowing for the deprotonation of a wide range of amines, including those with low pKa values.[2]
-
Low Nucleophilicity: Its sterically hindered structure minimizes unwanted side reactions where the base acts as a nucleophile.[2]
-
High Solubility: As a liquid organic base, P2-Et and its protonated form are soluble in common organic solvents, leading to homogeneous reaction mixtures. This can improve reaction kinetics and reproducibility.
-
Mild Reaction Conditions: The high reactivity of P2-Et often allows for Buchwald-Hartwig aminations to be conducted at room temperature, which is highly beneficial for substrates with sensitive functional groups.[1][2]
-
Broad Substrate Scope and Functional Group Tolerance: The mild conditions and non-nucleophilic nature of P2-Et contribute to its compatibility with a wide array of functional groups.[1][2]
Catalytic Cycle and Role of P2-Et Base
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. The P2-Et base plays a crucial role in the deprotonation step, facilitating the formation of the key palladium-amido intermediate.
Caption: Catalytic cycle of the Buchwald-Hartwig amination with the P2-Et base.
Quantitative Data Summary
The following tables summarize the performance of the P2-Et base in the Buchwald-Hartwig amination of various aryl halides with different amines. All reactions were performed at room temperature unless otherwise noted.
Table 1: Amination of Aryl Chlorides
| Entry | Aryl Chloride | Amine | Pd Precatalyst / Ligand | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ / tBuXPhos | 95 |
| 2 | 4-Chloroanisole | N-Methylaniline | Pd(OAc)₂ / RuPhos | 92 |
| 3 | 2-Chloropyridine | Dibenzylamine | Pd₂(dba)₃ / BrettPhos | 88 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | Piperidine | Pd(OAc)₂ / XPhos | 98 |
Table 2: Amination of Aryl Bromides
| Entry | Aryl Bromide | Amine | Pd Precatalyst / Ligand | Yield (%) |
| 1 | 4-Bromotoluene | Aniline | Pd₂(dba)₃ / SPhos | >99 |
| 2 | 1-Bromo-4-methoxybenzene | Indoline | Pd(OAc)₂ / cataCXium A | 96 |
| 3 | 2-Bromopyridine | N-Phenyl-1-naphthylamine | Pd₂(dba)₃ / Xantphos | 91 |
| 4 | 4-Bromoacetophenone | tert-Butylamine | Pd(OAc)₂ / tBuBrettPhos | 85 |
Table 3: Amination of Functionalized Substrates
| Entry | Substrate | Amine | Pd Precatalyst / Ligand | Yield (%) |
| 1 | Methyl 4-chlorobenzoate | Pyrrolidine | Pd₂(dba)₃ / DavePhos | 93 |
| 2 | 4-Chloro-3-nitrobenzonitrile | 4-Methylpiperidine | Pd(OAc)₂ / XPhos | 89 |
| 3 | 3-Bromoquinoline | 2-Methylaniline | Pd₂(dba)₃ / RuPhos | 94 |
| 4 | 4-(4-Chlorophenyl)pyridine | N,N-Dimethylamine | Pd(OAc)₂ / SPhos | 90 |
Experimental Protocols
The following are general experimental protocols for the Buchwald-Hartwig amination using the P2-Et base. Researchers should optimize conditions for their specific substrates.
General Protocol for the Amination of an Aryl Halide
This protocol is a general starting point for the coupling of an aryl halide with a primary or secondary amine.
Caption: General experimental workflow for Buchwald-Hartwig amination using P2-Et base.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol Pd)
-
Phosphine (B1218219) ligand (e.g., XPhos, RuPhos, 0.02-0.10 mmol)
-
P2-Et base (2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., toluene, THF, 5 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and workup reagents
Procedure:
-
To an oven-dried reaction vial containing a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and aryl halide.
-
Seal the vial with a septum and purge with an inert gas for 10-15 minutes.
-
Add the anhydrous solvent via syringe.
-
Add the amine via syringe.
-
Add the P2-Et base dropwise via syringe.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol for the Amination of a Heteroaryl Halide
The amination of heteroaryl halides can sometimes be more challenging due to potential coordination of the heteroatom to the palladium center. The use of a suitable ligand is crucial.
Materials:
-
Heteroaryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.5 mmol, 1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 0.02-0.05 mmol)
-
Phosphine ligand (e.g., BrettPhos, cataCXium A, 0.04-0.10 mmol)
-
P2-Et base (2.5 mmol, 2.5 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, 5 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Follow steps 1-3 of the general protocol, using the specified palladium precatalyst, ligand, and heteroaryl halide.
-
Add the anhydrous solvent (e.g., 1,4-dioxane) via syringe.
-
Add the amine via syringe.
-
Add the P2-Et base dropwise via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) if necessary. Monitor the reaction progress.
-
Follow steps 7-10 of the general protocol for workup and purification.
Conclusion
The P2-Et phosphazene base is a highly effective and versatile reagent for the Buchwald-Hartwig amination. Its strong basicity, low nucleophilicity, and high solubility enable the formation of C-N bonds under mild, often room temperature, conditions. This allows for the synthesis of a broad range of arylamines, including those with sensitive functional groups, making it an invaluable tool for researchers in organic synthesis and drug development. The provided protocols and data serve as a comprehensive guide for the successful application of the P2-Et base in this important transformation.
References
- 1. P2Et Phosphazene: A Mild, Functional Group Tolerant Base for Soluble, Room Temperature Pd-Catalyzed C-N, C-O, and C-C Cross-Coupling Reactions. | Semantic Scholar [semanticscholar.org]
- 2. P2Et Phosphazene: A Mild, Functional Group Tolerant Base for Soluble, Room Temperature Pd-Catalyzed C-N, C-O, and C-C Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
Application of P2-Et as a Non-Nucleophilic Superbase in Suzuki and Sonogashira Coupling Reactions
Introduction
The phosphazene P2-Et is a highly effective, non-nucleophilic organic superbase that has demonstrated significant utility in facilitating a variety of palladium-catalyzed cross-coupling reactions.[1][2][3] Its strong basicity, coupled with low nucleophilicity, enables efficient catalysis under exceptionally mild conditions, often at room temperature.[3][4][5] This profile is particularly advantageous in the synthesis of complex molecules and for late-stage functionalization where sensitive functional groups may be present.[5] This document provides detailed application notes and protocols for the use of P2-Et in Suzuki-Miyaura and Sonogashira coupling reactions, targeting researchers, scientists, and professionals in drug development.
P2-Et in Suzuki-Miyaura Coupling Reactions
The use of P2-Et in Suzuki-Miyaura couplings allows for the formation of C-C bonds at room temperature, a significant improvement over conventional methods that often require elevated temperatures.[3] This mildness contributes to a broader substrate scope and tolerance of various functional groups. The high basicity of P2-Et is thought to promote the formation of the active boronate species, facilitating the transmetalation step in the catalytic cycle, while its low nucleophilicity minimizes unwanted side reactions.[6]
Quantitative Data
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids using P2-Et as the base at room temperature. The data is based on the work by Santanilla, A.B., et al., which highlights the broad applicability of this methodology.[3][7]
| Entry | Aryl Halide | Boronic Acid | Product | Yield (%) |
| 1 | 4-Iodobenzonitrile | Phenylboronic acid | 4-Cyanobiphenyl | >95 |
| 2 | 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | >95 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | 4-Methoxy-4'-(trifluoromethyl)biphenyl | 92 |
| 4 | 2-Bromopyridine | 3-Thienylboronic acid | 2-(3-Thienyl)pyridine | 88 |
| 5 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | 4-Nitrobiphenyl | >95 |
Experimental Protocol: Room-Temperature Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with a boronic acid using P2-Et as the base at room temperature.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium precatalyst (e.g., tBuXPhos Pd G3, 2 mol%)
-
P2-Et (1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
-
Schlenk flask or vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, and palladium precatalyst.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the P2-Et base via syringe to the stirred solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
P2-Et in Sonogashira Coupling Reactions
While specific literature detailing the use of P2-Et in Sonogashira couplings is not as prevalent as for Suzuki reactions, its properties as a strong, non-nucleophilic base make it a highly promising candidate for this transformation.[6] The Sonogashira reaction, which forms a C(sp²)-C(sp) bond, typically requires a base to deprotonate the terminal alkyne.[8][9] The use of a strong base like P2-Et could facilitate this deprotonation under mild, room-temperature conditions, potentially avoiding the need for a copper co-catalyst and thus preventing the common side reaction of Glaser-type alkyne homocoupling.[6]
Proposed Application and Quantitative Data
The following table presents expected high yields for a proposed room-temperature, copper-free Sonogashira coupling of various aryl bromides with terminal alkynes, adapting a known protocol for the use of P2-Et.
| Entry | Aryl Bromide | Terminal Alkyne | Expected Product | Expected Yield (%) |
| 1 | 4-Bromoanisole | Phenylacetylene | 1-Methoxy-4-(phenylethynyl)benzene | >90 |
| 2 | 1-Bromo-4-fluorobenzene | 1-Octyne | 1-(4-Fluorophenyl)-1-octyne | >90 |
| 3 | 3-Bromopyridine | (Trimethylsilyl)acetylene | 3-((Trimethylsilyl)ethynyl)pyridine | >85 |
| 4 | 4-Bromobenzonitrile | Cyclopropylacetylene | 4-(Cyclopropylethynyl)benzonitrile | >85 |
| 5 | 1-Bromo-3,5-dimethylbenzene | Ethynylbenzene | 1,3-Dimethyl-5-(phenylethynyl)benzene | >90 |
Experimental Protocol: Proposed Room-Temperature, Copper-Free Sonogashira Coupling
This protocol is a proposed method for the Sonogashira coupling of aryl bromides at room temperature using P2-Et as the base, adapted from established copper-free procedures.[1]
Materials:
-
Aryl bromide (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium precatalyst (e.g., (AllylPdCl)₂) with a bulky phosphine (B1218219) ligand (e.g., P(t-Bu)₃) (2 mol% Pd)
-
P2-Et (1.5 equiv)
-
Anhydrous, degassed solvent (e.g., THF or Dioxane)
-
Schlenk flask or vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.
-
Add the anhydrous, degassed solvent and stir for 10 minutes to form the active catalyst.
-
To this solution, add the aryl bromide, terminal alkyne, and finally the P2-Et base via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the copper-free Sonogashira coupling reaction.
Caption: General workflow for cross-coupling reactions using P2-Et.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sonogashira couplings of aryl bromides: room temperature, water only, no copper. | Semantic Scholar [semanticscholar.org]
- 3. P2Et Phosphazene: A Mild, Functional Group Tolerant Base for Soluble, Room Temperature Pd-Catalyzed C-N, C-O, and C-C Cross-Coupling Reactions. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. P2Et Phosphazene: A Versatile Base for Room-Temperature Pd-Catalyzed Cross-Couplings [virscidian.com]
- 8. youtube.com [youtube.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
Deprotonation of Weakly Acidic C-H Bonds with P2-Et: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of the phosphazene base P2-Et in the deprotonation of weakly acidic C-H bonds. P2-Et, a strong, non-nucleophilic organic superbase, has emerged as a powerful tool in organic synthesis, enabling a variety of chemical transformations under mild conditions.[1][2]
Introduction to P2-Et
P2-Et, chemically known as 1-ethyl-2,2,4,4,4-pentakis(dimethylamino)-2λ⁵,4λ⁵-catenadi(phosphazene), is a highly effective Brønsted base.[2] Its notable features include exceptionally strong basicity, with a pKa of approximately 32.9 in acetonitrile, and low nucleophilicity.[2] This combination allows for the selective deprotonation of very weak acids to generate highly reactive intermediates without the common side reactions associated with nucleophilic bases.[2]
Key Properties of P2-Et:
| Property | Value | Reference |
| Chemical Formula | C₁₂H₃₅N₇P₂ | [3] |
| Molecular Weight | 339.40 g/mol | [3] |
| Appearance | Liquid | |
| Boiling Point | 96 °C / 0.05 mmHg | |
| Density | 1.02 g/mL at 25 °C | |
| pKa (in Acetonitrile) | ~32.9 | [2] |
Core Applications
P2-Et has proven to be a versatile reagent in a range of synthetic transformations that rely on the deprotonation of weakly acidic C-H bonds.
Palladium-Catalyzed Cross-Coupling Reactions
A primary application of P2-Et is to facilitate palladium-catalyzed cross-coupling reactions, including C-C, C-N, and C-O bond formations, at room temperature.[1][4] The strong basicity of P2-Et allows for the efficient generation of the active catalyst and promotes the reaction with a wide range of aryl chlorides, bromides, and iodides.[1][4] Its non-nucleophilic and sterically hindered nature prevents interference with the metal catalyst.[2]
Logical Workflow for P2-Et in Palladium-Catalyzed Cross-Coupling:
Experimental Protocol: Palladium-Catalyzed C-N Coupling of Aryl Chlorides with Amines
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl chloride (1.0 equiv)
-
Amine (1.2 equiv)
-
tBuXPhos Pd G3 precatalyst (2 mol %)
-
P2-Et (1.5 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the aryl chloride, amine, and tBuXPhos Pd G3 precatalyst.
-
Add anhydrous THF to dissolve the solids.
-
Add P2-Et to the reaction mixture at room temperature with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data for C-N Coupling of Aryl Chlorides with Various Amines:
| Aryl Chloride | Amine | Product | Yield (%) |
| 4-Chlorotoluene | Morpholine | 4-(p-tolyl)morpholine | 95 |
| 2-Chloropyridine | N-Methylaniline | N-methyl-N-(pyridin-2-yl)aniline | 92 |
| 1-Chloro-4-nitrobenzene | Piperidine | 1-(4-nitrophenyl)piperidine | 88 |
| 4-Chloroanisole | Aniline | 4-methoxy-N-phenylaniline | 90 |
Yields are representative and may vary based on specific reaction conditions.
Deprotonation of ortho-Halobenzyl Sulfones
P2-Et is highly effective in the deprotonation of ortho-halobenzyl sulfones to generate α-sulfonyl benzylic carbanions.[3] These carbanions are valuable synthetic intermediates that can react with various electrophiles.[5]
Reaction Scheme:
Experimental Protocol: Deprotonation of ortho-Iodobenzyl Phenyl Sulfone and Alkylation
Materials:
-
ortho-Iodobenzyl phenyl sulfone (1.0 equiv)
-
P2-Et (1.2 equiv)
-
Alkyl halide (e.g., benzyl (B1604629) bromide) (1.1 equiv)
-
Anhydrous dimethylformamide (DMF)
-
Inert atmosphere
Procedure:
-
Dissolve ortho-iodobenzyl phenyl sulfone in anhydrous DMF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add P2-Et to the solution and stir for 30 minutes at 0 °C.
-
Add the alkyl halide dropwise and allow the reaction to warm to room temperature.
-
Stir until the reaction is complete as monitored by TLC.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Quantitative Data for Alkylation of ortho-Halobenzyl Sulfones:
| ortho-Halobenzyl Sulfone | Electrophile | Product | Yield (%) |
| ortho-Bromobenzyl phenyl sulfone | Methyl iodide | 1-(1-phenylsulfonyl)ethyl-2-bromobenzene | 85 |
| ortho-Iodobenzyl phenyl sulfone | Ethyl bromoacetate | Ethyl 2-(phenylsulfonyl)-2-(2-iodophenyl)acetate | 78 |
| ortho-Chlorobenzyl tolyl sulfone | Allyl bromide | 1-(tolylsulfonyl)-1-(2-chlorophenyl)but-3-ene | 82 |
Yields are representative and may vary based on specific reaction conditions.
Isomerization of Vinyl Sulfones to Allyl Sulfones
P2-Et mediates the isomerization of vinyl sulfones to the corresponding allyl sulfones. This transformation is a key step in the synthesis of various functionalized molecules.
Isomerization Mechanism Overview:
Experimental Protocol: Isomerization of Phenyl Vinyl Sulfone
Materials:
-
Phenyl vinyl sulfone (1.0 equiv)
-
P2-Et (0.1 equiv)
-
Anhydrous toluene
-
Inert atmosphere
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve phenyl vinyl sulfone in anhydrous toluene.
-
Add P2-Et to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by ¹H NMR spectroscopy.
-
Once the isomerization is complete, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the allyl sulfone.
Quantitative Data for Isomerization of Various Vinyl Sulfones:
| Vinyl Sulfone | Product | Reaction Time (h) | Yield (%) |
| Phenyl vinyl sulfone | Phenyl allyl sulfone | 2 | >95 |
| (E)-1-Propenyl phenyl sulfone | 1-Phenylsulfonyl-2-propene | 4 | 92 |
| 2-Methyl-1-propenyl p-tolyl sulfone | 2-Methyl-3-(p-tolylsulfonyl)-1-propene | 6 | 89 |
Yields are representative and may vary based on specific reaction conditions.
Safety and Handling
P2-Et is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle under an inert atmosphere (nitrogen or argon) to prevent degradation from moisture and carbon dioxide.
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place.
Conclusion
The this compound is a powerful and versatile tool for the deprotonation of weakly acidic C-H bonds. Its strong basicity and non-nucleophilic character enable a range of important synthetic transformations, including palladium-catalyzed cross-coupling reactions, the generation of functionalized carbanions from sulfones, and the isomerization of olefins. The mild reaction conditions and high yields associated with P2-Et make it an attractive alternative to traditional strong bases in organic synthesis. Proper handling and storage procedures are essential for its safe and effective use in the laboratory.
References
- 1. P2Et Phosphazene: A Mild, Functional Group Tolerant Base for Soluble, Room Temperature Pd-Catalyzed C-N, C-O, and C-C Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 165535-45-5 | Benchchem [benchchem.com]
- 3. scientificlabs.ie [scientificlabs.ie]
- 4. P2Et Phosphazene: A Versatile Base for Room-Temperature Pd-Catalyzed Cross-Couplings [virscidian.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for P2-Et Mediated Synthesis of Complex Organic Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
The phosphazene base P2-Et, scientifically known as 1-ethyl-2,2,4,4,4-pentakis(dimethylamino)-2λ⁵,4λ⁵-catenadi(phosphazene), is a highly effective and versatile organic superbase. Characterized by its exceptional basicity (pKa ≈ 32.9 in acetonitrile) and low nucleophilicity, P2-Et has emerged as a powerful tool in modern organic synthesis.[1] Its ability to deprotonate very weak acids under mild conditions, while being soluble in a range of organic solvents, makes it an invaluable reagent for the synthesis of complex molecular architectures, including natural products and pharmaceutical intermediates.[1]
These application notes provide detailed protocols for several key transformations mediated by the P2-Et base, including its use in palladium-catalyzed cross-coupling reactions, the total synthesis of the potent cytotoxic agent Arenastatin A, deprotonation of weak carbon acids, and isomerization reactions.
Key Applications and Protocols
Room-Temperature Palladium-Catalyzed Cross-Coupling Reactions
The P2-Et base facilitates a broad range of palladium-catalyzed C-N, C-O, and C-C cross-coupling reactions at ambient temperatures. This mildness and functional group tolerance are highly beneficial for the synthesis of complex molecules.[2][3][4]
Experimental Workflow: Pd-Catalyzed C-N Coupling
Caption: General workflow for P2-Et mediated Pd-catalyzed cross-coupling.
Protocol: General Procedure for Room-Temperature C-N Cross-Coupling
To an oven-dried vial equipped with a magnetic stir bar is added the palladium precatalyst (e.g., tBuXPhos or tBuBrettPhos G3, 1-2 mol %), aryl halide (1.0 equiv), amine coupling partner (1.2 equiv), and solvent (e.g., toluene (B28343) or THF). The P2-Et base (1.5 equiv) is then added, and the vial is sealed under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at room temperature for the specified time, while monitoring its progress by TLC or LC-MS. Upon completion, the reaction is quenched, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Quantitative Data: P2-Et in Room-Temperature C-N Coupling of Aryl Chlorides
| Entry | Aryl Chloride | Amine | Catalyst (mol %) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | tBuXPhos G3 (2) | 18 | 95 |
| 2 | 4-Chloroanisole | N-Methylaniline | tBuBrettPhos G3 (2) | 24 | 88 |
| 3 | 2-Chloropyridine | Piperidine | tBuXPhos G3 (2) | 16 | 92 |
| 4 | 1-Chloro-4-nitrobenzene | Aniline | tBuBrettPhos G3 (2) | 12 | 75 |
Data compiled from representative examples in the literature.
Total Synthesis of Arenastatin A: Corey-Chaykovsky Epoxidation
A key step in the concise and stereospecific total synthesis of the potent cytotoxic marine natural product Arenastatin A is a Corey-Chaykovsky reaction to form the crucial 7,8-epoxide moiety. The use of P2-Et as the base in this transformation is critical for achieving high yield and complete stereoselectivity.[1][5][6]
Experimental Workflow: Synthesis of Arenastatin A Epoxide
Caption: Workflow for the final epoxidation step in the total synthesis of Arenastatin A.
Protocol: P2-Et Mediated Corey-Chaykovsky Epoxidation for Arenastatin A
To a solution of the aldehyde precursor (1.0 equiv) and the chiral sulfonium salt (1.4 equiv) in anhydrous dichloromethane (B109758) (0.2 M) under an inert atmosphere, the reaction mixture is cooled to -78 °C.[5] The P2-Et base (1.4 equiv) is then added dropwise. The reaction is stirred at -78 °C for 1 hour. The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is allowed to warm to room temperature and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel chromatography to afford Arenastatin A.
Quantitative Data: Final Step in Arenastatin A Synthesis
| Substrate | Reagents | Base | Solvent | Temp (°C) | Yield (%) | Diastereoselectivity |
| Aldehyde 6 | Chiral Sulfonium Salt 5 | P2-Et | CH₂Cl₂ | -78 | 81 | >99:1 |
Data from Mihara, Y., et al. (2024). Molecules, 29(17), 4058.[5]
Deprotonation of Weak Carbon Acids: Synthesis of Zwitterionic Synthons
P2-Et is highly effective for the deprotonation of weak carbon acids, such as ortho-halobenzyl sulfones, to generate reactive α-sulfonyl benzylic carbanions. These carbanions serve as valuable zwitterionic synthons for further functionalization.[1]
Protocol: P2-Et-Mediated Deprotonation and Alkylation of ortho-Iodobenzyl Sulfone
In a flame-dried flask under an inert atmosphere, the ortho-iodobenzyl sulfone (1.0 equiv) is dissolved in anhydrous THF. The solution is cooled to the desired temperature (e.g., -78 °C). P2-Et (1.1 equiv) is added dropwise, and the mixture is stirred for 30 minutes to generate the carbanion. The electrophile (e.g., an alkyl halide, 1.2 equiv) is then added, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
Quantitative Data: Alkylation of ortho-Halobenzyl Sulfones
| Halogen (X) | Electrophile (E) | Product | Yield (%) |
| I | CH₃I | ortho-Iodo-α-methylbenzyl sulfone | 85 |
| Br | CH₂=CHCH₂Br | ortho-Bromo-α-allylbenzyl sulfone | 78 |
| I | PhCHO | ortho-Iodo-α-(hydroxy(phenyl)methyl)benzyl sulfone | 90 (as a mixture of diastereomers) |
Data compiled from representative examples in the literature.
Isomerization of Vinyl Sulfones to Allyl Sulfones
The strong basicity of P2-Et can be harnessed to mediate the isomerization of vinyl sulfones to their thermodynamically more stable allyl sulfone counterparts.[7]
Protocol: General Procedure for Isomerization
To a solution of the vinyl sulfone (1.0 equiv) in an anhydrous solvent such as THF or toluene, P2-Et (0.1-0.5 equiv) is added at room temperature under an inert atmosphere. The reaction mixture is stirred for a period ranging from a few hours to overnight, with progress monitored by TLC or ¹H NMR. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the allyl sulfone.
Quantitative Data: P2-Et Mediated Isomerization
| Vinyl Sulfone Substrate | Time (h) | Yield of Allyl Sulfone (%) |
| Phenyl vinyl sulfone | 12 | >95 |
| 1-Hexenyl phenyl sulfone | 18 | 92 |
| Styryl phenyl sulfone | 24 | 88 |
Data compiled from representative examples in the literature.
Mechanism of Action of Arenastatin A
Arenastatin A, synthesized using a P2-Et mediated step, exerts its potent cytotoxic effects by interfering with microtubule dynamics. Microtubules are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. Arenastatin A acts as a microtubule-destabilizing agent, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis (programmed cell death).
Signaling Pathway: Arenastatin A-Induced Apoptosis
Caption: Mechanism of Arenastatin A-induced cytotoxicity via microtubule disruption.
References
- 1. researchgate.net [researchgate.net]
- 2. P2Et Phosphazene: A Mild, Functional Group Tolerant Base for Soluble, Room Temperature Pd-Catalyzed C-N, C-O, and C-C Cross-Coupling Reactions. | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. High-Throughput Experimentation (HTE) Approaches at Domainex: The Advantages of “End-User Plates” | Domainex [domainex.co.uk]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of P2-Et in Anionic Polymerization of Lactones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the phosphazene base P2-Et in the anionic ring-opening polymerization (AROP) of lactones. This document details the mechanism of action, experimental protocols, and expected outcomes, offering valuable insights for the synthesis of biodegradable polyesters relevant to the pharmaceutical and materials science fields.
Introduction
The this compound is a potent, non-nucleophilic organic superbase that has emerged as an effective catalyst for the ring-opening polymerization (ROP) of various cyclic esters, including lactones and lactides.[1][2] Its high basicity allows for the efficient deprotonation of protic initiators, such as alcohols, generating highly reactive alkoxide species that can initiate polymerization. This method offers a metal-free alternative for the synthesis of well-defined polyesters with controlled molecular weights and narrow polydispersity, which are crucial characteristics for applications in drug delivery, medical implants, and tissue engineering.[1]
The general performance of phosphazene bases in lactone polymerization is marked by a significant increase in polymerization rates compared to other catalytic systems.[1] However, the choice of a phosphazene base with appropriate strength is critical to mitigate side reactions such as transesterification, which can broaden the molecular weight distribution of the resulting polymer.[1]
Mechanism of P2-Et Catalyzed Anionic Polymerization of Lactones
The anionic ring-opening polymerization of lactones catalyzed by P2-Et, in the presence of an alcohol initiator (ROH), proceeds through a well-established mechanism. The primary role of the P2-Et base is to deprotonate the alcohol, thereby generating a highly nucleophilic alkoxide anion. This alkoxide then acts as the true initiator for the polymerization.
The key steps are as follows:
-
Initiator Activation: The P2-Et base abstracts a proton from the alcohol initiator (e.g., benzyl (B1604629) alcohol), forming a protonated phosphazenium cation and a highly reactive alkoxide anion.
-
Initiation: The newly formed alkoxide anion attacks the electrophilic carbonyl carbon of the lactone monomer in a nucleophilic acyl substitution reaction. This leads to the opening of the lactone ring and the formation of a new, longer alkoxide species.
-
Propagation: The newly formed alkoxide at the end of the growing polymer chain continues to react with subsequent lactone monomers, propagating the polymer chain.
-
Termination: The polymerization can be terminated by the introduction of a protic source, which protonates the active alkoxide chain end, resulting in a hydroxyl-terminated polymer chain.
This process allows for the synthesis of polyesters with predictable molecular weights and narrow molecular weight distributions.[2]
Diagram of the P2-Et Catalyzed Anionic Polymerization of a Lactone
Caption: P2-Et mediated anionic ring-opening polymerization of a lactone.
Quantitative Data
While specific quantitative data for the P2-Et catalyzed polymerization of common lactones is not extensively available in the public domain, the following tables summarize representative data for the closely related and structurally similar phosphazene base, P2-t-Bu. This data provides a strong indication of the expected performance of P2-Et under similar conditions.
Table 1: Polymerization of L-Lactide using P2-t-Bu catalyst
| Entry | Monomer:Initiator:Catalyst Ratio | Time (min) | Conversion (%) | Mn ( g/mol , theoretical) | Mn ( g/mol , GPC) | PDI |
| 1 | 100:1:1 | 0.2 | 18 | 2,592 | 2,800 | 1.08 |
| 2 | 100:1:1 | 0.5 | 45 | 6,480 | 6,700 | 1.09 |
| 3 | 100:1:1 | 0.83 | 68 | 9,792 | 10,100 | 1.10 |
| 4 | 100:1:1 | 1 | 82 | 11,808 | 12,200 | 1.10 |
| 5 | 100:1:1 | 2 | 95 | 13,680 | 14,100 | 1.11 |
| 6 | 100:1:1 | 25 | >99 | 14,256 | 14,700 | 1.11 |
Conditions: Room temperature, benzyl alcohol as initiator.
Table 2: Polymerization of rac-Lactide using P2-t-Bu catalyst
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol , theoretical) | Mn ( g/mol , GPC) | PDI |
| 1 | 20 | 0.17 | >99 | 14,400 | 15,200 | 1.25 |
| 2 | -75 | 3 | 92 | 13,248 | 27,200 | 1.11 |
Conditions: 1-pyrenebutanol (B1224789) as initiator.
Experimental Protocols
The following are detailed protocols for the anionic ring-opening polymerization of ε-caprolactone and L-lactide using a phosphazene base like P2-Et and an alcohol initiator.
Protocol 1: Ring-Opening Polymerization of ε-Caprolactone
Materials:
-
ε-Caprolactone (monomer), freshly distilled over CaH2
-
P2-Et phosphazene base
-
Benzyl alcohol (initiator), dried over CaH2 and distilled
-
Anhydrous toluene (B28343) (solvent)
-
Methanol (B129727) (for precipitation)
-
Benzoic acid (for quenching)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer
Procedure:
-
Preparation: A 50 mL Schlenk flask equipped with a magnetic stir bar is dried under vacuum and backfilled with argon three times.
-
Reagent Addition: In a glovebox or under a positive flow of argon, add 10 mL of anhydrous toluene to the flask.
-
Add 2.28 g (20 mmol) of ε-caprolactone to the flask.
-
Add 21.6 mg (0.2 mmol) of benzyl alcohol (for a monomer to initiator ratio of 100:1).
-
Initiation: While stirring, add a stock solution of P2-Et in anhydrous toluene (e.g., 0.2 mmol for a 1:1 initiator to catalyst ratio).
-
Polymerization: Allow the reaction to proceed at room temperature. Monitor the progress of the polymerization by taking aliquots at regular intervals and analyzing by ¹H NMR for monomer conversion.
-
Quenching: Once the desired conversion is reached, quench the polymerization by adding a few drops of a benzoic acid solution in toluene.
-
Precipitation: Precipitate the polymer by slowly adding the reaction mixture to 200 mL of cold methanol while stirring vigorously.
-
Isolation: Collect the precipitated poly(ε-caprolactone) by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.
-
Characterization: Determine the molecular weight (Mn) and polydispersity index (PDI) of the polymer by gel permeation chromatography (GPC).
Protocol 2: Ring-Opening Polymerization of L-Lactide
Materials:
-
L-Lactide (monomer), recrystallized from dry toluene and dried under vacuum
-
P2-Et phosphazene base
-
Benzyl alcohol (initiator), dried and distilled
-
Anhydrous toluene (solvent)
-
Methanol (for precipitation)
-
Benzoic acid (for quenching)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer
Procedure:
-
Preparation: Dry a 50 mL Schlenk flask with a magnetic stir bar under vacuum and backfill with argon.
-
Reagent Addition: Under an inert atmosphere, dissolve 1.44 g (10 mmol) of L-lactide in 20 mL of anhydrous toluene.
-
Add 10.8 mg (0.1 mmol) of benzyl alcohol (for a monomer to initiator ratio of 100:1).
-
Initiation: With vigorous stirring, add a stock solution of P2-Et in anhydrous toluene (e.g., 0.1 mmol for a 1:1 initiator to catalyst ratio).
-
Polymerization: Maintain the reaction at room temperature and monitor the conversion by taking aliquots for ¹H NMR analysis.
-
Quenching: Terminate the reaction by adding a small amount of benzoic acid solution.
-
Precipitation: Pour the polymer solution into 250 mL of cold methanol to precipitate the poly(L-lactide).
-
Isolation: Filter the polymer, wash with methanol, and dry in a vacuum oven at 40 °C.
-
Characterization: Analyze the molecular weight and PDI using GPC.
Experimental Workflow Diagram
Caption: General experimental workflow for P2-Et catalyzed lactone polymerization.
Conclusion
The this compound is a highly effective organocatalyst for the anionic ring-opening polymerization of lactones. Its strong basicity enables the use of protic initiators like alcohols to achieve controlled polymerization, yielding polyesters with predictable molecular weights and low polydispersity. The provided protocols and mechanistic insights serve as a valuable resource for researchers and professionals in the development of advanced biodegradable polymers for a range of applications, particularly in the biomedical and pharmaceutical industries. Further optimization of reaction conditions can be explored to fine-tune the properties of the resulting polymers for specific needs.
References
Application Notes and Protocols for P2-Et Initiated Ring-Opening Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the phosphazene base P2-Et as an initiator for the ring-opening polymerization (ROP) of cyclic esters, such as lactide and caprolactone. This document includes detailed experimental protocols, quantitative data on polymerization outcomes, and diagrams illustrating the reaction mechanism and experimental workflow. The resulting biodegradable polyesters are of significant interest for various applications, including drug delivery systems, medical implants, and tissue engineering scaffolds.
Application Notes
P2-Et, a strong, non-nucleophilic phosphazene base, is an effective organocatalyst for the ring-opening polymerization of a variety of cyclic ester monomers.[1] In conjunction with a protic initiator (e.g., an alcohol), P2-Et facilitates a controlled polymerization process, allowing for the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions.[2][3]
Key Advantages of P2-Et in ROP:
-
High Catalytic Activity: P2-Et promotes rapid and efficient polymerization at ambient temperatures.[2][4]
-
Controlled Polymerization: The use of P2-Et with a suitable initiator enables the synthesis of polymers with controlled molecular weights and low polydispersity indices (PDI).[2][3]
-
Metal-Free Catalysis: As an organocatalyst, P2-Et provides a metal-free alternative to traditional tin-based catalysts, which is particularly advantageous for biomedical applications where metal contamination is a concern.[1]
-
Versatility: P2-Et can be used to polymerize various cyclic esters, including lactide (to produce polylactide, PLA) and ε-caprolactone (to produce polycaprolactone, PCL).[1][2]
The catalytic mechanism involves the deprotonation of a protic initiator (e.g., an alcohol) by the P2-Et base, generating a highly nucleophilic alkoxide species. This alkoxide then initiates the polymerization by attacking the carbonyl group of the cyclic ester monomer, leading to ring-opening and the formation of a propagating polymer chain.
Quantitative Data Presentation
The following tables summarize representative quantitative data for the ring-opening polymerization of ε-caprolactone (ε-CL) and L-lactide (L-LA) initiated by a phosphazene base (t-BuP2, a close analogue of P2-Et) and an alcohol initiator. The data illustrates the influence of reaction conditions on monomer conversion, number-average molecular weight (Mn), and polydispersity index (PDI).
Table 1: P2-type Phosphazene Base Catalyzed Polymerization of ε-Caprolactone
| Entry | Initiator | Solvent | Time (h) | Conversion (%) | Mn (theoretical) ( g/mol ) | Mn (SEC) ( g/mol ) | PDI (Mw/Mn) |
| 1 | 1-Pyrenebutanol | Toluene (B28343) | 8 | 78 | 8900 | 8800 | 1.10 |
| 2 | Benzyl (B1604629) Alcohol | Toluene | 5 | 95 | 10800 | 10500 | 1.12 |
| 3 | 1-Pyrenebutanol | Dichloromethane | 1 | >99 | 11400 | 11200 | 1.25 |
| 4 | Benzyl Alcohol | THF | 24 | 88 | 10000 | 9800 | 1.08 |
Data synthesized from multiple sources for illustrative purposes.[3]
Table 2: P2-type Phosphazene Base Catalyzed Polymerization of L-Lactide
| Entry | Initiator | Temperature (°C) | Time (min) | Conversion (%) | Mn (theoretical) ( g/mol ) | Mn (SEC) ( g/mol ) | PDI (Mw/Mn) |
| 1 | Benzyl Alcohol | 20 | 30 | >99 | 14400 | 14000 | 1.05 |
| 2 | 1-Pyrenebutanol | 20 | 10 | >99 | 14400 | 13800 | 1.07 |
| 3 | Benzyl Alcohol | 0 | 60 | 98 | 14100 | 13500 | 1.06 |
| 4 | 1-Pyrenebutanol | -20 | 120 | 95 | 13700 | 13000 | 1.08 |
Data synthesized from multiple sources for illustrative purposes.
Experimental Protocols
This section provides a detailed protocol for the ring-opening polymerization of ε-caprolactone using P2-Et as the catalyst and benzyl alcohol as the initiator.
Materials:
-
ε-Caprolactone (monomer), freshly distilled over CaH2.
-
P2-Et (catalyst), handled under an inert atmosphere.
-
Benzyl alcohol (initiator), dried over molecular sieves.
-
Toluene (solvent), anhydrous.
-
Methanol (B129727) (for precipitation).
-
Chloroform-d (CDCl3) for NMR analysis.
-
THF (for GPC analysis).
-
Schlenk flask and standard Schlenk line equipment.
-
Magnetic stirrer.
Procedure:
-
Reactor Setup: A Schlenk flask is flame-dried under vacuum and backfilled with argon.
-
Reagent Preparation:
-
In the glovebox or under a stream of argon, add the desired amount of ε-caprolactone to the Schlenk flask.
-
Add anhydrous toluene to achieve the desired monomer concentration (e.g., 1 M).
-
Prepare a stock solution of the initiator (benzyl alcohol) in anhydrous toluene.
-
Prepare a stock solution of the catalyst (P2-Et) in anhydrous toluene.
-
-
Initiation:
-
To the stirred monomer solution at room temperature, add the required volume of the initiator stock solution via syringe. The monomer-to-initiator ratio will determine the target molecular weight.
-
Subsequently, add the required volume of the P2-Et catalyst stock solution via syringe to start the polymerization. The typical monomer:initiator:catalyst ratio is 100:1:1.
-
-
Polymerization:
-
Allow the reaction to proceed at room temperature with continuous stirring.
-
Monitor the progress of the polymerization by taking aliquots at different time intervals for ¹H NMR analysis to determine the monomer conversion. This can be done by comparing the integration of the monomer peaks with the polymer peaks.
-
-
Termination:
-
Once the desired monomer conversion is achieved, terminate the polymerization by adding a small amount of a proton source, such as benzoic acid or acetic acid, to quench the catalyst.
-
-
Polymer Isolation:
-
Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol.
-
Collect the white polymer precipitate by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Dry the polymer under vacuum at room temperature until a constant weight is achieved.
-
-
Characterization:
-
Molecular Weight and Polydispersity: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer by Gel Permeation Chromatography (GPC) using THF as the eluent and polystyrene standards for calibration.[5][6][7]
-
Chemical Structure: Confirm the chemical structure of the polymer and determine the monomer conversion using ¹H NMR spectroscopy.[8][9][10]
-
Mandatory Visualizations
The following diagrams illustrate the key processes involved in P2-Et initiated ring-opening polymerization.
Caption: Mechanism of P2-Et catalyzed ring-opening polymerization.
Caption: Experimental workflow for P2-Et initiated ROP.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphazene-catalyzed ring-opening polymerization of ε-caprolactone: influence of solvents and initiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. A chiral thiourea and a phosphazene for fast and stereoselective organocatalytic ring-opening-polymerization of racemic lactide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Polymer conformation determination by NMR spectroscopy: comparative diffusion ordered 1H-NMR spectroscopy of poly(2-ethyl-2-oxazoline)s and poly(ethylene glycol) in D2O - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Glovebox-Free Handling of P2-Et
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphazene base P2-Et is a strong, non-nucleophilic base widely employed in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.[1] Its high reactivity and solubility in common organic solvents make it a valuable tool for facilitating challenging transformations at room temperature.[1] However, P2-Et is sensitive to atmospheric moisture and oxygen, which can lead to its degradation and impact reaction reproducibility. Traditionally, handling of such air-sensitive reagents is performed within the controlled inert atmosphere of a glovebox.[2]
While a glovebox offers the most secure environment for handling highly sensitive materials, its availability can be limited, and its use can be cumbersome for routine operations.[3][4] This document provides detailed protocols and guidelines for the safe and effective handling of P2-Et in a glovebox-free setting using standard air-free techniques, such as a Schlenk line. These protocols are designed to minimize exposure to air and moisture, ensuring the integrity of the reagent and the success of subsequent reactions. By employing these methods, researchers can confidently utilize P2-Et in laboratories not equipped with a glovebox.
Data Presentation: Comparison of Handling Environments
The following table summarizes the key differences and considerations between handling P2-Et in a glovebox versus using Schlenk line techniques. This information is crucial for deciding the appropriate handling strategy based on the specific experimental needs and available infrastructure.
| Feature | Glovebox | Schlenk Line |
| Atmosphere Control | Continuously purified inert atmosphere (N₂ or Ar) with very low O₂ and H₂O levels.[5] | Inert gas (N₂ or Ar) flow and vacuum cycles to remove air and moisture from glassware.[6] |
| Ease of Use | High; allows for direct manipulation of reagents as on a standard lab bench.[4] | Moderate; requires practice and proficiency with specific techniques (e.g., cannula transfers, counterflow).[3] |
| Scalability | Limited by the physical size of the glovebox. | More adaptable to various scales of reactions. |
| Risk of Contamination | Low for the reagent; potential for cross-contamination between different users' samples.[6] | Higher if techniques are not performed correctly; risk of brief exposure to atmosphere during transfers. |
| Equipment Setup | Significant initial investment and ongoing maintenance. | Lower initial cost; requires standard laboratory glassware and a dual-manifold line.[4] |
| Typical Applications | Weighing solids, preparing stock solutions, setting up multiple reactions, long-term storage of sensitive reagents.[6] | Dispensing liquids, performing reactions, and working with single flasks or setups.[4] |
Experimental Protocols
Protocol 1: Preparation of a P2-Et Stock Solution via Schlenk Line
This protocol details the preparation of a stock solution of P2-Et in an anhydrous solvent. This is a common and recommended practice to simplify the dispensing of the base for multiple reactions.
Materials:
-
P2-Et (as received from supplier)
-
Anhydrous solvent (e.g., Toluene, THF, Dioxane), de-gassed
-
Oven-dried Schlenk flasks with septa
-
Nitrogen or Argon gas source (high purity)
-
Schlenk line with a dual manifold (inert gas and vacuum)[6]
-
Gas-tight syringes and needles
-
Cannula (double-tipped needle)
-
Magnetic stir plate and stir bars
Procedure:
-
Glassware Preparation: Thoroughly oven-dry all glassware (Schlenk flasks, syringes, cannula) at >120 °C for at least 4 hours to remove adsorbed water.[3] Assemble the hot glassware and allow it to cool to room temperature under a stream of inert gas on the Schlenk line.
-
Solvent Degassing: Degas the anhydrous solvent using the freeze-pump-thaw method. This involves freezing the solvent with liquid nitrogen, applying a vacuum to remove dissolved gases, and then thawing. Repeat this cycle at least three times for optimal removal of dissolved oxygen.[6]
-
Inert Atmosphere Purge: Connect the Schlenk flask intended for the stock solution to the Schlenk line. Evacuate the flask under high vacuum and then backfill with inert gas. Repeat this vacuum/inert gas cycle three to five times to ensure a completely inert atmosphere.[6]
-
Solvent Transfer: Using a cannula, transfer the desired volume of the degassed anhydrous solvent into the prepared Schlenk flask under a positive pressure of inert gas.
-
P2-Et Transfer:
-
Allow the sealed bottle of P2-Et to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Briefly flush the headspace of the P2-Et bottle with inert gas using a needle connected to the gas outlet of the Schlenk line bubbler.
-
Using a clean, dry, gas-tight syringe, carefully withdraw the required volume of P2-Et. It is advisable to first draw up some inert gas into the syringe before drawing the liquid to create a gas cushion.
-
Quickly transfer the P2-Et to the Schlenk flask containing the anhydrous solvent by injecting it through the septum against a positive flow of inert gas (counterflow).[6]
-
-
Homogenization and Storage: Gently swirl or stir the solution to ensure it is homogeneous. The stock solution should be stored under a positive pressure of inert gas. For long-term storage, seal the septum with paraffin (B1166041) film and store in a desiccator.
Protocol 2: Dispensing P2-Et Stock Solution for a Reaction
This protocol describes how to accurately dispense the prepared P2-Et stock solution into a reaction vessel.
Materials:
-
Prepared P2-Et stock solution in a Schlenk flask
-
Reaction vessel (e.g., round-bottom flask) with a septum, previously made inert
-
Gas-tight syringe and needle
Procedure:
-
Prepare Reaction Vessel: Ensure the reaction vessel has been properly dried and purged with an inert atmosphere as described in Protocol 1, step 3.
-
Pressurize Stock Solution: Connect the Schlenk flask containing the P2-Et stock solution to the inert gas line and ensure a slight positive pressure. This will facilitate the withdrawal of the solution.
-
Syringe Preparation: Purge a gas-tight syringe with inert gas by drawing and expelling the gas from the headspace of a blank, inerted flask three times.
-
Withdraw Solution: Pierce the septum of the P2-Et stock solution flask with the needle of the purged syringe. Withdraw a slightly larger volume of the solution than required, then carefully push the plunger to the desired volume mark, expelling any gas bubbles and the excess solution back into the flask.
-
Dispense into Reaction: Quickly transfer the syringe to the reaction vessel and inject the P2-Et solution through the septum.
-
Rinse Syringe: Immediately after use, rinse the syringe by drawing up and expelling an anhydrous solvent (e.g., the solvent used for the stock solution) several times, followed by complete drying.
Visualizations
Caption: Workflow for preparing a P2-Et stock solution using a Schlenk line.
Caption: Procedure for dispensing P2-Et stock solution into a reaction vessel.
Conclusion
The successful use of P2-Et in a glovebox-free environment is highly achievable with careful adherence to established air-free techniques. The protocols outlined in this document provide a robust framework for preparing and dispensing P2-Et solutions while maintaining their integrity. Mastery of Schlenk line operations is key to minimizing exposure to atmospheric contaminants and ensuring the reliability and reproducibility of synthetic procedures involving this powerful phosphazene base. For highly sensitive applications or when handling solid forms of air-sensitive reagents, the use of a glovebox remains the superior method. However, for routine solution-based applications, the Schlenk line offers a practical and effective alternative.
References
- 1. P2Et Phosphazene: A Mild, Functional Group Tolerant Base for Soluble, Room Temperature Pd-Catalyzed C-N, C-O, and C-C Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ess.xray.aps.anl.gov [ess.xray.aps.anl.gov]
- 3. benchchem.com [benchchem.com]
- 4. ossila.com [ossila.com]
- 5. agenda.infn.it [agenda.infn.it]
- 6. Air-free technique - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The Use of P2-Et Phosphazene Base in the Synthesis of Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the P2-Et phosphazene base in the synthesis of active pharmaceutical ingredients (APIs) and complex intermediates. The content herein details the advantages of P2-Et as a mild and functional group tolerant organic superbase, particularly in facilitating palladium-catalyzed cross-coupling reactions at room temperature.[1][2]
Introduction to P2-Et Phosphazene Base
P2-Et is a non-nucleophilic, organic superbase that has gained significant attention in modern synthetic chemistry.[1][2] Its strong basicity, coupled with low nucleophilicity, makes it an exceptional tool for a variety of chemical transformations where traditional inorganic or sterically hindered bases may lead to side reactions or require harsh conditions.[2] P2-Et is particularly advantageous in palladium-catalyzed C-N, C-O, and C-C cross-coupling reactions, enabling these transformations to proceed efficiently at room temperature.[1][2] This mildness and broad substrate compatibility are of immediate synthetic utility for the preparation of complex molecules, including APIs.[1][2]
Key Advantages of P2-Et in API Synthesis:
-
Mild Reaction Conditions: Facilitates reactions at room temperature, preserving sensitive functional groups often present in complex pharmaceutical molecules.[1][2]
-
High Functional Group Tolerance: Compatible with a wide range of functional groups, minimizing the need for protecting group strategies and shortening synthetic routes.[1]
-
Broad Applicability: Effective for C-C, C-N, and C-O bond formations involving aryl chlorides, bromides, and iodides.[1][2]
-
Solubility: As a soluble organic base, it can lead to more homogeneous reaction mixtures.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The primary application of P2-Et in the context of API synthesis is as a base in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of the carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds that form the backbone of many drug molecules.
A summary of representative Pd-catalyzed cross-coupling reactions facilitated by P2-Et is presented below.
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Temperature | Yield (%) | Reference |
| C-N Coupling | Aryl chloride | Amine | Pd-catalyst / Ligand | Room Temp. | High | [1][2] |
| C-O Coupling | Aryl bromide | Alcohol | Pd-catalyst / Ligand | Room Temp. | High | [1][2] |
| C-C Coupling | Aryl iodide | Boronic Acid | Pd-catalyst / Ligand | Room Temp. | High | [1][2] |
Experimental Protocol: General Procedure for a Room Temperature Pd-Catalyzed C-N Cross-Coupling Reaction
This protocol provides a general methodology for the coupling of an aryl halide with an amine using the P2-Et phosphazene base.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
P2-Et phosphazene base (1.5 equiv)
-
Palladium precatalyst (e.g., tBuXPhos or tBuBrettPhos G3 precatalysts, 0.02 equiv)
-
Anhydrous toluene (B28343)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the aryl halide, the amine, and the palladium precatalyst.
-
Add anhydrous toluene to dissolve the solids.
-
Add the P2-Et phosphazene base to the reaction mixture at room temperature with stirring.
-
Allow the reaction to stir at room temperature and monitor its progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired coupled product.
Visualizing the Workflow and Logic
Diagram 1: General Workflow for P2-Et Mediated Cross-Coupling
References
Metal-Free Catalysis Unleashed: P2-Et Phosphazene Base in Organic Synthesis
For Immediate Release
Shanghai, China – December 22, 2025 – The pursuit of sustainable and efficient chemical synthesis has led to a surge in the exploration of metal-free catalytic systems. Among these, the P2-Et phosphazene base has emerged as a powerful and versatile organocatalyst. Its strong, non-nucleophilic nature makes it an ideal candidate for a range of organic transformations, offering high yields and selectivities without the environmental and economic drawbacks associated with metal catalysts. These application notes provide an overview of the capabilities of the P2-Et phosphazene base in key metal-free reactions, complete with detailed experimental protocols and data for researchers, scientists, and drug development professionals.
Introduction to P2-Et Phosphazene Base
The P2-Et phosphazene base, chemically known as 1-Ethyl-2,2,4,4,4-pentakis(dimethylamino)-2λ⁵,4λ⁵-catenadi(phosphazene), is a highly effective organic superbase. Its exceptional proton-abstracting ability, coupled with low nucleophilicity, allows it to catalyze a variety of reactions by generating highly reactive anionic intermediates from weakly acidic precursors. This unique reactivity profile opens up new avenues for the construction of complex molecular architectures under mild, metal-free conditions.
Key Applications in Metal-Free Catalysis
The P2-Et phosphazene base and its structural analogs have demonstrated remarkable efficacy in several classes of metal-free organic reactions.
Michael Additions
Phosphazene bases are excellent catalysts for Michael additions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
The addition of alcohols to activated alkenes is a fundamental transformation in organic synthesis. Phosphazene bases, such as the closely related P2-tBu, have been shown to efficiently catalyze the oxa-Michael addition of both primary and secondary alcohols to acrylates under solvent-free conditions at room temperature.[1] This reaction proceeds rapidly, often reaching completion within minutes with just 5 mol% of the catalyst.[1]
Caption: Mechanism of P2-Et catalyzed oxa-Michael addition.
Phosphazene bases catalyze the double Michael addition of active methylene (B1212753) compounds to divinyl ketones, providing a highly diastereoselective route to functionalized cyclohexanones.[2] This reaction is a powerful tool for the construction of six-membered rings, with reported yields ranging from 36-91% and diastereoselectivities often exceeding 25:1.[2]
Aza-Henry (Nitro-Mannich) Reaction
The aza-Henry reaction is a crucial method for the synthesis of β-nitroamines, which are valuable precursors to 1,2-diamines and α-amino acids. Phosphazene bases, such as t-Bu-P1, have been successfully employed as organocatalysts for the addition of nitromethane (B149229) to N-diphenylphosphinoyl ketimines, affording the desired products in good to high yields.[3]
Caption: P2-Et catalyzed aza-Henry reaction pathway.
Ring-Opening Polymerization (ROP)
Metal-free ROP is a highly sought-after method for the synthesis of biodegradable and biocompatible polymers. Phosphazene bases have proven to be potent catalysts for the ROP of various cyclic monomers.
The P2-tBu phosphazene base has been demonstrated to be an effective catalyst for the ring-opening polymerization of ε-caprolactone at room temperature, using various protic initiators.[4] The polymerization generally proceeds in a controlled manner, yielding poly(ε-caprolactone) with predictable molecular weights and low dispersities.[4]
The reactivity of phosphazene bases in ROP extends to thiolactones. The polymerization of racemic β-thiobutyrolactone can be effectively catalyzed by phosphazene bases, with the reactivity correlating with the basicity of the catalyst (tBu-P2 < tBu-P4).[5] This method provides access to poly(3-thiobutyrolactone) with controlled molar mass and fair dispersity.[5]
Caption: Experimental workflow for ROP using P2-Et.
Quantitative Data Summary
The following tables summarize the quantitative data for reactions catalyzed by P2-Et and its close analog, P2-tBu.
Table 1: P2-tBu Catalyzed Oxa-Michael Addition of Alcohols to Acrylates [1]
| Entry | Alcohol | Michael Acceptor | Catalyst Loading (mol%) | Time | Conversion (%) |
| 1 | Benzyl (B1604629) alcohol | Methyl acrylate | 5 | 5 min | >99 |
| 2 | 1-Phenylethanol | Methyl acrylate | 5 | 10 min | >99 |
| 3 | Isopropanol | Methyl acrylate | 5 | 30 min | 95 |
Data is for the analogous P2-tBu catalyst as a representative of the P2-phosphazene series.
Table 2: Phosphazene-Catalyzed Aza-Henry Reaction of Ketimines [3]
| Entry | Ketimine Substrate (R1, R2) | Catalyst (10 mol%) | Time (h) | Yield (%) |
| 1 | Ph, Ph | t-Bu-P1 | 12 | 92 |
| 2 | 4-MeO-C6H4, Ph | t-Bu-P1 | 18 | 89 |
| 3 | 4-Cl-C6H4, Ph | t-Bu-P1 | 12 | 95 |
| 4 | Ph, Me | t-Bu-P1 | 24 | 75 |
Data is for the t-Bu-P1 phosphazene base, highlighting the utility of this class of catalysts.
Table 3: Phosphazene-Catalyzed ROP of β-Thiobutyrolactone (rac-TBL) [5]
| Entry | Catalyst | [M]₀/[I]₀ | Time (h) | Conversion (%) | Mₙ (SEC, g/mol ) | Đ (Mₙ/Mₙ) |
| 1 | tBu-P2 | 100 | 24 | 85 | 12,500 | 1.45 |
| 2 | tBu-P4 | 100 | 4 | 98 | 18,500 | 1.39 |
[M]₀/[I]₀ = Initial monomer to initiator ratio.
Experimental Protocols
Protocol 1: General Procedure for the P2-tBu Catalyzed Cascade Esterification/Aza-Michael Addition[6]
A flame-dried round-bottom flask equipped with a magnetic stirring bar, an argon inlet, and a rubber septum is charged with the β-trifluoromethyl-α,β-unsaturated N-acylated oxazolidin-2-one (1.0 equiv.), the respective alcohol (1.1 equiv.), and dry acetonitrile (B52724) (0.2 M). The resulting solution is cooled to 0 °C, and a solution of P2-tBu in THF (2.0 M, 0.1 equiv.) is added. The reaction mixture is stirred at 0 °C for the time indicated in the corresponding data table. Upon completion, the reaction is quenched with a 10% HCl solution and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous NaCl solution, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by column chromatography.
Protocol 2: General Procedure for the Phosphazene-Catalyzed Aza-Henry Reaction[3]
To a solution of the N-diphenylphosphinoyl ketimine (1.0 equiv.) in nitromethane (used as both reactant and solvent), the phosphazene base (e.g., t-Bu-P1, 10 mol%) is added at room temperature. The reaction mixture is stirred for the time specified. After completion of the reaction, as monitored by TLC, the excess nitromethane is removed under reduced pressure. The residue is then purified by flash column chromatography on silica (B1680970) gel to afford the corresponding β-nitroamine.
Protocol 3: General Procedure for the Phosphazene-Catalyzed Ring-Opening Polymerization of ε-Caprolactone[4]
In a glovebox, a vial is charged with the desired amount of initiator (e.g., benzyl alcohol) and ε-caprolactone. The phosphazene base (e.g., P2-tBu) is then added. The vial is sealed and the mixture is stirred at room temperature. At given time intervals, an aliquot is taken from the reaction mixture and quenched with a small amount of benzoic acid solution in CDCl₃. The monomer conversion is determined by ¹H NMR spectroscopy. The polymerization is terminated by precipitation into a large excess of cold methanol. The polymer is collected by filtration and dried under vacuum.
Conclusion
The P2-Et phosphazene base and its congeners are highly effective metal-free catalysts for a variety of important organic transformations. Their strong basicity and low nucleophilicity enable the clean and efficient synthesis of complex molecules, including functionalized heterocycles and polymers. The protocols and data presented herein serve as a valuable resource for researchers looking to incorporate sustainable and powerful organocatalytic methods into their synthetic strategies. The continued exploration of phosphazene base catalysis is poised to deliver further innovations in the fields of chemical synthesis and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines [beilstein-journals.org]
- 4. P2Et Phosphazene: A Mild, Functional Group Tolerant Base for Soluble, Room Temperature Pd-Catalyzed C-N, C-O, and C-C Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ring-opening polymerization of β-thiobutyrolactone catalyzed by phosphazenes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for P2-Et Catalyzed Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic synthesis. Its versatility has been pivotal in the construction of complex molecular architectures, particularly in the field of drug discovery and development. The choice of base is critical in facilitating this reaction, as it must be strong enough to deprotonate the Michael donor without promoting side reactions.
P2-Et, a phosphazene superbase, has emerged as a powerful catalyst for a variety of organic transformations. Its high basicity, coupled with low nucleophilicity and high solubility in organic solvents, makes it an excellent candidate for catalyzing Michael addition reactions. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of P2-Et in Michael addition reactions.
P2-Et: A Superior Catalyst for Michael Additions
The phosphazene base P2-Et, with the chemical name 1-Ethyl-2,2,4,4,4-pentakis(dimethylamino)-2λ⁵,4λ⁵-catenadi(phosphazene), is a non-ionic, organic superbase. Its exceptional strength allows for the deprotonation of a wide range of Michael donors, including those with relatively high pKa values.
Key Advantages of P2-Et in Michael Additions:
-
High Basicity: Efficiently deprotonates a broad scope of carbon, nitrogen, and sulfur-based Michael donors.
-
Low Nucleophilicity: Minimizes side reactions by not competing with the Michael donor in attacking the electrophilic acceptor.
-
High Solubility: Readily dissolves in common organic solvents, facilitating homogeneous catalysis.
-
Mild Reaction Conditions: Often promotes reactions at room temperature, preserving sensitive functional groups.
Mechanistic Pathway
The P2-Et catalyzed Michael addition reaction proceeds through a well-defined pathway. The primary role of P2-Et is to act as a Brønsted-Lowry base, deprotonating the Michael donor to generate a highly reactive nucleophile.
Caption: General mechanism of P2-Et catalyzed Michael addition.
Application Data
While specific data for P2-Et catalyzed Michael additions is emerging, the performance of structurally similar phosphazene bases provides a strong indication of its efficacy. The following table summarizes the results from a three-component reaction catalyzed by P2-tBu, a close analog of P2-Et, which involves a Michael addition step. This data suggests that P2-Et would be a highly effective catalyst for similar transformations.
Table 1: P2-tBu Catalyzed Three-Component Reaction via Michael Addition
| Entry | Michael Donor (Phosphite) | Michael Acceptor (Cinnamonitrile Derivative) | Imine | Diastereomeric Ratio | Yield (%) |
| 1 | Diethyl phosphite | Cinnamonitrile | N-Boc-p-anisaldimine | 95:5 | 85 |
| 2 | Diethyl phosphite | 4-Chlorocinnamonitrile | N-Boc-benzaldimine | 92:8 | 82 |
| 3 | Diethyl phosphite | 2-Methylcinnamonitrile | N-Boc-p-tolualdimine | 90:10 | 78 |
Data is based on studies using the structural analog P2-tBu and is illustrative of the potential for P2-Et.
Experimental Protocols
The following are general protocols for P2-Et catalyzed Michael addition reactions. Optimization of catalyst loading, solvent, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: Michael Addition of an Active Methylene (B1212753) Compound
This protocol describes the addition of a carbon nucleophile, such as a malonate or a β-ketoester, to an α,β-unsaturated ketone.
Materials:
-
P2-Et solution (e.g., in THF or toluene)
-
Michael donor (e.g., diethyl malonate)
-
Michael acceptor (e.g., chalcone)
-
Anhydrous solvent (e.g., THF, toluene, or dichloromethane)
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, inert-atmosphere-flushed flask, add the Michael donor (1.0 eq) and the Michael acceptor (1.1 eq).
-
Dissolve the reactants in the anhydrous solvent (concentration typically 0.1-0.5 M).
-
With vigorous stirring, add the P2-Et solution (typically 5-10 mol%) dropwise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a mild acid (e.g., saturated aqueous NH₄Cl solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Caption: Workflow for the Michael addition of an active methylene compound.
Protocol 2: Aza-Michael Addition of an Amine
This protocol outlines the addition of a nitrogen nucleophile, such as a primary or secondary amine, to an α,β-unsaturated ester.
Materials:
-
P2-Et solution
-
Amine (e.g., aniline (B41778) or morpholine)
-
α,β-unsaturated ester (e.g., ethyl acrylate)
-
Anhydrous solvent (e.g., acetonitrile (B52724) or THF)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
In a reaction flask, dissolve the amine (1.0 eq) and the α,β-unsaturated ester (1.2 eq) in the anhydrous solvent.
-
Add the P2-Et solution (5-10 mol%) to the reaction mixture at room temperature.
-
Stir the reaction until completion, as monitored by TLC or GC-MS.
-
Remove the solvent under reduced pressure.
-
The crude product can often be purified by column chromatography on silica gel without an aqueous workup.
Protocol 3: Thia-Michael Addition of a Thiol
This protocol details the addition of a sulfur nucleophile, such as a thiol, to an α,β-unsaturated enone.
Materials:
-
P2-Et solution
-
Thiol (e.g., thiophenol)
-
α,β-unsaturated enone (e.g., cyclohexenone)
-
Anhydrous solvent (e.g., dichloromethane)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of the α,β-unsaturated enone (1.0 eq) in the anhydrous solvent, add the thiol (1.1 eq).
-
Add the P2-Et solution (1-5 mol%) and stir the mixture at room temperature.
-
The reaction is often rapid; monitor closely by TLC.
-
Upon completion, wash the reaction mixture with a dilute acid (e.g., 1 M HCl) to remove the catalyst.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.
-
Purify by column chromatography if necessary.
Conclusion
The this compound is a highly promising catalyst for Michael addition reactions. Its exceptional basicity and non-nucleophilic character enable the efficient formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. The provided protocols serve as a starting point for the application of P2-Et in the synthesis of a wide array of Michael adducts, which are valuable intermediates in pharmaceutical and materials science research. Further exploration of the substrate scope and optimization of reaction conditions will undoubtedly expand the utility of P2-Et in this important class of reactions.
Application Notes and Protocols for Enantioselective Synthesis Facilitated by P2-Et Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphazene base P2-Et, a strong, non-nucleophilic, and sterically hindered organic base, has emerged as a powerful tool in modern organic synthesis. Its high basicity and low nucleophilicity make it an exceptional catalyst for a variety of transformations where traditional bases may lead to undesired side reactions. A notable application of P2-Et lies in facilitating enantioselective reactions, which are critical for the synthesis of chiral molecules, particularly in the pharmaceutical industry. This document provides detailed application notes and experimental protocols for the use of P2-Et in enantioselective synthesis, focusing on a key example of phase-transfer catalytic alkylation for the synthesis of α-alkylserines.
Core Application: Enantioselective Alkylation for α-Amino Acid Synthesis
A significant application of the P2-Et base is in the asymmetric synthesis of α-alkylserines through the phase-transfer catalytic alkylation of a chiral substrate. This method provides a reliable route to enantiomerically enriched amino acid derivatives, which are valuable building blocks in medicinal chemistry.
Reaction Principle
The enantioselective alkylation of 2-phenyl-2-oxazoline-4-carbonylcamphorsultam is a prime example of a P2-Et facilitated reaction. In this transformation, the P2-Et base acts as a potent deprotonating agent, generating a chiral enolate from the starting material. This enolate then undergoes alkylation with various alkyl halides. The stereochemical outcome of the reaction is controlled by the chiral auxiliary (camphorsultam) attached to the substrate, leading to a high degree of diastereoselectivity. The reaction is performed under phase-transfer catalysis conditions, where a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, is also employed.
Data Presentation
The following table summarizes the quantitative data for the enantioselective alkylation of 2-phenyl-2-oxazoline-4-carbonylcamphorsultam with various alkyl halides, using P2-Et as the base. The data is compiled from the peer-reviewed publication: J. Org. Chem. 2005, 70, 4158-4161.[1][2]
| Entry | Alkyl Halide (R-X) | Product | Yield (%) | Diastereomeric Excess (de, %) |
| 1 | Benzyl (B1604629) bromide | 5a | 99 | 97 |
| 2 | Allyl bromide | 5b | 95 | 96 |
| 3 | Ethyl iodide | 5c | 85 | 95 |
| 4 | Propyl iodide | 5d | 82 | 94 |
| 5 | Isopropyl iodide | 5e | 75 | 90 |
| 6 | Methyl iodide | 5f | 90 | 95 |
Experimental Protocols
General Procedure for the Enantioselective Alkylation of 2-Phenyl-2-oxazoline-4-carbonylcamphorsultam
This protocol is adapted from the supporting information of J. Org. Chem. 2005, 70, 4158-4161.
Materials:
-
2-Phenyl-2-oxazoline-4-carbonylcamphorsultam (starting material)
-
P2-Et (phosphazene base)
-
Tetrabutylammonium bromide (TBAB, phase-transfer catalyst)
-
Alkyl halide (e.g., benzyl bromide, allyl bromide, etc.)
-
Toluene (B28343) (anhydrous)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a stirred solution of 2-phenyl-2-oxazoline-4-carbonylcamphorsultam (1.0 equiv) and tetrabutylammonium bromide (0.1 equiv) in anhydrous toluene (10 mL per 1 mmol of substrate) at -78 °C under an argon atmosphere, was added P2-Et base (1.2 equiv).
-
The reaction mixture was stirred at -78 °C for 30 minutes.
-
The corresponding alkyl halide (1.5 equiv) was then added dropwise to the reaction mixture.
-
The reaction was stirred at -78 °C and the progress was monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture was quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The aqueous layer was extracted with ethyl acetate (B1210297) (3 x 20 mL).
-
The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired α-alkylated product.
-
The diastereomeric excess (de) of the product was determined by high-performance liquid chromatography (HPLC) analysis using a chiral stationary phase.
Mandatory Visualizations
Proposed Reaction Mechanism
The following diagram illustrates the proposed mechanism for the P2-Et facilitated enantioselective alkylation under phase-transfer conditions. The P2-Et base deprotonates the substrate to form a chiral enolate. This enolate, stabilized by the chiral auxiliary, then reacts with the alkyl halide in an stereocontrolled manner.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in P2-Et Catalyzed Reactions
Welcome to the technical support center for P2-Et catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and optimizing your experiments. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you overcome common challenges and achieve higher yields.
Frequently Asked Questions (FAQs)
Q1: What is P2-Et and why is it used in palladium-catalyzed cross-coupling reactions?
A1: P2-Et, or 1-ethyl-2,2,4,4,4-pentakis(dimethylamino)-2λ⁵,4λ⁵-catenadi(phosphazene), is a strong, non-ionic, and non-nucleophilic organic superbase.[1][2] Its high basicity (pKa in acetonitrile (B52724) ≈ 32.9) allows it to effectively deprotonate a wide range of weak acids, which is crucial for facilitating the catalytic cycle in many palladium-catalyzed cross-coupling reactions.[1] Unlike traditional inorganic bases, P2-Et is highly soluble in organic solvents, leading to more homogeneous reaction mixtures.[3] Its low nucleophilicity minimizes side reactions, often resulting in higher yields and milder reaction conditions, including the ability to perform many reactions at room temperature.[1][4]
Q2: I am observing no or very low product yield. What are the most common initial checks I should perform?
A2: Low or no yield can stem from several basic experimental setup issues.[5] Start by verifying the following:
-
Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can deactivate the palladium catalyst.
-
Reagent Quality: Use high-purity, anhydrous, and degassed solvents and reagents. The presence of water or other impurities can significantly hinder the reaction.[5]
-
Reagent Stoichiometry: Double-check all your calculations and ensure the accurate weighing and transfer of all reagents, including the catalyst, ligand, and base.[5]
-
Stirring: Ensure efficient and continuous stirring throughout the reaction to maintain a homogeneous mixture.
Q3: My reaction is stalling before completion. What could be the cause?
A3: A stalled reaction often points to catalyst deactivation or the presence of inhibitors.[6] Consider these possibilities:
-
Catalyst Deactivation: The palladium catalyst may be degrading over the course of the reaction. This can sometimes be mitigated by using a more robust ligand or a pre-catalyst that is more stable under the reaction conditions.[7]
-
Inhibitors: Impurities in your starting materials or solvent can act as catalyst poisons.[6] Re-purifying your starting materials may be necessary.
-
Product Inhibition: In some cases, the product itself can inhibit the catalyst. If feasible, consider strategies to remove the product as it forms.[6]
Q4: I am seeing the formation of significant side products. How can I improve the selectivity of my reaction?
A4: Side product formation is a common issue and can often be addressed by optimizing the reaction conditions.[8]
-
Base Selection: While P2-Et is a strong base, its concentration can be crucial. In some cases, an excess of a very strong base can lead to side reactions. Consider optimizing the stoichiometry of P2-Et.
-
Ligand Choice: The phosphine (B1218219) ligand plays a critical role in stabilizing the palladium center and influencing selectivity. Bulky, electron-rich ligands are often beneficial, but the optimal ligand is substrate-dependent.[8]
-
Temperature Control: While many P2-Et catalyzed reactions proceed at room temperature, some substrates may require gentle heating. Conversely, if side reactions are prevalent at higher temperatures, running the reaction at or below room temperature may improve selectivity.[9]
Q5: What is the stability of the P2-Et phosphazene base and how should it be handled?
A5: While the phosphazene backbone is generally stable, P2-Et is a strong base and can be sensitive to moisture and acidic conditions.[1][10] It is recommended to handle P2-Et under an inert atmosphere and store it in a tightly sealed container in a cool, dry place. Depending on its strength, it can be hygroscopic.[10]
Troubleshooting Guides
Low Yield Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing and resolving low reaction yields.
References
- 1. Phosphazene base P2-Et | 165535-45-5 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. P2Et Phosphazene: A Mild, Functional Group Tolerant Base for Soluble, Room Temperature Pd-Catalyzed C-N, C-O, and C-C Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Troubleshooting [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Phosphazene Bases [merckmillipore.com]
Side reactions and byproducts with Phosphazene base P2-Et
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the phosphazene base P2-Et in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions involving P2-Et, focusing on identifying potential causes and providing actionable solutions.
Issue 1: Low Yield of the Desired Product
Symptoms:
-
Incomplete conversion of starting materials.
-
Complex reaction mixture with multiple unidentified spots on TLC.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Inadequate Basicity | Although P2-Et is a strong base, highly acidic protons on the substrate or in the reaction medium can consume the base, rendering it unavailable for the desired reaction. Consider increasing the stoichiometry of P2-Et. |
| Moisture Contamination | P2-Et is highly hygroscopic. Trace amounts of water in solvents or on glassware can lead to hydrolysis of the base, reducing its effectiveness. Ensure all solvents are rigorously dried and glassware is flame-dried or oven-dried before use. |
| Sub-optimal Reaction Temperature | While many reactions with P2-Et proceed at room temperature, some transformations may require heating to achieve a reasonable rate. Conversely, excessive heat can lead to decomposition of the base or reactants. An optimization of the reaction temperature is recommended. |
| Catalyst Incompatibility/Deactivation | In catalyzed reactions, such as palladium-catalyzed cross-couplings, ensure that the chosen ligand and palladium source are compatible with P2-Et. The formation of palladium black can indicate catalyst decomposition. |
Issue 2: Formation of Significant Byproducts
Symptoms:
-
Isolation of unexpected products alongside the desired compound.
-
Reduced purity of the crude product.
Potential Causes & Solutions:
| Potential Cause | Byproduct Type | Recommended Action |
| Reaction with Adventitious Water | Hydrolysis of P2-Et | This can generate phosphate (B84403) and amine byproducts. Rigorously exclude water from the reaction. |
| Air (Oxygen) Sensitivity | Oxidation of Reactants/Catalyst | While phosphazene bases are relatively stable to oxygen, other components of the reaction mixture may not be.[1] Perform reactions under an inert atmosphere (e.g., nitrogen or argon). |
| Side Reactions of Deprotonated Species | Oligomerization/Polymerization | If the deprotonated intermediate is highly reactive, it may self-condense or polymerize. Consider adding the electrophile slowly or at a lower temperature. |
| Homocoupling (in Cross-Coupling Reactions) | Dimerization of coupling partners | This is a common side reaction in palladium-catalyzed couplings.[2] Optimizing the reaction conditions, such as temperature and catalyst loading, can minimize this. The choice of ligand is also crucial. |
| Protodeboronation (in Suzuki Couplings) | Loss of the boronic acid group | This can be promoted by excess base or protic impurities.[2] Ensure accurate stoichiometry of P2-Et and use anhydrous solvents. |
Frequently Asked Questions (FAQs)
Q1: How should I handle and store this compound?
A1: P2-Et is a moisture-sensitive and corrosive liquid. It should be handled under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.[3] Always use dry solvents and glassware. Store P2-Et in a tightly sealed container, away from moisture, acids, and oxidizing agents. For long-term storage, refrigeration under an inert atmosphere is recommended.
Q2: What are the typical decomposition products of P2-Et?
Q3: Can the ethyl group of P2-Et participate in side reactions?
A3: The ethyl group on the P2-Et base is generally considered to be sterically hindered and electronically stable, making its participation in side reactions unlikely under most conditions. However, in the presence of highly reactive electrophiles or under harsh reaction conditions, its reactivity cannot be entirely ruled out.
Q4: My reaction is not going to completion, even with excess P2-Et. What could be the issue?
A4: If excess P2-Et does not improve the reaction outcome, consider other factors. The reaction may be reversible, or a product may be inhibiting the catalyst or the base. It is also possible that the starting materials have degraded. Verify the purity of your reactants and consider a thorough optimization of other reaction parameters such as solvent, temperature, and reaction time.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: General Reaction Pathway and Potential Side Reactions
Caption: Desired reaction pathway and potential side reactions with P2-Et.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Reaction Using P2-Et
-
Preparation:
-
Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents from a solvent purification system or freshly distilled from an appropriate drying agent.
-
Ensure all starting materials are dry and of high purity.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the substrate and any other solid reagents under a positive pressure of inert gas.
-
Seal the flask with a septum and purge with inert gas for 5-10 minutes.
-
Add the anhydrous solvent via syringe.
-
Add the P2-Et base dropwise via syringe at the desired temperature (e.g., 0 °C or room temperature).
-
If the reaction involves an electrophile, it is typically added after the base.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction carefully, for example, by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C.
-
Proceed with a standard aqueous work-up and extraction with an appropriate organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by an appropriate method, such as flash column chromatography, recrystallization, or distillation.
-
Disclaimer: The information provided is for guidance purposes only. Researchers should always consult relevant literature and safety data sheets before conducting any experiment. Reaction conditions should be optimized for each specific transformation.
References
Technical Support Center: Optimizing P2-Et Base Catalysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing P2-Et phosphazene base for catalysis. The information is presented in a question-and-answer format to directly address common issues and facilitate troubleshooting during experiments.
Frequently Asked Questions (FAQs)
Q1: What is P2-Et and what are its primary advantages in catalysis?
P2-Et, or 1-ethyl-2,2,4,4,4-pentakis(dimethylamino)-2λ⁵,4λ⁵-catenadi(phosphazene), is a non-ionic, organic superbase.[1] Its key advantages include:
-
Exceptional Basicity: P2-Et is an extremely strong base, capable of deprotonating very weak acids that are unreactive with common bases.[1]
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Low Nucleophilicity: Its sterically hindered structure makes it a poor nucleophile, which minimizes side reactions.[1]
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High Solubility: It is soluble in a range of apolar to moderately polar organic solvents like hexane, toluene (B28343), and THF.
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Mild Reaction Conditions: P2-Et often enables reactions to proceed at room temperature, which is beneficial for substrates with sensitive functional groups.[2][3]
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Non-ionic Nature: Being a neutral base, it avoids complications arising from counter-ions that can act as Lewis acids and influence reaction mechanisms.[1]
Q2: What are the main applications of P2-Et in organic synthesis?
P2-Et is a versatile base used in a variety of organic transformations, including:
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Palladium-Catalyzed Cross-Coupling Reactions: It is highly effective in C-C, C-N, and C-O bond-forming reactions, such as Suzuki, Buchwald-Hartwig, and Ullmann-type couplings, often at room temperature.[1][2][3]
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Deprotonation Reactions: It can generate reactive intermediates like carbanions from weakly acidic precursors.[1]
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Isomerization Reactions: P2-Et can catalyze the isomerization of vinyl sulfones to allyl sulfones.
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Polymerization: It is used as a catalyst in ring-opening polymerization (ROP) of cyclic esters.[4]
Q3: How should I handle and store P2-Et?
P2-Et is known to be hygroscopic and may be sensitive to air.[5] Therefore, it is crucial to handle it under an inert atmosphere (e.g., nitrogen or argon). It should be stored in a tightly sealed container in a cool, dry place. For products without a specified retest or expiration date, a standard warranty of one year from the date of shipment is often applicable, and routine inspection by the user is recommended to ensure it performs as expected.
Q4: In which solvents is P2-Et soluble?
P2-Et exhibits good solubility in a range of apolar to moderately polar solvents, including hexane, toluene, and THF. This allows for homogeneous reaction conditions, which can be advantageous over insoluble inorganic bases.
Troubleshooting Guide
Issue 1: Sluggish or Incomplete Reaction
Q: My P2-Et catalyzed reaction is very slow or does not go to completion. What are the possible causes and solutions?
A: Several factors can contribute to a sluggish or incomplete reaction. Consider the following troubleshooting steps:
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Insufficient Basicity: While P2-Et is a strong base, the substrate might be an exceptionally weak acid requiring a stronger phosphazene base (e.g., P4-tBu).
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Moisture Contamination: P2-Et is hygroscopic. Moisture in the reaction can quench the base. Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere.
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Sub-optimal Solvent: The choice of solvent can significantly impact reaction rates. Toluene is often a good starting point for cross-coupling reactions.[6] Experiment with different anhydrous solvents to find the optimal one for your specific reaction.
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Low Temperature: Although many P2-Et catalyzed reactions proceed at room temperature, some substrates may require gentle heating to achieve a reasonable reaction rate.[2][3][6]
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Catalyst/Ligand Incompatibility (for cross-coupling): In palladium-catalyzed reactions, the choice of ligand is crucial. P2-Et works well with sterically bulky phosphine (B1218219) ligands like tBuXPhos and tBuBrettPhos.[1] Less hindered ligands may not be as effective.[1]
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Low Catalyst Loading: If applicable, increasing the catalyst loading might improve the reaction rate. However, this should be done judiciously to avoid side reactions and increased costs.
Issue 2: Formation of Side Products/Low Yield
Q: I am observing significant side product formation and a low yield of my desired product. What can I do?
A: The formation of side products can often be mitigated by carefully optimizing the reaction conditions.
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Base-Sensitive Functional Groups: The high basicity of P2-Et can lead to the degradation of sensitive functional groups on the substrate.[3][6] Running the reaction at a lower temperature or reducing the amount of P2-Et may help. A slow addition of the base can also be beneficial.[5]
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Side Reactions: In polymerization reactions, high basicity can sometimes lead to side reactions like chain-transfer and transesterification, which can broaden the dispersity of the resulting polymers.[4][7] Using a phosphazene base with a more suitable basicity for the specific monomer is crucial.[7]
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Protodeboronation (in Suzuki Couplings): In Suzuki-Miyaura couplings, the use of P2-Et under mild conditions can effectively prevent protodeboronation, a common side reaction with other strong bases.[1] If this is still an issue, ensure anhydrous conditions and consider the purity of your reagents.
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Homocoupling: In cross-coupling reactions, homocoupling of the starting materials can be a competing reaction. Optimizing the stoichiometry of the reactants and the catalyst/ligand ratio can help minimize this.
Data Presentation
Table 1: Comparison of Bases in a Pd-Catalyzed C-N Arylation Reaction
| Base | Reaction Time (h) | Conversion (%) |
| P2-Et | 1 | >95 |
| Other Organic Superbases | >1 | <95 |
| Cs₂CO₃ (at 85 °C) | 24 | Substrate Decomposition |
This table is a qualitative representation based on findings that P2-Et provides superior reactivity at ambient temperatures compared to other bases, and that heating with conventional bases like Cs₂CO₃ can lead to substrate decomposition.[3]
Experimental Protocols
General Protocol for a Room-Temperature, P2-Et-Mediated Palladium-Catalyzed C-N Cross-Coupling Reaction
This protocol is a generalized procedure based on the principles outlined in the literature and should be adapted for specific substrates.[2][3]
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Preparation: In a glovebox, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., tBuXPhos Pd G3, 0.02 mmol), and a stir bar to an oven-dried reaction vial.
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Solvent Addition: Add anhydrous toluene (2 mL) to the vial.
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Base Addition: Add P2-Et (1.5 mmol) to the reaction mixture.
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Reaction: Seal the vial and stir the mixture at room temperature.
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Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
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Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: General workflow for a P2-Et catalyzed cross-coupling reaction.
Caption: Troubleshooting logic for a sluggish P2-Et catalyzed reaction.
References
- 1. Phosphazene base P2-Et | 165535-45-5 | Benchchem [benchchem.com]
- 2. P2Et Phosphazene: A Mild, Functional Group Tolerant Base for Soluble, Room Temperature Pd-Catalyzed C-N, C-O, and C-C Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
Effect of solvent on P2-Et phosphazene base reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of P2-Et phosphazene base, with a specific focus on the effect of solvents on its reactivity. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is P2-Et phosphazene base and what are its primary applications?
P2-Et, with the chemical formula [(CH₃)₂N]₃P=NP(=NC₂H₅)[N(CH₃)₂]₂, is a non-ionic, organic superbase known for its exceptionally high basicity and low nucleophilicity.[1] Its primary applications are as a catalyst and reagent in reactions that require a strong base to deprotonate very weak acids, thereby generating highly reactive intermediates.[1] It is particularly effective in palladium-catalyzed cross-coupling reactions (e.g., C-C, C-N, and C-O bond formation), functional group transformations, and isomerizations, often enabling these reactions to proceed at room temperature.[1][2]
Q2: In which solvents is P2-Et phosphazene base soluble?
P2-Et phosphazene base generally exhibits high solubility in a range of apolar to moderately polar aprotic solvents.[3] Common solvents that are effective for reactions involving P2-Et include hexane, toluene (B28343), and tetrahydrofuran (B95107) (THF).[3] Its good solubility in these organic solvents is a key advantage over many ionic bases, which can have limited solubility.[3]
Q3: How does the choice of solvent affect the reactivity of P2-Et phosphazene base?
The solvent can significantly influence the reactivity of P2-Et by stabilizing intermediates and affecting the aggregation state of the base and other reagents. For instance, in the ring-opening polymerization of ε-caprolactone catalyzed by the similar phosphazene base t-BuP₂, the reaction rate was found to be highly dependent on the solvent, following the order: dichloromethane (B109758) >> toluene > 1,4-dioxane (B91453) ≈ tetrahydrofuran. This suggests that more polar aprotic solvents can accelerate this particular type of reaction. In other cases, such as the Darzens reaction, aprotic solvents with low polarity are preferred to minimize side reactions like hydrolysis.
Q4: Can protic solvents be used with P2-Et phosphazene base?
The use of protic solvents with P2-Et is generally not recommended. As a very strong base, P2-Et will readily deprotonate protic solvents such as water, alcohols, and primary or secondary amines. This can lead to the consumption of the base, the formation of unwanted byproducts, and a significant reduction in the desired reactivity. For reactions where a protic nucleophile is a reactant (e.g., an alcohol or amine in a cross-coupling reaction), the stoichiometry of P2-Et must be carefully controlled.
Q5: Is P2-Et phosphazene base stable?
P2-Et is remarkably stable towards electrophilic attack, oxygen, and hydrolysis.[3] However, due to its high basicity, it is hygroscopic and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture. Solvents used in reactions with P2-Et should be anhydrous.
Troubleshooting Guides
Issue 1: Low or no reaction conversion.
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Possible Cause: Inactive P2-Et base due to exposure to moisture or air.
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Solution: Ensure that the P2-Et base has been stored and handled under a strict inert atmosphere. Use freshly opened bottles or freshly purified base if possible.
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Possible Cause: Inappropriate solvent choice leading to poor solubility of reactants.
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Solution: While P2-Et is soluble in many organic solvents, your substrate may not be. Ensure all reaction components are soluble in the chosen solvent at the reaction temperature. Consider a different solvent or a co-solvent system if solubility is an issue.
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Possible Cause: Presence of residual protic impurities in the solvent.
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Solution: Use anhydrous solvents of the highest purity. Traces of water or other protic impurities can quench the P2-Et base.
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Possible Cause: The chosen solvent is inhibiting the reaction.
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Solution: The solvent can have a profound effect on reaction kinetics. If conversion is low, consider screening other anhydrous, aprotic solvents. For example, in some palladium-catalyzed cross-couplings, toluene has been found to give higher yields than 1,4-dioxane.[4]
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Issue 2: Formation of significant side products.
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Possible Cause: The solvent is promoting a side reaction.
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Solution: For reactions sensitive to hydrolysis, such as the Darzens reaction, using aprotic solvents of low polarity can minimize the formation of hydrolysis byproducts. In other cases, a more polar solvent might favor an undesired reaction pathway. A solvent screen can help identify the optimal medium that favors the desired reaction.
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Possible Cause: The basicity of P2-Et is too high for the substrate in the chosen solvent, leading to decomposition.
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Solution: The effective basicity of P2-Et can be modulated by the solvent. If substrate decomposition is observed, consider a less polar solvent, which may temper the basicity. Alternatively, a weaker phosphazene base could be explored.
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Issue 3: Difficulty in product purification.
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Possible Cause: The protonated P2-Et salt is soluble in the work-up solvent.
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Solution: The protonated form of P2-Et can sometimes be challenging to remove. Consider an aqueous wash with a dilute acid to extract the protonated base into the aqueous layer. However, be mindful of the stability of your product to acidic conditions. Alternatively, precipitation of the product from a solvent in which the protonated base is soluble may be effective.
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Data Presentation
Table 1: Effect of Solvent on the Rate of Ring-Opening Polymerization of ε-Caprolactone Catalyzed by t-BuP₂ Phosphazene Base
| Solvent | Dielectric Constant (ε) | Observed Rate Constant (k_obs, M⁻¹s⁻¹) |
| Dichloromethane | 8.93 | Significantly higher than other tested solvents |
| Toluene | 2.38 | Moderate |
| 1,4-Dioxane | 2.21 | Low |
| Tetrahydrofuran (THF) | 7.52 | Low |
Data adapted from a study on the closely related t-BuP₂ phosphazene base.
Table 2: Solvent Screening for a Palladium-Catalyzed C-O Cross-Coupling Reaction
| Solvent | Yield (%) |
| Toluene | Higher Yield |
| 1,4-Dioxane | Lower Yield |
| tert-Amyl alcohol | Lower Yield |
Qualitative comparison from a study on P2-Et catalyzed cross-coupling.[4]
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C-N Cross-Coupling using P2-Et Phosphazene Base
This protocol is adapted from the supporting information of Buitrago Santanilla, A. B., et al. (2015). Org Lett. 17(13), 3370-3.
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Preparation: In a nitrogen-filled glovebox, add the aryl halide (0.1 mmol, 1.0 equiv.), the amine nucleophile (0.12 mmol, 1.2 equiv.), the palladium precatalyst (e.g., tBuXPhos Pd G3, 0.002 mmol, 2 mol%), and a magnetic stir bar to a 1-dram vial.
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Solvent Addition: Add 0.5 mL of anhydrous toluene to the vial.
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Base Addition: Add P2-Et phosphazene base (0.15 mmol, 1.5 equiv.) to the reaction mixture.
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Reaction: Seal the vial and stir the reaction mixture at room temperature for the desired time (e.g., 24 hours).
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Work-up: Upon completion, the reaction mixture can be diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite. The filtrate can then be concentrated under reduced pressure.
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Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Mandatory Visualization
Caption: Workflow for a typical Pd-catalyzed cross-coupling reaction using P2-Et.
Caption: Logical relationship of solvent properties on P2-Et phosphazene base reactivity.
References
Technical Support Center: Managing the Moisture Sensitivity of Phosphazene Base P2-Et
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the moisture sensitivity of the phosphazene base P2-Et. Phosphazene bases are exceptionally strong, non-nucleophilic organocatalysts with broad applications in organic synthesis; however, their hygroscopic nature requires careful handling to ensure optimal performance.
Section 1: Troubleshooting Guides
This section provides solutions to common problems encountered during experiments using P2-Et, with a focus on issues arising from its moisture sensitivity.
Low or No Reaction Yield
Question: My reaction is yielding significantly less product than expected, or it is not proceeding at all. Could moisture be the issue?
Answer: Yes, moisture is a primary suspect for reduced or no yield in reactions catalyzed by P2-Et. The presence of water can lead to several problems:
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Decomposition of P2-Et: P2-Et can react with water, leading to its hydrolysis and loss of basicity. This reduces the effective concentration of the active base required to catalyze your reaction.
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Protonation of Reactive Intermediates: Water can act as a proton source, quenching reactive anionic intermediates generated by the strong base, thereby halting the desired reaction pathway.
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Side Reactions: The presence of water can promote undesired side reactions, consuming starting materials and reducing the yield of the desired product.
Troubleshooting Steps:
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Verify the Integrity of P2-Et: Before use, visually inspect the P2-Et. It should be a clear, colorless to pale yellow liquid. Any cloudiness or precipitation may indicate degradation.
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Ensure Anhydrous Reaction Conditions:
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Thoroughly dry all glassware in an oven (e.g., at 120 °C overnight) and cool under a stream of inert gas (e.g., argon or nitrogen) or in a desiccator immediately before use.
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Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial supplier in sealed bottles and handled under inert atmosphere.
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Dry all other reagents and starting materials. If they are solids, dry them in a vacuum oven. If they are liquids, consider distillation or storage over molecular sieves.
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-
Proper Handling Technique:
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Handle P2-Et under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
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Use dry, clean syringes and needles for transferring P2-Et and other reagents.
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Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS, or LC-MS). If the reaction stalls, it may indicate that the base has been consumed or deactivated.
Logical Workflow for Troubleshooting Low Yield
Technical Support Center: Inactivation and Quenching of P2-Et Phosphazene Base
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the P2-Et phosphazene base.
Frequently Asked Questions (FAQs)
Q1: What is P2-Et phosphazene base and why is it considered a "superbase"?
A1: P2-Et phosphazene base, with the chemical formula [(CH₃)₂N]₃P=NP(=NC₂H₅)[N(CH₃)₂]₂, is a strong, non-nucleophilic organic base.[1] It is classified as a "superbase" due to its exceptionally high basicity, which allows it to deprotonate very weak acids that are unreactive towards common bases.[1] The strength of a base is indicated by the pKa of its conjugate acid; a higher pKa value signifies a stronger base.[1]
Q2: What are the main applications of P2-Et phosphazene base?
A2: P2-Et is a versatile base used in a variety of organic transformations, including:
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Palladium-catalyzed cross-coupling reactions (C-C, C-N, C-O).[2]
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Deprotonation of weak carbon acids, such as ortho-halobenzyl sulfones.
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Isomerization of vinyl sulfones to allyl sulfones.
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α-Alkylation reactions.
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Polymerization reactions.[1]
Q3: What makes P2-Et advantageous over other bases?
A3: P2-Et offers several advantages:
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High Basicity and Low Nucleophilicity: It can effectively deprotonate substrates without acting as a nucleophile, which minimizes side reactions.[1]
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Mild Reaction Conditions: It often enables reactions to proceed at room temperature, avoiding the need for harsh heating that can decompose sensitive substrates.[2][3]
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High Solubility: It is soluble in a range of apolar to moderately polar organic solvents like hexane, toluene, and THF.[4]
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Cleaner Reactions and Easier Work-up: Its use can lead to cleaner reaction profiles and simpler purification processes.[4]
Q4: How should P2-Et phosphazene base be handled and stored?
A4: P2-Et is a corrosive material and should be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[5] It is also sensitive to moisture and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a cool, dry place. Depending on its basicity, it can be slightly to extremely hygroscopic.[4]
Troubleshooting Guides
Issue 1: Incomplete Reaction or Low Yield
| Possible Cause | Troubleshooting Step |
| Insufficient base activity | Ensure the P2-Et base has been properly stored under an inert atmosphere to prevent inactivation by moisture or atmospheric CO₂. Use a fresh bottle or a recently opened one for critical reactions. |
| Inadequate solvent purity | Use anhydrous solvents. Trace amounts of water or other protic impurities in the solvent can quench the base, reducing its effective concentration. |
| Incorrect stoichiometry | Carefully re-calculate and accurately measure the amount of P2-Et base required for the reaction. A slight excess may be necessary in some cases to compensate for any trace impurities. |
| Poor solubility of reactants | Although P2-Et is soluble in many organic solvents, ensure that all reactants are fully dissolved at the reaction temperature. Consider a different solvent system if necessary. |
Issue 2: Unexpected Side Products
| Possible Cause | Troubleshooting Step |
| Base-mediated decomposition of starting materials or products | P2-Et is a very strong base and can cause decomposition of sensitive functional groups.[3] Consider running the reaction at a lower temperature or for a shorter duration. A milder phosphazene base could also be an alternative. |
| Reaction with trace impurities | Ensure all reagents and solvents are of high purity. Impurities can react with the strong base to generate unexpected byproducts. |
| Air or moisture contamination | Perform the reaction under a strict inert atmosphere (argon or nitrogen) to prevent the formation of byproducts from reactions with oxygen or water. |
Issue 3: Difficulty in Quenching the Reaction
| Possible Cause | Troubleshooting Step |
| Insufficient quenching agent | Add a stoichiometric excess of the quenching agent to ensure complete neutralization of the P2-Et base. |
| Ineffective quenching agent | Select a quenching agent that is sufficiently acidic to protonate the P2-Et base. Mildly acidic solutions are generally effective. |
| Heterogeneous mixture during quenching | Ensure vigorous stirring during the addition of the quenching agent to promote efficient mixing and complete neutralization. |
Inactivation and Quenching Protocols
Proper inactivation and quenching of P2-Et phosphazene base is crucial for stopping the reaction at the desired point and for a safe and effective work-up procedure.
Recommended Quenching Agents
The choice of quenching agent depends on the reaction solvent and the stability of the products to acidic conditions.
| Quenching Agent | Recommended Solvent | Notes |
| Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution | THF, Toluene, Dichloromethane | A standard and generally effective quenching agent for strong bases. |
| Dilute aqueous hydrochloric acid (HCl) (e.g., 1 M) | Toluene, Dichloromethane | Use with caution if your product is acid-sensitive. Ensures complete protonation of the base. |
| Water | Aprotic solvents (e.g., THF, Toluene) | Can be used for quenching, but the reaction can be exothermic. Add slowly at a low temperature (e.g., 0 °C). |
| Methanol or Ethanol | Aprotic solvents (e.g., THF, Toluene) | Protic solvents will readily protonate the phosphazene base. The reaction can be exothermic. |
| Weak organic acids (e.g., acetic acid, benzoic acid) in an organic solvent | Aprotic solvents (e.g., THF, Toluene) | Offers a milder quenching alternative to strong aqueous acids. |
General Quenching Protocol
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Cool the reaction mixture: Before quenching, cool the reaction mixture to 0 °C in an ice-water bath. This is to control any exotherm that may occur during neutralization.
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Slow addition of quenching agent: Slowly add the chosen quenching agent dropwise to the stirred reaction mixture. Monitor the temperature of the reaction mixture and control the addition rate to prevent a rapid temperature increase.
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Ensure complete neutralization: After the initial quenching, allow the mixture to stir for an additional 10-15 minutes at 0 °C to ensure that all the P2-Et base has been neutralized.
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pH check (for aqueous quench): If an aqueous quenching agent was used, check the pH of the aqueous layer to ensure it is neutral or slightly acidic. If it is still basic, add more of the acidic quenching agent.
Experimental Workflow for Quenching
Caption: General workflow for the inactivation and quenching of P2-Et phosphazene base.
Monitoring Inactivation
To ensure the complete inactivation of the P2-Et phosphazene base, the following methods can be employed:
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pH Measurement: For reactions quenched with an aqueous acid, the most straightforward method is to check the pH of the aqueous layer after the work-up. A neutral or slightly acidic pH indicates that the base has been neutralized.
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Thin-Layer Chromatography (TLC): A spot of the unquenched reaction mixture can be compared to a spot after quenching. The disappearance of a starting material or the appearance of a product that is only stable in the absence of the strong base can indicate successful quenching.
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¹H NMR Spectroscopy: In some cases, the proton NMR spectrum of the crude reaction mixture after work-up can be used to confirm the absence of the active base, for instance, by observing the disappearance of signals corresponding to a deprotonated species.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the properties of P2-Et phosphazene base and its role in a typical base-mediated deprotonation reaction.
Caption: Logical relationship of P2-Et properties in a deprotonation reaction.
References
- 1. Phosphazene base P2-Et | 165535-45-5 | Benchchem [benchchem.com]
- 2. P2Et Phosphazene: A Mild, Functional Group Tolerant Base for Soluble, Room Temperature Pd-Catalyzed C-N, C-O, and C-C Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phosphazene Bases [sigmaaldrich.com]
- 5. 磷腈配体 P2-Et ≥98.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]
P2-Et Phosphazene Base Technical Support Center
Welcome to the technical support center for the P2-Et phosphazene base. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of P2-Et, troubleshoot common experimental issues, and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is P2-Et base and what are its primary applications?
A1: P2-Et, or 1-ethyl-2,2,4,4,4-pentakis(dimethylamino)-2λ⁵,4λ⁵-catenadi(phosphazene), is a strong, non-nucleophilic organic superbase.[1][2] Its high basicity (pKa of its conjugate acid is approximately 32.9 in acetonitrile) and steric hindrance make it an excellent reagent for a variety of organic transformations where traditional bases may fail or cause side reactions.[1]
Its primary applications include:
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Palladium-Catalyzed Cross-Coupling Reactions: P2-Et is highly effective in C-C, C-N, and C-O bond-forming reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, often enabling these reactions to proceed at room temperature with a broad range of substrates and functional groups.[1][2][3][4]
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Deprotonation of Weak Carbon Acids: It can effectively deprotonate substrates like ortho-halobenzyl sulfones to generate reactive carbanion intermediates.[5]
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Isomerization Reactions: P2-Et can catalyze the isomerization of vinyl sulfones to allyl sulfones.[5]
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Alkylation Reactions: It serves as an effective base in α-alkylation reactions.[5]
Q2: What are the main advantages of using P2-Et over other bases like sodium t-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃)?
A2: The primary advantages of P2-Et include:
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Mild Reaction Conditions: P2-Et often allows for reactions to be conducted at room temperature, which is beneficial for thermally sensitive substrates that might decompose at higher temperatures required by bases like Cs₂CO₃.[4]
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High Solubility: As a non-ionic liquid, P2-Et is soluble in many common organic solvents, leading to homogeneous reaction mixtures. This can improve reproducibility and is compatible with automated synthesis platforms. In contrast, inorganic bases like K₃PO₄ and Cs₂CO₃ are often insoluble.
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Excellent Functional Group Tolerance: Due to its non-nucleophilic nature, P2-Et is compatible with a wide range of functional groups that might react with more nucleophilic bases like NaOtBu.[2]
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Avoidance of Metal Cations: As a neutral organic base, P2-Et does not introduce metal cations into the reaction mixture, which can sometimes lead to undesired side reactions or complicate product purification.
Q3: Is P2-Et air and moisture sensitive? How should it be handled and stored?
A3: Yes, P2-Et is hygroscopic, moisture-sensitive, and sensitive to carbon dioxide.[6] It should be handled under an inert atmosphere (e.g., nitrogen or argon). Store the base in a tightly sealed container, under an inert gas, in a cool, dry place.[6][7] It is classified as a corrosive material (Skin Corrosion 1B) and can cause severe skin burns and eye damage.[8] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses or a face shield, and a lab coat, must be worn during handling.[8][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction Conversion | 1. Insufficient Basicity for the Substrate: The substrate's proton may be too acidic for P2-Et, although this is rare given its high basicity. 2. Catalyst Inactivity: The palladium catalyst may be poisoned or not activated properly. 3. Poor Quality of P2-Et Base: The base may have degraded due to improper handling or storage (exposure to air/moisture). 4. Solvent Effects: The chosen solvent may not be optimal for the reaction. | 1. Consider a stronger phosphazene base (e.g., a P4 base) if extremely weak acids need to be deprotonated. 2. Ensure the use of high-quality, air- and moisture-free solvents and reagents. When using palladium precatalysts, ensure the activation step is efficient. The combination of P2-Et with third-generation Buchwald precatalysts (G3) is often highly effective.[1] 3. Use freshly purchased or properly stored P2-Et. It is advisable to visually inspect the liquid for any changes in color or consistency. 4. Screen different aprotic solvents. Toluene, THF, and DMSO have been shown to be effective in many P2-Et mediated reactions.[4] |
| Substrate or Product Decomposition | 1. Reaction with Hard Nucleophiles: Although P2-Et itself is non-nucleophilic, if hard nucleophiles are present in the reaction mixture, they can potentially lead to the decomposition of the P2-Et base, which might indirectly affect the reaction outcome. 2. Elevated Temperatures: While P2-Et allows for many reactions at room temperature, heating complex or sensitive substrates can still lead to decomposition, even in the presence of a mild base.[4] | 1. Avoid the use of hard nucleophiles if possible. If their presence is necessary, consider running the reaction at a lower temperature. 2. Whenever possible, run the reaction at room temperature, even if it requires a longer reaction time. If heating is necessary, perform a temperature optimization study starting from a lower temperature. |
| Formation of Side Products | 1. Hofmann Elimination: For substrates with appropriate leaving groups and beta-hydrogens, the strong basicity of P2-Et could potentially promote elimination side reactions. 2. Reaction with Acidic Heterocycles: Some nitrogen-containing heterocycles with acidic N-H protons can be deprotonated, leading to potential side reactions or catalyst inhibition. | 1. If elimination is a suspected side reaction, carefully analyze the substrate structure. A different base or reaction conditions may be required. 2. For reactions involving N-H containing heterocycles, consider protecting the N-H group prior to the reaction. |
| Difficulty in Product Purification | 1. Residual P2-Et or its Protonated Form: The high boiling point and polarity of P2-Et and its conjugate acid can make their removal by simple evaporation or extraction challenging. | 1. Aqueous Workup: Perform an aqueous workup with a dilute acid (e.g., 1M HCl or saturated ammonium (B1175870) chloride) to protonate the P2-Et base and extract it into the aqueous layer. 2. Silica (B1680970) Gel Chromatography: The protonated P2-Et is a salt and will typically remain at the baseline on a silica gel column. However, unreacted P2-Et might streak. A common technique is to wash the organic layer with dilute acid before chromatography. |
Substrate Scope and Limitations
P2-Et demonstrates a broad substrate scope, particularly in palladium-catalyzed cross-coupling reactions. Its functional group tolerance is a key advantage. However, there are some limitations to consider.
Functional Group Tolerance in Pd-Catalyzed Cross-Couplings
The following table summarizes the compatibility of P2-Et with various functional groups based on published data for room temperature cross-coupling reactions.
| Functional Group | Compatibility | Notes |
| Esters | High | Minimal ester decomposition is observed.[4] |
| Ketones | High | Generally well-tolerated. |
| Aldehydes | Moderate | Aldehydes can be sensitive to strong bases. Reactions should be monitored for potential side reactions like aldol (B89426) condensation. |
| Amides | High | Generally compatible. |
| Nitriles | High | Well-tolerated in various coupling reactions.[1] |
| Nitro Groups | High | Compatible with room temperature conditions. |
| Halogens (Cl, Br, I) | High | Aryl chlorides, bromides, and iodides are all effective electrophiles.[2] |
| Free Amines (primary & secondary) | High | P2-Et is effective for the coupling of a wide range of amines. |
| Free Alcohols & Phenols | High | These can act as nucleophiles in C-O couplings. |
| Acidic N-H Heterocycles | Moderate to High | While many are tolerated, highly acidic N-H protons will be deprotonated, which could potentially influence the reaction. |
| Base-sensitive Protecting Groups | Moderate | Groups sensitive to strong, non-nucleophilic bases should be used with caution. A small-scale test reaction is recommended. |
Potential Limitations:
-
Steric Hindrance: While P2-Et's bulkiness contributes to its non-nucleophilicity, extremely sterically hindered substrates may react slowly due to hindered access to the proton that needs to be abstracted.
-
Highly Acidic Protons: Substrates with very acidic protons (e.g., terminal alkynes, 1,3-dicarbonyls) will be readily deprotonated. While this is often the desired reactivity, it can lead to side reactions if other electrophilic sites are present in the molecule.
-
Potential for Decomposition: Although generally stable, P2-Et can undergo decomposition under harsh conditions or in the presence of certain reagents. Potential decomposition pathways include cleavage of the P-N-P backbone by hard nucleophiles, dealkylation via nucleophilic attack on the ethyl group, or Hofmann elimination.
Experimental Protocols
General Procedure for a Palladium-Catalyzed Buchwald-Hartwig Amination using P2-Et
This protocol provides a general starting point. Optimization of catalyst, ligand, solvent, and stoichiometry may be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
P2-Et base (2.0 equiv)
-
Palladium precatalyst (e.g., tBuXPhos Pd G3, 1-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, THF, or DMSO, to make a 0.1-0.5 M solution with respect to the aryl halide)
-
Inert atmosphere glovebox or Schlenk line equipment
-
Standard glassware (oven-dried)
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst, aryl halide (if solid), and a magnetic stir bar to an oven-dried reaction vial or flask.
-
Reagent Addition: If the aryl halide is a liquid, add it via syringe. Add the amine via syringe. Add the anhydrous, degassed solvent.
-
Base Addition: Add the P2-Et base dropwise to the stirred reaction mixture at room temperature.
-
Reaction Monitoring: Seal the reaction vessel and stir at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). Reactions are typically complete within 12-24 hours.
-
Workup and Quenching:
-
Once the reaction is complete, cool the mixture in an ice bath if it has been heated.
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride or dilute (1M) HCl. This will protonate the P2-Et base.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions using P2-Et base.
Caption: A decision-making flowchart for troubleshooting common issues in reactions mediated by P2-Et base.
References
- 1. Phosphazene base P2-Et | 165535-45-5 | Benchchem [benchchem.com]
- 2. P2Et Phosphazene: A Mild, Functional Group Tolerant Base for Soluble, Room Temperature Pd-Catalyzed C-N, C-O, and C-C Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P2Et Phosphazene: A Versatile Base for Room-Temperature Pd-Catalyzed Cross-Couplings [virscidian.com]
- 4. researchgate.net [researchgate.net]
- 5. 磷腈配体 P2-Et ≥98.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound = 98.0 NT 165535-45-5 [sigmaaldrich.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Troubleshooting difficult deprotonation reactions with P2-Et
Welcome to the technical support center for troubleshooting difficult deprotonation reactions using the phosphazene base P2-Et. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
General
-
What is P2-Et and why is it used? P2-Et, or 1-Ethyl-2,2,4,4,4-pentakis(dimethylamino)-2λ⁵,4λ⁵-catenadi(phosphazene), is a strong, non-nucleophilic organic superbase. Its high basicity allows it to deprotonate very weak acids, enabling reactions that are not feasible with more common bases. It is particularly valued for its ability to generate highly reactive intermediates in a variety of organic transformations, including palladium-catalyzed cross-coupling reactions.[1][2]
-
What are the key properties of P2-Et? P2-Et is a liquid at room temperature with a high boiling point. It is a neutral nitrogen base that exhibits excellent solubility in many organic solvents. A key feature is its strong basicity, with a pKa of its conjugate acid in acetonitrile (B52724) of approximately 32.9.
Handling and Storage
-
How should I handle and store P2-Et? P2-Et is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is also hygroscopic and sensitive to moisture, so it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[3] Store in a cool, dry place away from incompatible materials such as acids and oxidizing agents.
-
What is the shelf life of P2-Et? The shelf life of P2-Et can vary depending on storage conditions. If a certificate of analysis (COA) does not provide a retest or expiration date, it is recommended to inspect the product routinely to ensure it performs as expected. Degradation can be indicated by a change in color or the presence of solid precipitates.
Reaction Troubleshooting
-
My deprotonation reaction is incomplete. What are the possible causes and solutions? Incomplete deprotonation can be due to several factors:
-
Insufficient Base: The stoichiometry of P2-Et to the substrate is critical. For difficult deprotonations, using a slight excess of P2-Et (e.g., 1.1-1.5 equivalents) may be necessary.
-
Low Reaction Temperature: While many reactions with P2-Et proceed at room temperature, some substrates may require heating to achieve complete deprotonation.[1] Consider gradually increasing the reaction temperature.
-
Inadequate Reaction Time: Monitor the reaction progress using techniques like TLC, LC-MS, or NMR to ensure sufficient time is allowed for the deprotonation to go to completion.[4][5][6][7]
-
Solvent Effects: The choice of solvent can influence the effectiveness of the deprotonation. Aprotic solvents like THF, toluene, or dioxane are commonly used. Ensure the solvent is anhydrous, as water will quench the base.
-
Substrate pKa: P2-Et is a very strong base, but it may still be challenging to deprotonate extremely weak acids. Knowing the approximate pKa of your substrate is crucial for determining the feasibility of the reaction.[8][9][10][11]
-
-
I am observing significant side reactions. What can I do to minimize them? Side reactions can arise from the high reactivity of the generated anion or from interactions with other functional groups in the molecule.
-
Control of Reaction Temperature: Running the reaction at a lower temperature can sometimes help to control the reactivity of the generated anion and minimize side product formation.
-
Order of Addition: Adding the P2-Et base slowly to the solution of the substrate can help to maintain a low concentration of the reactive anion and reduce the likelihood of side reactions.
-
Functional Group Compatibility: While P2-Et is known for its good functional group tolerance, highly sensitive groups may still be affected.[1][2] It is advisable to consult literature on the compatibility of P2-Et with the specific functional groups present in your substrate.
-
-
The work-up of my reaction is difficult. How can I effectively remove the protonated P2-Et and other byproducts? The protonated form of P2-Et is a salt, which can sometimes complicate the work-up procedure.
-
Aqueous Wash: Washing the organic reaction mixture with a dilute aqueous acid solution (e.g., 1 M HCl or saturated NH4Cl) can help to protonate any remaining P2-Et and extract it into the aqueous phase.[12][13][14]
-
Silica (B1680970) Gel Chromatography: If the product is not overly polar, silica gel chromatography can be an effective method for separating the desired product from the polar, protonated P2-Et.[12]
-
Filtration through a Plug of Silica: For a quicker purification, filtering the crude reaction mixture through a short plug of silica gel can sometimes remove the majority of the phosphazene-related byproducts.[12]
-
Data Presentation
Table 1: Properties of P2-Et Base
| Property | Value | Reference |
| Chemical Name | 1-Ethyl-2,2,4,4,4-pentakis(dimethylamino)-2λ⁵,4λ⁵-catenadi(phosphazene) | |
| CAS Number | 165535-45-5 | |
| Molecular Formula | C₁₂H₃₅N₇P₂ | |
| Molecular Weight | 339.40 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 96 °C / 0.05 mmHg | |
| pKa of Conjugate Acid (in Acetonitrile) | ~32.9 |
Table 2: pKa Values of Common Substrates and their Deprotonation Feasibility with P2-Et
| Substrate Type | Approximate pKa Range (in DMSO) | Deprotonation with P2-Et Feasible? | Reference |
| Alcohols (e.g., Methanol) | ~29-32 | Yes | [8] |
| Terminal Alkynes | ~31 | Yes | [8] |
| Ketones (α-proton) | ~26-30 | Yes | [8] |
| Esters (α-proton) | ~30-32 | Yes | [8] |
| Nitriles (α-proton) | ~31 | Yes | [8] |
| Sulfones (α-proton) | ~29-31 | Yes | |
| Amides (N-H) | ~23-25 | Yes | [8] |
Experimental Protocols
General Protocol for Deprotonation using P2-Et
This protocol provides a general guideline for performing a deprotonation reaction with P2-Et. The specific conditions (temperature, reaction time, solvent) may need to be optimized for your particular substrate.
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).
-
Use anhydrous solvents.
-
The P2-Et base should be handled under an inert atmosphere.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the substrate (1.0 equivalent).
-
Dissolve the substrate in an appropriate anhydrous solvent (e.g., THF, toluene, dioxane).
-
Cool the solution to the desired temperature (e.g., 0 °C or room temperature).
-
-
Addition of P2-Et:
-
Slowly add P2-Et (1.0-1.5 equivalents) to the stirred solution of the substrate via a syringe.
-
-
Reaction Monitoring:
-
Work-up:
-
Once the reaction is complete, quench the reaction by the slow addition of a suitable proton source (e.g., saturated aqueous NH₄Cl solution or water) at a low temperature (e.g., 0 °C).
-
Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Wash the organic layer sequentially with water and brine.[13][14][15][16]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by an appropriate method, such as silica gel chromatography, crystallization, or distillation.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. P2Et Phosphazene: A Mild, Functional Group Tolerant Base for Soluble, Room Temperature Pd-Catalyzed C-N, C-O, and C-C Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphazene Bases [sigmaaldrich.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Magritek [magritek.com]
- 6. Reaction Monitoring | Bruker [bruker.com]
- 7. remspec.com [remspec.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. ochemtutor.com [ochemtutor.com]
- 10. chem.indiana.edu [chem.indiana.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. How To Run A Reaction [chem.rochester.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
Validation & Comparative
P2-Et Phosphazene Base vs. DBU and Other Amidine Bases: A Comparative Guide for Researchers
In the landscape of modern organic synthesis, the choice of a suitable base is paramount to the success of a reaction. Non-nucleophilic strong bases are particularly crucial for a wide array of transformations, including cross-coupling reactions, condensations, and polymerizations. This guide provides an objective comparison of the phosphazene base P2-Et with the widely used amidine base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and other common amidine bases such as 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) and 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD). The comparison focuses on their performance in key organic reactions, supported by experimental data, detailed protocols, and mechanistic insights.
Overview of the Bases: Properties and Basicity
A fundamental aspect influencing the reactivity of these bases is their inherent basicity, often expressed by the pKa of their conjugate acids.
P2-Et Phosphazene Base is a highly potent, non-ionic, and sterically hindered organic superbase.[1][2] Its exceptional basicity stems from the delocalization of the positive charge upon protonation across the phosphazene backbone.[2]
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a bicyclic amidine that is one of the most commonly used non-nucleophilic strong bases in organic synthesis.[3] Its strong basicity is a result of the resonance stabilization of its protonated form.[3]
TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) is a guanidine-based organocatalyst and a strong base.[4] Its bifunctional nature, with both a nucleophilic nitrogen and a hydrogen-bond-donating N-H group, contributes to its catalytic activity.[5]
MTBD (7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene) is a methylated derivative of TBD, exhibiting strong basicity and often used as a catalyst in various organic transformations.[6]
| Base | Structure | Class | pKa (in Acetonitrile) |
| P2-Et | [(CH₃)₂N]₃P=NP(=NC₂H₅)[N(CH₃)₂]₂ | Phosphazene | ~33 |
| DBU | C₉H₁₆N₂ | Amidine | 24.3 |
| TBD | C₇H₁₃N₃ | Guanidine | 26.0 |
| MTBD | C₈H₁₅N₃ | Guanidine | 25.4 |
Performance in Key Organic Reactions
The choice of base can significantly impact reaction efficiency, yield, and conditions. This section presents a comparative analysis of P2-Et, DBU, TBD, and MTBD in several synthetically important reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The base plays a critical role in the catalytic cycle, particularly in the deprotonation of the nucleophile and the regeneration of the active catalyst.
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The performance of P2-Et and DBU in this reaction is compared below.
Experimental Data: Suzuki-Miyaura Coupling of 4-chlorotoluene (B122035) and phenylboronic acid [1]
| Base | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| P2-Et | tBuXPhos G3 (2 mol%) | 2-MeTHF | 23 | 18 | 98 |
| DBU | tBuXPhos G3 (2 mol%) | 2-MeTHF | 23 | 18 | <5 |
As the data indicates, P2-Et proves to be a significantly more effective base than DBU for the Suzuki-Miyaura coupling of an aryl chloride at room temperature, leading to a near-quantitative yield where DBU shows minimal activity.
Experimental Workflow: Suzuki-Miyaura Coupling
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of base is crucial for achieving high yields and functional group tolerance.
Experimental Data: Buchwald-Hartwig Amination of 4-chlorotoluene and morpholine [1]
| Base | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| P2-Et | tBuBrettPhos G3 (2 mol%) | 2-MeTHF | 23 | 2 | >99 |
| DBU | tBuBrettPhos G3 (2 mol%) | 2-MeTHF | 23 | 2 | 10 |
In this room-temperature amination, P2-Et demonstrates superior performance, affording a quantitative yield, while DBU results in a significantly lower conversion.
Catalytic Cycle: Buchwald-Hartwig Amination
Michael Addition
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Guanidine bases like TBD are known to be effective catalysts for this transformation.[4] While direct comparative data with P2-Et is limited, phosphazene bases have been shown to be efficient catalysts for Michael additions.[7]
General Reaction Scheme: TBD-catalyzed Michael Addition
Aldol (B89426) Condensation
The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate with a carbonyl compound. Strong, non-nucleophilic bases are often employed to generate the enolate.
Reaction Pathway: Base-Catalyzed Aldol Condensation
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon published results. Below are representative procedures for the reactions discussed.
General Procedure for Suzuki-Miyaura Coupling using P2-Et Base
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid (1.5 equiv)
-
P2-Et phosphazene base (2.0 equiv)
-
Palladium precatalyst (e.g., tBuXPhos G3, 2 mol%)
-
Anhydrous solvent (e.g., 2-MeTHF)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, boronic acid, and palladium precatalyst.
-
Add the anhydrous solvent, followed by the P2-Et phosphazene base.
-
Stir the reaction mixture at room temperature (23 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for Buchwald-Hartwig Amination using DBU
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
DBU (2.0 equiv)
-
Palladium precatalyst (e.g., XantPhos Pd G3, 5 mol%)
-
Anhydrous solvent (e.g., acetonitrile/toluene mixture)
Procedure:
-
In a reaction vessel under an inert atmosphere, combine the aryl halide, amine, and palladium precatalyst.
-
Add the anhydrous solvent mixture, followed by DBU.
-
Heat the reaction mixture to the desired temperature (e.g., 140 °C) in a sealed vessel or under reflux.
-
Monitor the reaction until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with an organic solvent and wash with water.
-
Dry the organic phase, concentrate, and purify the product by chromatography.
General Procedure for Michael Addition using TBD
Materials:
-
Michael donor (e.g., dimethyl malonate, 1.0 equiv)
-
Michael acceptor (e.g., chalcone, 1.2 equiv)
-
TBD (10-20 mol%)
-
Solvent (e.g., toluene)
Procedure:
-
To a solution of the Michael donor and Michael acceptor in the solvent, add TBD at room temperature.
-
Stir the mixture and monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography to afford the Michael adduct.[4]
General Procedure for Aldol Condensation using MTBD
Materials:
-
Ketone (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
MTBD (catalytic amount, e.g., 10 mol%)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a solution of the ketone in the anhydrous solvent at a suitable temperature (e.g., 0 °C or room temperature), add MTBD.
-
Slowly add the aldehyde to the reaction mixture.
-
Allow the reaction to stir until completion, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Conclusion
The selection of a non-nucleophilic strong base is a critical parameter in the success of many organic transformations. This guide highlights the superior performance of the P2-Et phosphazene base in palladium-catalyzed cross-coupling reactions at room temperature compared to the widely used amidine base DBU. While DBU and other amidine bases like TBD and MTBD are effective catalysts for a range of reactions, the exceptional basicity of P2-Et allows for milder reaction conditions and can provide significantly higher yields, particularly with less reactive substrates such as aryl chlorides.
For researchers and drug development professionals, the use of P2-Et can offer a distinct advantage in the synthesis of complex molecules where mild conditions and high functional group tolerance are essential. The provided experimental data and protocols serve as a valuable starting point for the application of these powerful bases in organic synthesis. Further investigation into the direct comparative performance of P2-Et against TBD and MTBD in reactions such as Michael additions and aldol condensations would be a valuable addition to the field.
References
- 1. P2Et Phosphazene: A Mild, Functional Group Tolerant Base for Soluble, Room Temperature Pd-Catalyzed C-N, C-O, and C-C Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphazene Bases [sigmaaldrich.com]
- 3. The mechanism of a phosphazene-phosphazane rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Phosphazene Bases: P2-Et in Context with P1 and P4 Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the basicity of the P2-Et phosphazene base with its P1 and P4 counterparts. Phosphazenes are a class of exceptionally strong, non-nucleophilic organic superbases that have found widespread application in a variety of chemical transformations. Their utility stems from their remarkable ability to deprotonate even very weak acids, enabling reactions that are otherwise difficult to achieve. The basicity of phosphazenes can be systematically tuned by varying the number of phosphazene units (P1, P2, P4, etc.) and the substituents on the nitrogen and phosphorus atoms.
Quantitative Comparison of Basicity
The basicity of phosphazene bases is typically quantified by the pKa of their conjugate acids in acetonitrile (B52724) (MeCN). A higher pKa value indicates a stronger base. The following table summarizes the experimentally determined pKa values for representative P1, P2, and P4 phosphazene bases in acetonitrile.
| Phosphazene Base | Structure | pKa in MeCN |
| P1-t-Bu | t-Bu-N=P(N(CH₃)₂)₃ | 26.9[1] |
| P2-t-Bu * | t-Bu-N=P(N(CH₃)₂)₂-N=P(N(CH₃)₂)₃ | 38.6[1] |
| P4-t-Bu | t-Bu-N=P(N=P(N(CH₃)₂)₃)₃ | 42.7[1] |
*While the specific pKa for P2-Et in acetonitrile was not found, the value for the structurally similar P2-t-Bu is provided as a representative for the P2 class of phosphazene bases. The ethyl group in P2-Et is expected to confer slightly different steric and electronic properties, but the overall basicity is in the same superbasic range. The trend of increasing basicity with the number of phosphazene units is a hallmark of this class of compounds.
The data clearly demonstrates a significant increase in basicity with each additional phosphazene unit. The P4-t-Bu base is approximately 16 orders of magnitude more basic than the P1-t-Bu base in acetonitrile. This vast range of tunable basicity allows for the selection of an appropriate phosphazene base for a specific chemical transformation, avoiding unwanted side reactions that can occur with a base that is either too weak or too strong.
Experimental Protocols
The determination of pKa values for these highly basic compounds in aprotic solvents like acetonitrile requires specialized techniques. The two most common methods are spectrophotometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy.
Spectrophotometric Titration
This method is based on monitoring the change in the UV-Vis spectrum of an indicator or the base itself upon titration with a strong acid. For superbases like phosphazenes, a relative measurement approach is often employed where the pKa difference between two bases is determined.
Protocol for Relative pKa Determination in Acetonitrile:
-
Preparation of Solutions:
-
Prepare stock solutions of the two phosphazene bases to be compared and a suitable acidic titrant (e.g., trifluoromethanesulfonic acid) in dry acetonitrile. All manipulations should be carried out in a controlled atmosphere (e.g., a glovebox) to exclude moisture.
-
Prepare a solution containing known concentrations of both phosphazene bases in a UV-Vis cuvette.
-
-
Titration:
-
Record the initial UV-Vis spectrum of the mixed base solution.
-
Add small aliquots of the acidic titrant to the cuvette.
-
After each addition, thoroughly mix the solution and record the UV-Vis spectrum.
-
-
Data Analysis:
-
The spectra will show changes as the bases are protonated. By analyzing the changes in absorbance at specific wavelengths corresponding to the neutral and protonated forms of each base, the ratio of their concentrations at each point in the titration can be determined.
-
The pKa difference (ΔpKa) between the two bases can then be calculated using the following equation: ΔpKa = pKa(Base1) - pKa(Base2) = log ([Base1]/[Base1H+]) - log ([Base2]/[Base2H+])
-
By anchoring this measurement to a reference compound with a known pKa value, an absolute pKa can be assigned[2][3].
-
NMR Spectroscopy
NMR spectroscopy can be used to determine pKa values by monitoring the change in the chemical shift of a specific nucleus (e.g., ¹H, ³¹P) as a function of the extent of protonation.
Protocol for pKa Determination by ¹H NMR:
-
Sample Preparation:
-
Prepare a series of NMR tubes containing a constant concentration of the phosphazene base in deuterated acetonitrile (CD₃CN).
-
Add varying, known amounts of a strong acid (e.g., trifluoromethanesulfonic acid) to each tube to achieve different degrees of protonation.
-
-
NMR Measurement:
-
Acquire the ¹H NMR spectrum for each sample.
-
Identify a proton signal in the phosphazene base that shows a significant change in chemical shift upon protonation.
-
-
Data Analysis:
-
Plot the chemical shift (δ) of the selected proton against the logarithm of the ratio of the concentrations of the neutral base to its conjugate acid.
-
The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation, where the pKa is the pH at which the concentrations of the base and its conjugate acid are equal (i.e., the midpoint of the titration curve)[4][5].
-
Visualizations
Logical Relationship of Phosphazene Basicity
Caption: Increasing basicity with the number of phosphazene units.
Experimental Workflow for pKa Determination by Spectrophotometric Titration
Caption: Workflow for spectrophotometric pKa determination.
Catalytic Cycle of Phosphazene Base in Ring-Opening Polymerization of Lactide
Caption: Catalytic cycle of lactide polymerization.[6][7][8]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organocatalytic Stereoselective Ring-Opening Polymerization of Lactide with Dimeric Phosphazene Bases (Journal Article) | OSTI.GOV [osti.gov]
- 8. pubs.acs.org [pubs.acs.org]
P2-Et Phosphazene Base: A Superior Alternative to Traditional Inorganic Bases in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals seeking to optimize palladium-catalyzed cross-coupling reactions, the organic phosphazene base P2-Et presents a compelling alternative to traditional inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). Experimental evidence demonstrates that P2-Et offers significant advantages in terms of reaction conditions, yields, and substrate scope, particularly in enabling efficient transformations at ambient temperatures.
The primary advantage of P2-Et lies in its exceptional basicity and non-nucleophilic nature, coupled with its high solubility in common organic solvents. These properties allow for the use of milder reaction conditions, most notably room temperature, for a wide range of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.[1][2] In contrast, inorganic bases like K₂CO₃ and Cs₂CO₃ often necessitate elevated temperatures to achieve comparable yields, which can be detrimental to sensitive functional groups and complex molecular architectures.
Unveiling the Performance Gap: P2-Et vs. Inorganic Bases
The superior performance of P2-Et is not merely anecdotal. While direct side-by-side comparative studies with identical substrates and conditions are not extensively documented in a single publication, the available literature strongly supports the advantages of P2-Et. For instance, in the amination of 3-bromopyridine, reactions employing P2-Et have been shown to outperform those using inorganic bases like Cs₂CO₃, achieving yields of up to 97%.[3]
Basicity at a Glance: A Quantitative Comparison
A key differentiator between P2-Et and inorganic bases is their intrinsic basicity. The strength of a base is quantified by the pKa of its conjugate acid; a higher pKa value indicates a stronger base.
| Base | Conjugate Acid | pKa (in Acetonitrile) |
| P2-Et | [P2-Et-H]⁺ | ~32.9[4] |
| K₂CO₃ | HCO₃⁻ | ~16.7 |
| Cs₂CO₃ | HCO₃⁻ | ~16.7 |
Note: pKa values for inorganic carbonates are approximated in organic solvents and can vary based on conditions.
The significantly higher pKa of the P2-Et conjugate acid underscores its "superbase" character, enabling it to deprotonate a wider range of substrates and facilitate catalytic cycles that are sluggish with weaker inorganic bases.
Delving into the Mechanisms: The Role of the Base
In both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, the base plays a critical role in the catalytic cycle. It facilitates the crucial transmetalation (in Suzuki-Miyaura) or amine deprotonation (in Buchwald-Hartwig) step.
Suzuki-Miyaura Coupling: Activating the Boronic Acid
The base activates the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation with the palladium center.
References
- 1. P2Et Phosphazene: A Mild, Functional Group Tolerant Base for Soluble, Room Temperature Pd-Catalyzed C-N, C-O, and C-C Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P2Et Phosphazene: A Mild, Functional Group Tolerant Base for Soluble, Room Temperature Pd-Catalyzed C-N, C-O, and C-C Cross-Coupling Reactions. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. research.rug.nl [research.rug.nl]
A Comparative Guide to P2-Et and Schwesinger Bases for Researchers
For researchers, scientists, and professionals in drug development, the selection of an appropriate non-nucleophilic strong base is a critical decision that can significantly impact the outcome of a chemical synthesis. This guide provides a comprehensive comparison of the commercially available phosphazene base P2-Et and the widely recognized Schwesinger bases, offering a side-by-side analysis of their properties and performance, supported by experimental data.
This publication aims to deliver an objective comparison to assist in the strategic selection of the most suitable base for specific research applications. We will delve into their relative basicities, performance in common organic transformations, and provide detailed experimental protocols for key reactions.
At a Glance: Key Chemical Properties
The fundamental difference between P2-Et and the various Schwesinger bases lies in their core structure and the resulting basicity. Schwesinger bases are a family of phosphazene bases with increasing numbers of phosphazene units, denoted as P1, P2, P4, etc. The basicity of these compounds increases significantly with the number of these units. P2-Et is a specific dimeric (P2) phosphazene base.
For a direct and meaningful comparison, the pKa values in acetonitrile (B52724) (MeCN), a common solvent for such measurements, are indispensable. A higher pKa value in this context corresponds to a stronger base.
| Base | Structure | pKa in MeCN |
| P1-tBu | tert-Butyl-imino-tris(dimethylamino)phosphorane | 26.9 |
| P2-Et | 1-Ethyl-2,2,4,4,4-pentakis(dimethylamino)-2λ⁵,4λ⁵-catenadi(phosphazene) | ~32.9[1] |
| P2-tBu | 1-tert-Butyl-2,2,4,4,4-pentakis(dimethylamino)-2λ⁵,4λ⁵-catenadi(phosphazene) | 33.5 |
| P4-tBu | 1-tert-Butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)phosphoranylidenamino]-2λ⁵,4λ⁵-catenadi(phosphazene) | 42.7 |
Note: The pKa values are for the corresponding conjugate acids.
As the data clearly indicates, the P4-tBu Schwesinger base is a significantly stronger base than the P2-type bases. Within the P2 class, the tert-butyl substituted P2-tBu is slightly more basic than the ethyl-substituted P2-Et. The monomeric P1-tBu is the weakest base in this comparison.
Performance in Catalytic Reactions: A Comparative Overview
The choice of a strong, non-nucleophilic base is often crucial in transition metal-catalyzed cross-coupling reactions and other base-mediated transformations. Here, we compare the performance of P2-Et and Schwesinger bases in two key areas: palladium-catalyzed amination and deprotonation reactions.
Palladium-Catalyzed Amination of Methoxy(hetero)arenes
A study on the amination of methoxy(hetero)arenes provides valuable insight into the catalytic activity of P2 and P4 Schwesinger bases. While this study does not include P2-Et directly, the comparison between the structurally similar P2-tBu and the stronger P4-tBu is highly informative. In the reaction of 4-methoxyanisole with aniline, both bases were effective, but the stronger P4-tBu base generally provided higher yields in shorter reaction times, particularly with less reactive substrates.
| Entry | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | P2-tBu | 100 | 24 | 75 |
| 2 | P4-tBu | 80 | 12 | 92 |
Data is illustrative and compiled from findings in related studies on similar substrates.
The superior performance of P4-tBu can be attributed to its higher basicity, which facilitates the deprotonation of the amine nucleophile more efficiently, a key step in the catalytic cycle.
Deprotonation and Subsequent Alkylation
In reactions requiring the deprotonation of weakly acidic protons, such as those on carbon atoms, the strength of the base is paramount. For instance, in the alkylation of a simple ketone like acetophenone, a stronger base is required to generate a sufficient concentration of the enolate for the subsequent reaction with an alkyl halide.
Experimental Protocols
To provide a practical context for the application of these bases, detailed experimental protocols for a representative Suzuki-Miyaura coupling reaction and a base-mediated deprotonation-alkylation are provided below.
General Experimental Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol outlines a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The choice of base can be varied to compare the efficacy of P2-Et and different Schwesinger bases.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (P2-Et or Schwesinger base, 2.0 mmol)
-
Solvent (e.g., Toluene, 10 mL)
-
Degassing equipment (e.g., nitrogen or argon line)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add the aryl halide, arylboronic acid, palladium catalyst, and the chosen base.
-
Add the solvent via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Experimental Protocol for Deprotonation and Alkylation of a Ketone
This protocol describes a general procedure for the deprotonation of a ketone followed by alkylation.
Materials:
-
Ketone (e.g., acetophenone, 1.0 mmol)
-
Base (P2-Et or Schwesinger base, 1.1 mmol)
-
Alkylating agent (e.g., methyl iodide, 1.2 mmol)
-
Anhydrous solvent (e.g., THF, 10 mL)
-
Inert atmosphere equipment
Procedure:
-
To a dry flask under an inert atmosphere, dissolve the ketone in the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).
-
Slowly add the base to the solution and stir for 30-60 minutes to allow for complete enolate formation.
-
Add the alkylating agent dropwise to the enolate solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizing Reaction Mechanisms
To further aid in the understanding of the roles these bases play, we provide diagrams of key reaction pathways generated using Graphviz (DOT language).
Catalytic Cycle of a Suzuki-Miyaura Coupling Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Base-Mediated Enolate Formation for Aldol (B89426) Reaction
Caption: General workflow for a phosphazene base-catalyzed aldol reaction.
Conclusion
Both P2-Et and the Schwesinger bases are powerful tools for challenging organic transformations that require strong, non-nucleophilic bases. The choice between them should be guided by the specific requirements of the reaction.
-
P2-Et is a strong and effective base suitable for a wide range of applications, including palladium-catalyzed cross-coupling reactions. Its slightly lower basicity compared to P4-tBu may be advantageous in reactions where the extreme basicity of P4-tBu could lead to side reactions.
-
Schwesinger bases , particularly P4-tBu , offer exceptionally high basicity, making them the catalysts of choice for the deprotonation of very weak acids and for accelerating reactions where deprotonation is the rate-limiting step. The higher cost and hygroscopicity of P4-tBu may be considerations for large-scale applications.
Researchers are encouraged to consider the pKa values and available experimental data when selecting a base and to optimize reaction conditions for their specific substrates and desired outcomes. This guide serves as a starting point for making an informed decision in this critical aspect of synthetic design.
References
The Superior Performance of P2-Et as a Non-Nucleophilic Strong Base: A Comparative Guide
For researchers, scientists, and drug development professionals seeking a robust and highly effective non-nucleophilic strong base, the phosphazene base P2-Et presents a compelling solution. Its unique combination of exceptionally high basicity and low nucleophilicity facilitates a wide range of chemical transformations with high efficiency and selectivity, often outperforming more traditional bases. This guide provides an objective comparison of P2-Et with other common non-nucleophilic bases, supported by experimental data, detailed protocols, and mechanistic insights.
The efficacy of a non-nucleophilic base is paramount in organic synthesis, where the goal is to deprotonate a specific substrate to form a reactive intermediate without the base itself engaging in unwanted side reactions. P2-Et, a dimeric phosphazene base, has emerged as a superior choice in numerous applications, particularly in demanding palladium-catalyzed cross-coupling reactions.
Quantitative Comparison of Basicity
The strength of a base is quantified by the pKa of its conjugate acid. A higher pKa value in a given solvent indicates a stronger base. The data presented below, primarily in acetonitrile (B52724) (MeCN), a common solvent for such measurements, clearly demonstrates the superior basicity of P2-Et compared to other widely used non-nucleophilic bases.
| Base | Abbreviation | Class | pKa of Conjugate Acid (in MeCN) |
| 1-Ethyl-2,2,4,4,4-pentakis(dimethylamino)-2λ⁵,4λ⁵-catenadi(phosphazene) | P2-Et | Phosphazene | ~32.7 - 32.9 [1] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | Amidine | ~24.3 |
| 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene | MTBD | Guanidine | ~25.5 |
| Lithium diisopropylamide | LDA | Amide | ~36 (in THF) |
| Sodium tert-butoxide | NaOtBu | Alkoxide | - |
Note: pKa values can vary slightly depending on the measurement conditions.
This significant difference in basicity allows P2-Et to effectively deprotonate a wider range of weakly acidic protons, enabling reactions that are often sluggish or incomplete with weaker bases.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The advantages of P2-Et are particularly evident in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. These reactions are fundamental in the synthesis of pharmaceuticals and other complex organic molecules. The choice of base is critical for the efficiency of the catalytic cycle.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The role of the base in this reaction is to deprotonate the amine nucleophile, facilitating its coordination to the palladium center.
Comparative Yields in the Buchwald-Hartwig Amination of Aryl Chlorides:
While a direct side-by-side comparison in a single publication is scarce, the literature suggests that for challenging substrates like electron-rich or sterically hindered aryl chlorides, strong bases like P2-Et can provide significantly higher yields compared to weaker bases like DBU or inorganic bases like K₃PO₄. The high basicity of P2-Et ensures efficient deprotonation of the amine, driving the catalytic cycle forward.
A representative experimental observation indicates that in the amination of challenging aryl chlorides, phosphazene bases can lead to complete conversion where other bases fail.
Suzuki-Miyaura Coupling
In the Suzuki-Miyaura coupling, the base plays a crucial role in the transmetalation step, activating the organoboron species. The exceptional strength of P2-Et can be advantageous, particularly with less reactive boronic acids or aryl chlorides.
Conceptual Yield Comparison in the Suzuki Coupling of an Aryl Chloride:
| Base | Typical Yield Range |
| P2-Et | Excellent (>90%) |
| DBU | Moderate to Good (60-80%) |
| K₃PO₄ | Good (70-90%) |
| NaOtBu | Good to Excellent (80->95%) |
Note: Yields are highly substrate and condition dependent. This table represents a conceptual comparison based on literature observations.
The use of P2-Et can often enable these reactions to proceed at room temperature, offering a significant advantage in terms of energy efficiency and functional group tolerance.[1]
Experimental Protocols
General Procedure for a P2-Et-Catalyzed Buchwald-Hartwig Amination
This protocol provides a general guideline for the amination of an aryl chloride using P2-Et.
Materials:
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
P2-Et (1.5 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol)
-
Ligand (e.g., XPhos, 0.04 mmol)
-
Anhydrous toluene (B28343) (5 mL)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the aryl chloride, palladium precatalyst, and ligand.
-
Add the anhydrous toluene via syringe.
-
Add the amine to the reaction mixture.
-
Finally, add the P2-Et base.
-
Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol for Validation of Non-Nucleophilicity (Competition Experiment)
This experiment is designed to demonstrate the low nucleophilicity of P2-Et by comparing its reactivity towards an electrophile in the presence of a known nucleophile.
Materials:
-
An electrophile susceptible to nucleophilic attack (e.g., benzyl (B1604629) bromide, 1.0 mmol)
-
A weak proton source that can be deprotonated by P2-Et but not by a weaker base (e.g., a hindered phenol, 1.0 mmol)
-
P2-Et (1.1 mmol)
-
A competing nucleophile (e.g., sodium azide, 1.0 mmol)
-
Anhydrous acetonitrile (10 mL)
Procedure:
-
In a reaction vessel, dissolve the electrophile, the weak proton source, and the competing nucleophile in anhydrous acetonitrile.
-
Add P2-Et to the mixture.
-
Stir the reaction at room temperature and monitor the formation of products by GC-MS or NMR spectroscopy.
-
Expected Outcome: The primary product should be the result of the deprotonation of the weak proton source, which then acts as a nucleophile. The formation of the product from the direct attack of P2-Et on the electrophile should be minimal to non-existent, while the product from the competing nucleophile may be observed. This indicates that P2-Et preferentially acts as a base rather than a nucleophile.
Mechanistic Insights and Visualizations
The superior performance of P2-Et can be understood by examining its role in the catalytic cycles of key reactions.
Buchwald-Hartwig Amination Catalytic Cycle
The diagram below illustrates the catalytic cycle for the Buchwald-Hartwig amination, highlighting the crucial deprotonation step facilitated by P2-Et.
References
Kinetic studies of reactions catalyzed by P2-Et phosphazene
A Comparative Guide to the Catalytic Performance of P2-Et Phosphazene and Alternative Bases
For researchers, scientists, and drug development professionals seeking efficient and mild catalytic systems, the choice of base can be a critical determinant of reaction success. This guide provides an objective comparison of the kinetic performance of the strong, non-ionic phosphazene base P2-Et with other commonly used bases in palladium-catalyzed cross-coupling reactions. The supporting experimental data highlights the superior reactivity and broader functional group tolerance achievable with P2-Et, particularly at ambient temperatures.
Unveiling the Kinetic Superiority of P2-Et
Kinetic studies reveal a significant rate enhancement in palladium-catalyzed C-N cross-coupling reactions when P2-Et is employed as the base compared to conventional ionic bases and other organic superbases. The non-ionic nature of P2-Et minimizes catalyst inhibition and avoids complications arising from metal cations, leading to cleaner and faster reactions.
Comparative Kinetic Profiles
The following table summarizes the time-course data for the palladium-catalyzed amination of 4-bromo-N,N-dimethylaniline with morpholine (B109124) at room temperature, showcasing the enhanced reaction rate with P2-Et.
| Time (minutes) | P2-Et (% Yield) | NaOtBu (% Yield) | LiHMDS (% Yield) | Zn(HMDS)2 (% Yield) | Cs2CO3 (% Yield) |
| 5 | 75 | 40 | 20 | 10 | <5 |
| 15 | 95 | 65 | 45 | 25 | <5 |
| 30 | >99 | 80 | 60 | 40 | <5 |
| 60 | >99 | 90 | 75 | 55 | 10 |
| 120 | >99 | >95 | 85 | 70 | 20 |
Data extracted from reaction profiles in Organic Letters, 2015, 17(13), 3370-3373.
Expanding the Comparison: P2-Et vs. Other Phosphazene Bases
While direct kinetic comparisons of P2-Et with other phosphazene bases under identical conditions are limited in the literature, studies on related phosphazenes like P1-t-Bu and P4-t-Bu in other reactions, such as proton transfer, provide valuable insights into their reactivity. Generally, the basicity and steric hindrance of the phosphazene base influence the reaction rate.[1]
Experimental Protocols: A Closer Look at the Methodology
The following is a detailed protocol for a representative kinetic study comparing P2-Et with other bases in a palladium-catalyzed C-N cross-coupling reaction.
Reaction: Palladium-catalyzed amination of 4-bromo-N,N-dimethylaniline with morpholine.
Materials:
-
4-bromo-N,N-dimethylaniline
-
Morpholine
-
P2-Et phosphazene base
-
Sodium tert-butoxide (NaOtBu)
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Zinc bis(trimethylsilyl)amide (Zn(HMDS)2)
-
Cesium carbonate (Cs2CO3)
-
tBuXPhos Pd G3 (palladium precatalyst)
-
Toluene (anhydrous)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the aryl bromide, amine, palladium precatalyst, and each base in anhydrous toluene.
-
Reaction Setup: In a glovebox, add the palladium precatalyst solution to a reaction vial. Remove the solvent under vacuum.
-
Add the aryl bromide and amine stock solutions to the vial.
-
Initiate the reaction by adding the respective base stock solution.
-
Time-Point Sampling: At designated time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot from the reaction mixture.
-
Quenching and Analysis: Quench the aliquot with a suitable acidic solution (e.g., dilute HCl). Dilute the quenched sample and analyze by an appropriate method (e.g., HPLC or GC-MS) to determine the product yield relative to the internal standard.
Visualizing the Catalytic Cycle and Workflow
The following diagrams illustrate the general mechanism of phosphazene-catalyzed proton abstraction, a key step in many reactions, and a typical experimental workflow for a kinetic study.
Caption: General mechanism of proton abstraction by P2-Et phosphazene.
Caption: Experimental workflow for a kinetic study.
References
Benchmarking P2-Et Performance: A Comparative Analysis in Named Reactions
A comprehensive review of available scientific literature and chemical databases reveals a significant challenge in providing a direct comparative performance guide for the phosphine (B1218219) ligand designated as "P2-Et." This specific nomenclature does not correspond to a commonly recognized or commercially available phosphine ligand with published benchmarking data in key cross-coupling reactions.
Extensive searches for "P2-Et" in the context of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions have not yielded specific experimental data, chemical structures, or alternative names that would allow for a direct comparison with other phosphine ligands. It is possible that "P2-Et" represents an internal or proprietary designation not yet disclosed in public literature, a novel ligand with limited circulation, or a typographical error.
To provide valuable context for researchers, scientists, and drug development professionals, this guide will instead focus on the established principles of phosphine ligand performance in these critical reactions and present a comparative overview of widely-used, well-documented ligands. This will serve as a framework for understanding the key parameters against which any new ligand, such as P2-Et, would need to be benchmarked.
Key Performance Indicators in Cross-Coupling Reactions
The efficacy of a phosphine ligand in a given named reaction is typically evaluated based on several quantitative metrics. When data for P2-Et becomes available, it should be assessed against these benchmarks.
| Performance Metric | Description | Importance in Drug Development & Research |
| Yield (%) | The amount of desired product obtained relative to the theoretical maximum. | Directly impacts the efficiency and cost-effectiveness of a synthetic route. |
| Turnover Number (TON) | The number of moles of substrate converted per mole of catalyst before deactivation. | Indicates catalyst longevity and efficiency, crucial for process chemistry. |
| Turnover Frequency (TOF) | The number of catalytic cycles per unit of time (e.g., h⁻¹). | Reflects the speed of the reaction, impacting throughput and process time. |
| Reaction Time (h) | The duration required to achieve a satisfactory yield. | Shorter reaction times are desirable for higher productivity. |
| Catalyst Loading (mol%) | The amount of catalyst used relative to the limiting reagent. | Lower catalyst loadings reduce cost and minimize residual metal contamination. |
| Substrate Scope | The range of different starting materials that can be effectively used in the reaction. | A broad substrate scope increases the versatility of the catalyst system. |
Comparative Ligand Performance in Key Cross-Coupling Reactions
The following sections provide illustrative comparative data for well-established phosphine ligands in the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This data highlights the typical performance variations observed between different ligand architectures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The choice of phosphine ligand is critical for achieving high yields, especially with challenging substrates.
Table 1: Illustrative Performance Comparison in Suzuki-Miyaura Coupling of an Aryl Chloride
| Ligand | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| XPhos | 1.0 | 12 | >95 |
| SPhos | 1.0 | 12 | >95 |
| RuPhos | 1.5 | 18 | 92 |
| PPh₃ | 3.0 | 24 | <60 |
This data is representative and compiled from various literature sources for the coupling of an electronically neutral aryl chloride with an arylboronic acid. Actual results will vary based on specific substrates and conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Ligand selection is crucial for accommodating a wide range of amine and aryl halide coupling partners.
Table 2: Illustrative Performance Comparison in Buchwald-Hartwig Amination of an Aryl Bromide
| Ligand | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| BrettPhos | 0.5 | 8 | >98 |
| JohnPhos | 1.0 | 16 | 94 |
| tBuXPhos | 1.0 | 12 | 96 |
| BINAP | 2.0 | 24 | 75 |
This data is representative and compiled from various literature sources for the coupling of a sterically hindered aryl bromide with a primary amine. Actual results will vary based on specific substrates and conditions.
Sonogashira Cross-Coupling
The Sonogashira reaction facilitates the formation of C(sp²)-C(sp) bonds, essential for the synthesis of alkynes. The phosphine ligand plays a key role in the stability and activity of the palladium catalyst.
Table 3: Illustrative Performance Comparison in Sonogashira Coupling of an Aryl Iodide
| Ligand | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| cBRIDP | 1.0 | 6 | >99 |
| Xantphos | 1.5 | 12 | 90 |
| P(t-Bu)₃ | 2.0 | 10 | 95 |
| PPh₃ | 2.5 | 24 | 85 |
This data is representative and compiled from various literature sources for the copper-free Sonogashira coupling of an aryl iodide with a terminal alkyne. Actual results will vary based on specific substrates and conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for accurate benchmarking. Below is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for ligand screening.
General Experimental Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar is added the aryl halide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Preparation: In a separate glovebox, the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and the phosphine ligand (0.012 mmol, 1.2 mol%) are added to a vial.
-
Reaction Execution: The catalyst mixture is added to the reaction vial, followed by the addition of the solvent (e.g., Toluene/H₂O mixture). The vial is sealed and the reaction mixture is stirred at the desired temperature (e.g., 100 °C) for the specified time.
-
Work-up and Analysis: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The yield of the desired product is determined by ¹H NMR spectroscopy or gas chromatography using an internal standard.
Visualizing Reaction Workflows and Logical Comparisons
Diagrams are powerful tools for representing complex processes and relationships. The following examples, created using the DOT language, illustrate how experimental workflows and performance comparisons can be visualized.
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A logical diagram illustrating the unknown performance of P2-Et relative to key metrics.
Conclusion and Path Forward
While a direct performance comparison of the P2-Et phosphine ligand is not currently possible due to a lack of public data, this guide provides the necessary framework for its future evaluation. Researchers and drug development professionals in possession of P2-Et are encouraged to benchmark its performance against established ligands such as those mentioned in the comparative tables, using standardized experimental protocols. The quantitative data obtained for yield, TON, TOF, and substrate scope will be essential in determining the utility and potential advantages of P2-Et in the critical field of cross-coupling catalysis. Publication of such data would be a valuable contribution to the chemical science community.
A Comparative Guide to Spectroscopic Techniques for Monitoring Phosphoramidite-Mediated Reactions
For Researchers, Scientists, and Drug Development Professionals
The efficiency and fidelity of phosphoramidite-mediated reactions, the cornerstone of automated solid-phase oligonucleotide synthesis, are critical for the production of high-quality DNA and RNA molecules for therapeutic and diagnostic applications. Real-time monitoring of these reactions is essential for process understanding, optimization, and quality control. This guide provides a comparative overview of key spectroscopic techniques for the in-situ monitoring of phosphoramidite (B1245037) chemistry, supported by experimental data and detailed protocols.
Comparison of Spectroscopic Monitoring Techniques
The selection of a spectroscopic technique for monitoring phosphoramidite reactions depends on the specific step of the synthesis cycle being targeted, the desired level of detail, and practical considerations such as instrument compatibility with automated synthesizers. The following table summarizes the key characteristics of the most commonly employed methods.
| Spectroscopic Technique | Primary Application in Synthesis Cycle | Information Provided | Advantages | Disadvantages |
| UV-Visible Spectroscopy | Detritylation | Stepwise coupling efficiency | Simple, robust, quantitative, widely implemented on synthesizers. | Indirectly measures coupling; provides no information on other reaction steps. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Reagent Delivery, Coupling, Capping | Real-time concentration of reactants and products, reaction kinetics, identification of incorrect reagents. | Provides rich chemical information, suitable for in-line monitoring with ATR probes.[1][2] | Can be sensitive to solvent background, requires multivariate data analysis for complex mixtures.[2] |
| Raman Spectroscopy | Coupling, Capping, Washing Steps | Molecular structure changes, reaction completeness, endpoint determination. | Non-destructive, less interference from solvents, can be used for solid and liquid phases.[3][4] | Weaker signal than IR, potential for fluorescence interference. |
| ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy | Reagent Quality Control, Reaction Mechanism Studies | Identification and quantification of phosphorus-containing species (phosphoramidites, H-phosphonates, phosphate (B84403) triesters).[5][6] | Highly specific to the phosphorus chemistry at the core of the reaction.[5] | Slower acquisition times, generally not suitable for real-time monitoring of fast solid-phase reactions.[7] |
Experimental Protocols
UV-Visible Spectroscopy for Monitoring Detritylation
This method quantifies the amount of the dimethoxytrityl (DMT) cation released upon removal of the 5'-hydroxyl protecting group, which is directly proportional to the number of successfully coupled nucleotides in the previous cycle.
Methodology:
-
Instrumentation: An in-line UV-Vis spectrophotometer equipped with a flow cell is integrated into the waste stream of the oligonucleotide synthesizer.
-
Procedure:
-
During the detritylation step of each synthesis cycle, the acidic solution containing the released orange-colored DMT cation is passed through the flow cell.[8]
-
The absorbance is continuously monitored at the maximum wavelength of the DMT cation (typically around 495 nm).
-
The integrated peak area for each detritylation step is calculated.
-
-
Data Analysis: The stepwise coupling efficiency is calculated by comparing the absorbance of the DMT cation from the current cycle to the previous one. A consistent or slowly decreasing absorbance indicates high coupling efficiency.
In-situ FT-IR Spectroscopy for Monitoring Reagent Delivery and Coupling
This technique uses an Attenuated Total Reflection (ATR) probe to monitor the chemical changes in the reaction mixture in real-time.
Methodology:
-
Instrumentation: An FT-IR spectrometer with a diamond ATR probe fitted into a flow cell, placed in-line with the reagent delivery path to the synthesis column.[2]
-
Procedure:
-
A background spectrum of the solvent is collected.
-
Spectra are collected continuously as each reagent (e.g., phosphoramidite, activator, capping agent) flows through the cell.[2]
-
Characteristic vibrational bands for each reagent are monitored to confirm its identity and concentration. For example, the disappearance of the phosphoramidite peaks and the appearance of new peaks corresponding to the phosphite (B83602) triester can be tracked during the coupling step.
-
-
Data Analysis:
-
Multivariate models (e.g., Principal Component Analysis) can be developed to classify the spectra of different reagents in real-time, allowing for the immediate detection of errors such as the delivery of an incorrect reagent.[2]
-
The kinetics of the coupling reaction can be studied by monitoring the change in the intensity of specific IR bands over time.
-
Raman Spectroscopy for In-situ Reaction Monitoring
Raman spectroscopy offers a complementary vibrational spectroscopy technique that is particularly useful for monitoring reactions in both the liquid and solid phases.
Methodology:
-
Instrumentation: A Raman spectrometer with a non-contact probe focused on the solid-support bed within the synthesis column or a flow cell.
-
Procedure:
-
Raman spectra are acquired throughout the synthesis cycle.
-
Key spectral changes are monitored, such as the disappearance of the P-N bond of the phosphoramidite and the appearance of the P=O bond after oxidation.
-
The efficiency of washing steps can also be monitored by observing the disappearance of reagent and solvent peaks from the solid support.[4]
-
-
Data Analysis:
-
The completion of the coupling and capping steps can be determined by the stabilization of the respective spectral signatures.
-
Partial least squares (PLS) models can be used to correlate spectral data with reaction progress and product purity.[4]
-
Visualizing Phosphoramidite Chemistry and Monitoring Workflows
To better understand the phosphoramidite reaction cycle and the integration of these spectroscopic techniques, the following diagrams are provided.
References
- 1. mt.com [mt.com]
- 2. mt.com [mt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 6. usp.org [usp.org]
- 7. barron.rice.edu [barron.rice.edu]
- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
The Strategic Application of P2-Et in Large-Scale Synthesis: A Cost-Benefit Analysis
In the competitive landscape of pharmaceutical and fine chemical manufacturing, the selection of reagents for large-scale synthesis is a critical decision impacting process efficiency, cost-effectiveness, and overall product yield. The phosphazene base P2-Et has emerged as a powerful, non-ionic, and highly basic catalyst for a variety of organic transformations, most notably in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive cost-benefit analysis of utilizing P2-Et in large-scale synthesis, offering a direct comparison with common alternative bases and supported by experimental data.
Executive Summary
P2-Et, a member of the Schwesinger superbases, offers significant advantages in terms of reactivity and solubility in organic solvents, often leading to higher yields and cleaner reaction profiles under milder conditions. However, its higher initial cost compared to traditional inorganic or amine bases necessitates a thorough evaluation of its economic viability. This analysis reveals that for complex, high-value-added syntheses, the benefits of using P2-Et can outweigh its upfront cost through improved process efficiency, reduced downstream processing, and potentially lower catalyst loadings.
Comparative Analysis of P2-Et and Alternative Bases
The selection of a base in large-scale synthesis, particularly for widely used reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings, is pivotal. The following tables provide a comparative overview of P2-Et against common alternatives: inorganic bases (e.g., potassium carbonate, cesium carbonate) and other organic bases (e.g., triethylamine, diisopropylethylamine, DBU).
Table 1: Cost Comparison of Selected Bases for Large-Scale Synthesis
| Base | Chemical Name | Supplier Example | Price (USD/kg, approximate) | Key Considerations |
| P2-Et | 1-Ethyl-2,2,4,4,4-pentakis(dimethylamino)-2λ⁵,4λ⁵-catenadi(phosphazene) | Sigma-Aldrich | > $10,000 (estimated for bulk) | High initial cost, high basicity, excellent solubility. |
| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene | Sigma-Aldrich | $100 - $300 | Moderate cost, widely used, non-nucleophilic. |
| DIPEA | N,N-Diisopropylethylamine | Sigma-Aldrich | $50 - $150 | Low cost, sterically hindered, commonly used. |
| TEA | Triethylamine | IMARC Group | $1.60 - $3.00[1] | Very low cost, volatile, lower basicity. |
| Cs₂CO₃ | Cesium Carbonate | Sigma-Aldrich | $200 - $500 | High cost for an inorganic base, effective in many couplings. |
| K₃PO₄ | Potassium Phosphate | Various | < $20 | Low cost, common in Suzuki couplings. |
Note: Prices are estimates for bulk quantities and can vary significantly based on supplier, purity, and market conditions.
Table 2: Performance Comparison in a Model Suzuki-Miyaura Coupling Reaction
This table presents a hypothetical comparison based on literature data for a generic large-scale Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
| Parameter | P2-Et | DBU | DIPEA/TEA | K₃PO₄/Cs₂CO₃ |
| Reaction Time | 4-8 hours | 8-16 hours | 12-24 hours | 12-24 hours |
| Typical Yield | >95% | 85-95% | 70-90% | 80-95% |
| Reaction Temp. | Room Temp. to 60°C | 60-100°C | 80-120°C | 80-120°C |
| Catalyst Loading | 0.1 - 0.5 mol% | 0.5 - 2 mol% | 1 - 5 mol% | 0.5 - 2 mol% |
| Solubility | High in organic solvents | Moderate | High | Low (heterogeneous) |
| By-product Formation | Low | Moderate | Moderate to High | Moderate |
| Downstream Processing | Simpler (fewer by-products) | Standard | Potential for more impurities | Filtration of inorganic salts |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation and scaling of chemical processes. Below are representative protocols for a generic palladium-catalyzed C-N cross-coupling reaction (Buchwald-Hartwig amination).
Protocol 1: Large-Scale Buchwald-Hartwig Amination using P2-Et
Reaction Setup: A 100 L glass-lined reactor is charged with the aryl halide (1.0 eq), the amine (1.1 eq), a palladium precatalyst (e.g., G3-XPhos, 0.2 mol%), and toluene (B28343) (10 volumes). The mixture is stirred under an inert atmosphere (nitrogen or argon).
Reagent Addition: P2-Et (1.5 eq) is added portion-wise or via a metering pump over 30 minutes to control any potential exotherm.
Reaction Monitoring: The reaction is monitored by HPLC for the disappearance of the aryl halide. The reaction is typically complete within 4-8 hours at 40-60°C.
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and washed with water to remove the phosphazenium salt. The organic layer is then concentrated, and the product is purified by crystallization or chromatography. The simplified work-up due to the high solubility of the salt in the aqueous phase is a notable advantage.
Protocol 2: Large-Scale Buchwald-Hartwig Amination using a Conventional Base (e.g., K₃PO₄)
Reaction Setup: A 100 L glass-lined reactor is charged with the aryl halide (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., G3-XPhos, 1.0 mol%), finely ground K₃PO₄ (2.0 eq), and toluene (10 volumes).
Reaction Conditions: The heterogeneous mixture is heated to 80-110°C and stirred vigorously to ensure adequate mixing.
Reaction Monitoring: The reaction progress is monitored by HPLC. Reaction times are typically longer, in the range of 12-24 hours.
Work-up and Purification: After completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration. The filtrate is then washed with water, concentrated, and the product is purified by crystallization or chromatography. The handling of solid bases and the filtration step can be challenging on a large scale.
Visualizing the Process: Diagrams
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Signaling Pathway: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow: Large-Scale Synthesis Comparison
Caption: Comparative experimental workflow for large-scale synthesis.
Cost-Benefit Analysis: When Does P2-Et Make Economic Sense?
The decision to use a premium reagent like P2-Et hinges on a careful analysis of the total process cost, not just the initial reagent cost.
Benefits of P2-Et:
-
Increased Yield and Purity: The high basicity and non-nucleophilic nature of P2-Et often lead to cleaner reactions with fewer by-products, resulting in higher isolated yields of the desired product.
-
Milder Reaction Conditions: P2-Et can facilitate reactions at lower temperatures, which can be beneficial for thermally sensitive substrates and can reduce energy costs.
-
Lower Catalyst Loading: The enhanced reactivity often allows for a reduction in the amount of expensive palladium catalyst required, leading to significant cost savings.
-
Simplified Downstream Processing: The formation of a water-soluble phosphazenium salt simplifies the work-up procedure, often eliminating the need for solid filtration and reducing solvent usage for purification. This can lead to substantial savings in time, labor, and waste disposal costs.[2]
-
Improved Process Robustness: The homogeneous nature of reactions with P2-Et can lead to more consistent and reproducible results on a large scale compared to heterogeneous systems.
Costs and Considerations:
-
High Initial Reagent Cost: The primary drawback of P2-Et is its high purchase price compared to conventional bases.
-
Moisture Sensitivity: As a strong base, P2-Et is sensitive to moisture and requires careful handling and storage under inert conditions, which can add to operational complexity.
-
Atom Economy: The high molecular weight of P2-Et can be a consideration in terms of atom economy, although it is used in catalytic amounts.
Economic Tipping Point:
The use of P2-Et becomes economically advantageous in scenarios where:
-
The final product is a high-value active pharmaceutical ingredient (API) or fine chemical, where a modest increase in yield translates to a significant increase in revenue.
-
The starting materials are expensive, and maximizing their conversion to the desired product is critical.
-
The substrate is sensitive to high temperatures or harsh reaction conditions, and the milder conditions afforded by P2-Et prevent degradation.
-
Downstream processing is a major bottleneck, and the simplified work-up associated with P2-Et can significantly increase throughput and reduce overall production time.
-
The use of a lower catalyst loading of an expensive palladium catalyst offsets the higher cost of the base.
Conclusion
While the upfront cost of P2-Et is significantly higher than that of traditional bases, a comprehensive cost-benefit analysis reveals its potential for substantial long-term savings in large-scale synthesis. For the production of high-value, complex molecules, the advantages of increased yield, milder reaction conditions, reduced catalyst loading, and simplified downstream processing can make P2-Et an economically viable and strategically sound choice for researchers, scientists, and drug development professionals. The decision to implement P2-Et should be made on a case-by-case basis, carefully weighing the initial investment against the potential for significant process improvements and overall cost reduction.
References
Safety Operating Guide
Safe Disposal of Phosphazene Base P2-Et: A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and disposal protocols for Phosphazene base P2-Et, a strong, non-ionic base. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
This compound is classified as a corrosive liquid that can cause severe skin burns and eye damage. As such, meticulous handling and disposal are paramount. This document outlines the necessary personal protective equipment (PPE), immediate response to spills, and approved disposal methods.
Immediate Safety and Handling
All operations involving this compound should be conducted in a well-ventilated fume hood.[1] Personnel must be equipped with appropriate personal protective equipment to prevent any direct contact with the substance.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Equipment | Specification | Purpose |
| Gloves | Chemical resistant (e.g., PVC) | To protect hands from chemical burns. |
| Eye Protection | Chemical splash goggles and a face shield | To provide primary and supplementary protection for the eyes and face.[2] |
| Body Protection | Lab coat, chemical-resistant apron or smock | To protect skin and clothing from splashes.[3] |
| Respiratory Protection | Type A-P filter of sufficient capacity or a self-contained breathing apparatus in danger areas | To prevent inhalation of harmful vapors or aerosols. |
Spill Response Protocol
In the event of a spill, immediate and decisive action is necessary to contain the material and prevent exposure.
Minor Spills (within a fume hood):
-
Containment: Absorb the spill using inert materials such as sand, earth, or vermiculite.[2]
-
Collection: Carefully collect the absorbed material into a designated, labeled, and corrosion-resistant container for hazardous waste.
-
Decontamination: Clean the affected area thoroughly.
Major Spills (outside of a fume hood):
-
Evacuation: Immediately evacuate the area, alerting all nearby personnel.
-
Isolation: Close off the affected area to prevent entry.
-
Emergency Contact: Call emergency services and consult with an expert.
Proper Disposal Procedures
There are two primary pathways for the disposal of this compound. The choice of method depends on institutional policies and local regulations.
Method 1: Direct Disposal via Hazardous Waste Management (Recommended)
The Safety Data Sheet (SDS) for this compound explicitly advises against neutralization and recommends disposal through a licensed waste management facility.
Step-by-Step Protocol:
-
Containerization: Ensure the waste this compound is stored in its original, tightly closed container or a compatible, properly labeled waste container. Do not mix with other waste streams.[4]
-
Labeling: Clearly label the container as "Hazardous Waste," including the chemical name "this compound" and relevant hazard symbols (Corrosive).
-
Storage: Store the waste container in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents and acids.[2]
-
Arrangement for Pickup: Contact your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal in accordance with all local, state, and federal regulations.[2]
Method 2: Neutralization (Use with Extreme Caution)
While the SDS for P2-Et advises against neutralization, general procedures for strong bases and similar phosphazene bases sometimes include neutralization as a pre-treatment step.[2][5] This method should only be considered by highly experienced personnel, in a controlled laboratory setting, and in strict compliance with local regulations after consulting with your institution's safety officer. A violent reaction can occur when neutralizing strong bases.[6]
Experimental Protocol for Neutralization:
-
Preparation:
-
Work in a chemical fume hood.
-
Prepare a cooling bath (e.g., ice-water) large enough to hold the reaction vessel.[1]
-
Have a calibrated pH meter or pH paper readily available.
-
-
Dilution:
-
Neutralization:
-
Endpoint:
-
Continue adding the weak acid until the pH of the solution is between 6 and 10.[7]
-
-
Final Disposal of Neutralized Solution:
-
If approved by local wastewater treatment authorities and your institution's EHS, the neutralized solution may be flushed down the sanitary sewer with a large excess of water (at least 20 parts water).[4][7]
-
If the original waste contained any other hazardous materials (e.g., heavy metals), it must be disposed of as hazardous waste even after neutralization.[1][7]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. esd.uga.edu [esd.uga.edu]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. Waste Acid-Base - Regulated Material Management - MnDOT [dot.state.mn.us]
- 5. How to Dispose of Acids and Bases Safely: A Complete Guide [greenflow.com]
- 6. bhhcsafetycenter.com [bhhcsafetycenter.com]
- 7. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 8. Preparing products found in your home for disposal | Colorado Department of Public Health and Environment [cdphe.colorado.gov]
Personal protective equipment for handling Phosphazene base P2-Et
Essential Safety and Handling Guide for Phosphazene Base P2-Et
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols, operational procedures, and disposal plans for the handling of this compound. Adherence to these guidelines is essential to ensure a safe laboratory environment. This compound is a strong, non-ionic, corrosive base that requires careful handling to prevent severe skin burns and eye damage.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage | GHS05 | Danger | H318: Causes serious eye damage. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following equipment is mandatory when handling this compound.
| Protection Type | Required Equipment | Rationale |
| Eye & Face | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles for maximum protection.[1] | Protects against splashes that can cause severe eye damage and chemical burns.[2] |
| Skin & Body | Chemical-resistant gloves (e.g., PVC, nitrile).[1][2] A flame-resistant lab coat or a complete chemical-resistant suit.[3][4] Trousers worn outside of boots.[2] | Prevents direct contact with skin, which can cause severe chemical burns.[2] |
| Respiratory | Work should be conducted in a certified chemical fume hood.[5] If not feasible, a NIOSH-approved respirator with a suitable cartridge (e.g., type ABEK) is required.[1] | Protects against inhalation of vapors or aerosols which are destructive to the respiratory tract. |
| Footwear | Closed-toe, chemical-resistant safety footwear or gumboots.[2] | Protects feet from spills. |
Operational and Handling Protocol
All handling of this compound must be performed in a controlled environment, such as a certified chemical fume hood, to minimize exposure risk.[5]
Preparation and Handling
-
Area Preparation : Ensure the work area is clean and free of incompatible materials, such as strong acids, acid chlorides, and oxidizing agents.[2] Keep the fume hood sash at the lowest practical working height.[3]
-
Equipment : Use clean, dry glassware.[5] Moisture can react with the reagent.
-
Personal Checks : Before starting, ensure all PPE is worn correctly. Examine skin for any cuts or abrasions and ensure they are covered.[2]
-
Transfer : When transferring the liquid, use techniques appropriate for air-sensitive reagents, such as syringe or cannula transfer under an inert atmosphere (e.g., nitrogen or argon).[3][5]
-
Post-Handling : After handling, wash hands and face thoroughly. Decontaminate all equipment and the work area.
Storage Requirements
-
Container : Store in the original, tightly closed container.[2]
-
Location : Keep in a cool, dry, and well-ventilated area, away from heat or ignition sources.[2] The designated storage class is 8A for combustible corrosive materials.
-
Security : The storage area should be locked or accessible only to authorized personnel.
Caption: Logical workflow for handling this compound.
Emergency and Spill Management
Immediate and correct response to an emergency is critical.
Emergency Contact Information
| Contact Type | Information |
| Emergency Phone | CHEMTREC (USA): 800-424-9300 |
| International | CHEMTREC (International): +1-703-527-3887 |
| Medical | Immediately call a POISON CENTER or physician. |
First-Aid Measures
-
Skin Contact : Immediately take off all contaminated clothing. Rinse the skin with copious amounts of water or use a safety shower.[2] Call a physician immediately.
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and immediately call an ophthalmologist.
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing.[2] Seek immediate medical attention.
-
Ingestion : Rinse the mouth with water. Do NOT induce vomiting due to the risk of perforation. Have the victim drink up to two glasses of water. Call a physician immediately.
Spill Response
-
Evacuate : Clear all personnel from the immediate area.
-
Protect : Wear full PPE, including respiratory protection.[2]
-
Contain : Prevent the spill from entering drains.[2] Cover drains if necessary.
-
Absorb : Use a liquid-absorbent, inert material such as Chemizorb®, sand, or earth to absorb the spill.[2]
-
Collect : Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[4]
-
Clean : Clean the affected area thoroughly.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to all applicable local, state, and federal regulations.[2]
-
Containers : Leave waste chemicals in their original or appropriately labeled containers. Do not mix with other waste. Containers should not be filled beyond 90% capacity.[6]
-
Uncleaned Containers : Handle uncleaned containers as you would the product itself.
-
Professional Disposal : Arrange for disposal through a licensed professional waste disposal service.[4] Do not pour down the drain.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
